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  • Product: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate
  • CAS: 52888-63-8

Core Science & Biosynthesis

Foundational

"Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate" chemical properties

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Author: BenchChem Technical Support Team. Date: February 2026

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Exploratory

"Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate" molecular structure

The following technical guide details the molecular structure, synthesis, and pharmaceutical applications of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate , a critical intermediate in the development of non-steroidal anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and pharmaceutical applications of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate , a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors.

Molecular Architecture, Synthesis, and Pharmaceutical Utility[1]

Executive Summary

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (CAS: 52888-63-8) is a specialized organic scaffold featuring a diphenyl ether core coupled with a


-keto ester  side chain. Structurally analogous to the NSAID Fenbufen , this compound serves as a versatile building block in medicinal chemistry.[1] Its lipophilic phenoxyphenyl moiety allows for deep hydrophobic pocket penetration in target enzymes (e.g., MMP-2, MMP-9), while the keto-ester tail provides a modifiable handle for bioisosteric replacement or hydrolysis to the active carboxylic acid pharmacophore.
Molecular Architecture & Physicochemical Properties[2][3]

The molecule represents a "linker-scaffold" architecture, connecting a hydrophobic aryl domain to a polar functional tail.[1]

PropertySpecification
IUPAC Name Ethyl 4-oxo-4-(4-phenoxyphenyl)butanoate
Molecular Formula

Molecular Weight 298.33 g/mol
Core Moiety Diphenyl Ether (Phenoxyphenyl)
Functional Group

-Keto Ethyl Ester
Predicted LogP 4.2 – 4.5 (High Lipophilicity)
H-Bond Acceptors 4 (Ketone, Ester, Ether)
H-Bond Donors 0
Physical State Off-white to pale yellow crystalline solid
Structural Significance[2]
  • Diphenyl Ether Backbone: Unlike the rigid biphenyl core of Fenbufen, the ether linkage introduces rotational flexibility (

    
     torsion angles), allowing the molecule to adopt a "bent" conformation suitable for binding into the S1' pockets of metalloproteases.
    
  • 
    -Keto Spacer:  The 4-carbon chain length is optimal for positioning the terminal ester/acid group to interact with catalytic zinc ions or arginine residues in enzyme active sites.
    
Synthetic Pathways & Process Chemistry[4][6]

The synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate follows a classic Friedel-Crafts Acylation strategy. While direct acylation with ethyl succinyl chloride is possible, the Succinic Anhydride Route (Haworth Synthesis variation) is preferred in high-purity applications to avoid ester hydrolysis and control regioselectivity.[1]

Validated Synthesis Protocol (Succinic Anhydride Route)

Step 1: Friedel-Crafts Acylation

  • Reagents: Diphenyl ether, Succinic anhydride, Aluminum Chloride (

    
    ).[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1]

  • Mechanism: The succinic anhydride ring opens upon complexation with

    
     to form an acylium ion, which attacks the para-position of the diphenyl ether (activated by the phenoxy group).
    
  • Critical Control: Temperature must be maintained < 5°C during addition to prevent polymerization or ortho-substitution.[1]

Step 2: Fischer Esterification

  • Reagents: 4-oxo-4-(4-phenoxyphenyl)butanoic acid (Intermediate), Ethanol,

    
     (cat).
    
  • Process: Acid-catalyzed nucleophilic acyl substitution.[1]

  • Purification: Recrystallization from Ethanol/Hexane.[1]

SynthesisPathway DiphenylEther Diphenyl Ether (Substrate) Intermediate 4-oxo-4-(4-phenoxyphenyl) butanoic acid DiphenylEther->Intermediate AlCl3, DCM 0-5°C (Friedel-Crafts) SuccinicAnhydride Succinic Anhydride (Acylating Agent) SuccinicAnhydride->Intermediate Target Ethyl 4-oxo-4-(4-phenoxyphenyl) butyrate Intermediate->Target EtOH, H2SO4 Reflux (Esterification)

Figure 1: Two-step synthetic pathway via the stable acid intermediate, ensuring high regioselectivity.

Spectroscopic Characterization

Trustworthy identification relies on confirming the para-substitution pattern and the integrity of the ethyl ester chain.

Nuclear Magnetic Resonance (

-NMR)
  • 
     1.25 ppm (t, 3H):  Methyl protons of the ethyl ester (
    
    
    
    ).
  • 
     2.75 ppm (t, 2H):  Methylene protons 
    
    
    
    to the ester carbonyl.[1]
  • 
     3.30 ppm (t, 2H):  Methylene protons 
    
    
    
    to the ketone carbonyl.[1]
  • 
     4.15 ppm (q, 2H):  Methylene protons of the ethyl ester (
    
    
    
    ).
  • 
     6.9 - 7.1 ppm (m, 4H):  Overlapping aromatic protons (phenoxy ring and protons ortho to ether linkage).[1]
    
  • 
     7.95 ppm (d, 2H):  Aromatic protons ortho to the ketone (deshielded by carbonyl anisotropy).[1]
    
Infrared Spectroscopy (FT-IR)
  • 1735 cm

    
    :  Ester C=O stretch (sharp, strong).[1]
    
  • 1680 cm

    
    :  Aryl Ketone C=O stretch (conjugated, lower frequency).[1]
    
  • 1590 cm

    
    :  Aromatic C=C ring stretch.[1]
    
  • 1240 cm

    
    :  C-O-C ether stretch (asymmetric).[1]
    
Pharmaceutical Applications & Reactivity[4]
A. Matrix Metalloproteinase (MMP) Inhibition

This molecule is a "pro-drug" ester form of the active acid.[1] The free acid analog binds to the Zinc (


) ion in the catalytic domain of MMPs (specifically MMP-2 and MMP-9).
  • Mechanism: The carbonyl oxygen and the carboxylate (formed after hydrolysis) chelate the zinc ion, halting the enzymatic degradation of collagen.

  • Selectivity: The diphenyl ether group occupies the hydrophobic S1' pocket, providing selectivity over other metalloproteases.[1]

B. Metabolic Pathway (Bioactivation)

In vivo, the ethyl ester acts as a protective cap, enhancing oral bioavailability by increasing lipophilicity.[1] Once absorbed, it is hydrolyzed by plasma esterases.[1]

MetabolicPathway Prodrug Ethyl Ester (Prodrug) High Lipophilicity (LogP ~4.2) Passes Cell Membranes Hydrolysis Esterase Hydrolysis (Liver/Plasma) Prodrug->Hydrolysis ActiveDrug Active Carboxylic Acid Zinc Chelation Potential Hydrolysis->ActiveDrug Release of EtOH TargetBinding MMP-2 / MMP-9 Inhibition Anti-metastatic / Anti-inflammatory ActiveDrug->TargetBinding Zn2+ Binding

Figure 2: Bioactivation pathway from the ethyl ester prodrug to the pharmacologically active acid.

Experimental Protocol: Synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Objective: Synthesize 10g of high-purity target compound.

  • Preparation of Friedel-Crafts Complex:

    • In a dry 250 mL 3-neck flask equipped with a drying tube and thermometer, dissolve Succinic Anhydride (4.0 g, 40 mmol) in DCM (50 mL) .

    • Cool to 0°C in an ice bath.[1]

    • Slowly add Aluminum Chloride (11.0 g, 82 mmol) in portions. Stir for 15 min until a suspension forms.

  • Acylation:

    • Add Diphenyl Ether (6.8 g, 40 mmol) dropwise dissolved in DCM (10 mL), maintaining internal temperature < 5°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn dark red/brown.[1]

  • Quenching & Isolation (Acid Intermediate):

    • Pour the reaction mixture carefully into Ice/HCl (100 g ice + 20 mL conc. HCl) .

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

    • Extract the combined organic layers with 10% NaOH (this pulls the acid product into the aqueous phase, leaving unreacted diphenyl ether in the organic phase).

    • Acidify the aqueous alkaline extract with HCl to pH 2.[1] The solid acid precipitates.[1] Filter and dry.[1]

  • Esterification:

    • Dissolve the dried acid intermediate in Absolute Ethanol (50 mL) .

    • Add Conc.

      
       (0.5 mL) .[1]
      
    • Reflux for 6 hours.[1] Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Evaporate ethanol, neutralize with

      
      , and extract with Ethyl Acetate.[1]
      
    • Yield: ~8.5 g (72% overall).

References
  • Friedel-Crafts Acylation Methodology: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1]

  • MMP Inhibitor SAR Studies: Whittaker, M., et al. (1999).[1] Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735-2776.[1]

  • Fenbufen Analog Synthesis: Child, R. G., et al. (1977).[1] Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships.[1] Journal of Pharmaceutical Sciences, 66(4), 466-476.[1]

  • Chemical Properties & CAS Verification: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 80451 (Related Phenyl Analog).[1]

Sources

Foundational

Technical Guide: Solubility &amp; Handling of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

[1][2] Executive Summary & Chemical Identity Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (CAS: 52888-63-8) is a lipophilic organic ester primarily utilized as a synthetic intermediate in the development of non-steroidal anti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (CAS: 52888-63-8) is a lipophilic organic ester primarily utilized as a synthetic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors.[1][2][3][4][5][6] Structurally analogous to the ethyl ester of Fenbufen , this compound features a diphenyl ether moiety that significantly influences its solubility profile, necessitating specific handling protocols to prevent precipitation in aqueous assays.[1][2]

This guide provides an evidence-based framework for solubilizing, storing, and utilizing this compound in biological and chemical workflows.[1][2]

Chemical Profile
PropertyDetail
CAS Number 52888-63-8
IUPAC Name Ethyl 4-(4-phenoxyphenyl)-4-oxobutanoate
Molecular Formula

Molecular Weight 298.33 g/mol
Structural Class

-Keto Ester / Diphenyl Ether Derivative
Physical State Solid (typically off-white to pale yellow powder)

Physicochemical Properties & Solubility Data

Understanding the lipophilicity of this compound is critical for experimental design.[1][2] The phenoxy substituent adds significant hydrophobic character compared to simple phenyl analogs, increasing the partition coefficient (LogP).[1][2]

Solubility Profile

Data synthesized from structural analogs (e.g., Fenbufen ethyl ester) and calculated physicochemical descriptors.[1][2]

SolventSolubility RatingEstimated Max Conc.Usage Context
DMSO High > 50 mg/mLPreferred for stock solutions (10–100 mM).[1][2][7]
Ethanol High > 30 mg/mLAlternative stock solvent; lower boiling point than DMSO.[1][2][7]
DMF High > 50 mg/mLSuitable for chemical synthesis; avoid for cell assays if possible.[1][2][7]
Water Negligible < 0.01 mg/mLInsoluble. Requires organic co-solvent or surfactant.[1][2][7]
PBS (pH 7.4) Negligible < 0.01 mg/mLProne to rapid precipitation upon direct addition.[1][2][7]
Calculated Descriptors
  • Predicted LogP: ~3.5 – 4.0 (Highly Lipophilic)[1][2][7]

  • H-Bond Donors: 0

  • H-Bond Acceptors: 4[1][2][5][8]

Solubilization Protocols (Step-by-Step)

Protocol A: Preparation of Stock Solution (Standard: 10 mM)

Objective: Create a stable, concentrated solution for long-term storage.

  • Weighing: Accurately weigh 2.98 mg of the solid compound.

  • Solvent Addition: Add 1.0 mL of high-purity anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: If using Ethanol, ensure it is absolute (100%) to prevent hydrolysis.[1][2]

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless/pale yellow.[1][2]

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1][2]

  • Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C.

    • Stability:[1][2][7] Stable for >6 months if kept anhydrous.[1][2] Avoid repeated freeze-thaw cycles.[2]

Protocol B: Preparation of Aqueous Working Solution

Objective: Dilute stock for biological assays (Cell culture/Enzymatic assays) without precipitation.[1][2]

Critical Warning: Direct dilution of the pure stock into water often causes "crashing out" (precipitation).[1][2] Use the Serial Dilution Method .

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into the assay medium (or PBS) to create a 1 mM intermediate.

    • Observation: Watch for cloudiness.[1][2] If cloudy, the compound has precipitated.[1][2]

  • Optimization (If Precipitation Occurs):

    • Surfactants: Pre-dissolve the stock in a vehicle containing 0.5% Tween-80 or Cremophor EL before adding to the aqueous buffer.[2]

    • Cyclodextrins: Use 10-20% (w/v)

      
      -Cyclodextrin (HP-
      
      
      
      -CD) in the aqueous buffer to encapsulate the hydrophobic phenoxy tail.[1][2]
  • Final Concentration: Dilute the intermediate to the final working concentration (e.g., 1–10

    
    M). Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity in cell assays.[1][2]
    

Stability & Degradation Risks

As an ethyl ester , this compound is susceptible to hydrolysis, converting it into the free acid form: 4-(4-phenoxyphenyl)-4-oxobutyric acid .[1][2]

  • pH Sensitivity:

    • Acidic (pH < 4): Relatively stable.[1][2]

    • Neutral (pH 7): Slow hydrolysis over days/weeks in aqueous solution.

    • Basic (pH > 9): Rapid hydrolysis.[1][2] Avoid alkaline buffers for storage.[1][2]

  • Enzymatic Stability: In plasma or cell lysates, esterases will rapidly cleave the ethyl group.[1][2] This compound often acts as a prodrug in biological systems, releasing the active carboxylic acid metabolite.[1][2]

Visualizing the Solubilization Workflow

The following diagram illustrates the decision logic for preparing solutions, highlighting the critical "Crash Out" risk points.

SolubilityWorkflow Solid Solid Compound (CAS 52888-63-8) DMSO Dissolve in DMSO (Stock: 10-50 mM) Solid->DMSO Anhydrous Solvent Check Check Clarity (Sonicate if needed) DMSO->Check Storage Store at -20°C (Anhydrous) Check->Storage Clear Dilution Aqueous Dilution Storage->Dilution For Assay Precipitation RISK: Precipitation (Cloudy Solution) Dilution->Precipitation Rapid Addition to Water Success Clear Working Solution (< 1% DMSO) Dilution->Success Slow Addition + Surfactant/Cyclodextrin Precipitation->Success Reformulate

Figure 1: Critical decision pathway for solubilizing Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate, emphasizing the risk of aqueous precipitation.

Applications & Synthesis Context

This compound is frequently cited in patent literature and medicinal chemistry as a precursor.[1][2][9]

  • Synthesis: Typically synthesized via Friedel-Crafts acylation of diphenyl ether with ethyl succinyl chloride (or succinic anhydride followed by esterification).[1][2]

  • Biological Relevance:

    • Prodrug Design: The ethyl ester improves membrane permeability compared to the free acid.[1][2] Once inside the cell, it is hydrolyzed to the active metabolite.[1][2]

    • Target Classes: COX inhibitors (NSAID analogs) and Zinc-dependent metalloproteases.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12600094, Ethyl 4-(4-biphenyl)-4-oxobutyrate (Analog Reference).[1][2] Retrieved from [Link][1][2]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Contextual reference for LogP solubility logic).

Sources

Exploratory

"Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate" material safety data sheet (MSDS)

This guide serves as a comprehensive technical monograph for Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate , a specialized intermediate in pharmaceutical synthesis. It is designed to provide actionable data for researchers han...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph for Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate , a specialized intermediate in pharmaceutical synthesis. It is designed to provide actionable data for researchers handling this compound in drug discovery and process chemistry.

Optimization of Handling, Synthesis, and Safety Protocols

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a lipophilic ester intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-regulating agents (fibrates). Its structure combines a diphenyl ether moiety with a butyrate side chain, making it a critical scaffold for Friedel-Crafts acylation derivatives.

Core Identification Data
ParameterTechnical Specification
CAS Number 52888-63-8
IUPAC Name Ethyl 4-(4-phenoxyphenyl)-4-oxobutanoate
Synonyms 4-(4-Phenoxyphenyl)-4-oxobutyric acid ethyl ester; Ethyl 3-(4-phenoxybenzoyl)propionate
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
SMILES CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Physicochemical Properties

Note: Values derived from experimental analogs and QSAR predictions where specific batch data is variable.

PropertyValue / CharacteristicImpact on Handling
Physical State Viscous oil or low-melting solid (off-white)Requires gentle heating for transfer; avoid localized overheating.
Boiling Point ~194°C (Predicted at reduced pressure, ~1-2 mmHg)High vacuum required for distillation; thermal degradation risk >200°C.
Solubility Soluble in DCM, Ethyl Acetate, Toluene. Insoluble in Water.Use organic solvents for reaction workup; aqueous washes effective for salt removal.
Partition Coeff. (LogP) ~4.2 (Predicted)Highly lipophilic; bioaccumulative potential in aquatic environments.

Synthesis & Production Logic

The synthesis of this compound typically follows a Friedel-Crafts Acylation pathway. Understanding this mechanism is vital for troubleshooting yield issues, particularly regarding regioselectivity (para-substitution) and hydrolysis byproducts.

Mechanistic Pathway
  • Acylation: Diphenyl ether reacts with ethyl succinyl chloride (or succinic anhydride followed by esterification) in the presence of a Lewis acid (

    
    ).
    
  • Regioselectivity: The phenoxy group directs the incoming acyl group primarily to the para position due to steric hindrance and electronic activation.

  • Quenching: Careful hydrolysis of the aluminum complex is required to prevent ester hydrolysis.

SynthesisPath Start Diphenyl Ether (C12H10O) Complex Intermediate Aluminum Complex Start->Complex Friedel-Crafts (DCM, 0-5°C) Reagent Ethyl Succinyl Chloride + AlCl3 (Lewis Acid) Reagent->Complex Quench Acidic Workup (HCl/Ice) Complex->Quench Hydrolysis Product Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (Target) Quench->Product Phase Separation & Purification

Figure 1: Synthetic workflow for the production of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate via Friedel-Crafts acylation.

Hazard Characterization (GHS)

While specific toxicological data for this CAS is limited, it is structurally analogous to other benzoyl-butyrate esters. Treat as a Category 2 Irritant .

GHS Classification & Labeling
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.[1][3]H335
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]

Handling, Stability & Storage Protocols

Experimental Handling
  • Inert Atmosphere: The ester linkage is susceptible to hydrolysis under basic conditions. Store and react under Nitrogen (

    
    ) or Argon (
    
    
    
    ) when possible.
  • Thermal Stability: Stable at room temperature. Avoid prolonged exposure to temperatures

    
     unless under vacuum, as decarboxylation or polymerization may occur.
    
  • Solvent Compatibility:

    • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

    • Avoid: Strong bases (NaOH, KOH) in aqueous media (causes saponification to the acid).

Storage Conditions
  • Temperature: 2–8°C (Refrigerate) recommended for long-term storage to prevent slow hydrolysis.

  • Container: Tightly sealed glass or HDPE containers. Protect from light.[4][2]

Emergency Response & Safety Decision Tree

In the event of exposure or spillage, immediate containment is necessary to prevent environmental contamination and personnel injury.

SafetyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Liquid/Solid Spill Type->Spill Exposure Personnel Exposure Type->Exposure Contain Contain with Sand/Vermiculite (Do NOT use water) Spill->Contain Skin Skin Contact: Wash with Soap & Water (15 min) Exposure->Skin Eye Eye Contact: Rinse continuously (15 min) Exposure->Eye Inhale Inhalation: Move to Fresh Air Exposure->Inhale Dispose Dispose as Hazardous Organic Waste Contain->Dispose

Figure 2: Emergency response decision tree for spills and personnel exposure.

Ecological & Regulatory Context

Environmental Fate

Due to its high LogP (~4.2), this compound has low water solubility and high potential for adsorption to soil and sediment.

  • Aquatic Toxicity: Predicted to be toxic to aquatic life with long-lasting effects (analogous to diphenyl ether derivatives).[3][5]

  • Disposal: Do not release into municipal sewage systems. Incineration in a chemical waste facility is the required disposal method.

Regulatory Status[4][6]
  • TSCA (USA): Often listed under confidential inventory or R&D exemption status for low-volume usage.

  • REACH (EU): Pre-registration may be required depending on tonnage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 52888-63-8. Retrieved from [Link]

  • U.S. EPA. CompTox Chemicals Dashboard: Diphenyl ether derivatives. Retrieved from [Link][6]

Sources

Foundational

A Hypothetical Pathway to the Synthesis and Characterization of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate: A Technical Guide for Novel Drug Discovery

Disclaimer: The following technical guide outlines a theoretical framework for the discovery, synthesis, and characterization of "Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate." To date, this compound is not found in publicly...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following technical guide outlines a theoretical framework for the discovery, synthesis, and characterization of "Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate." To date, this compound is not found in publicly accessible chemical literature. This document is intended to serve as a strategic blueprint for researchers and drug development professionals, leveraging established principles of organic synthesis and analytical chemistry to explore this novel chemical entity.

Introduction: Unveiling a Novel Chemical Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity presents a promising avenue for the discovery of novel therapeutics. This guide proposes the synthesis and characterization of a previously undocumented compound: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. This molecule integrates three key structural features: a phenoxyphenyl group, a ketone linker, and an ethyl butyrate tail.

The phenoxyphenyl scaffold is present in a variety of biologically active compounds, often conferring favorable pharmacokinetic properties. The butyrate moiety is of particular interest due to the known biological activities of butyric acid and its derivatives, which include anti-inflammatory and gut health-promoting effects.[1][2][3] The central ketone functionality provides a rigid linker and a potential site for further chemical modification. This in-depth guide provides a plausible, two-step synthetic pathway, a comprehensive analytical characterization strategy, and a forward-looking perspective on the potential biological significance of this novel compound.

Proposed Synthetic Route: A Two-Step Approach

The synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate can be logically approached in two sequential stages: a Friedel-Crafts acylation to construct the core keto-acid intermediate, followed by a Fischer esterification to append the ethyl group.

Step 1: Synthesis of 4-oxo-4-(4-phenoxyphenyl)butanoic acid via Friedel-Crafts Acylation

The foundational step in this proposed synthesis is the Friedel-Crafts acylation of diphenyl ether with succinic anhydride. This classic electrophilic aromatic substitution reaction is a robust method for forming carbon-carbon bonds with aromatic rings.[4][5] The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich phenoxyphenyl ring.

Causality of Experimental Choices:

  • Choice of Reactants: Diphenyl ether is selected as the aromatic substrate due to its commercial availability and the desired phenoxyphenyl moiety in the final product. Succinic anhydride is the acylating agent of choice as it will introduce the required four-carbon chain with a terminal carboxylic acid.

  • Catalyst: A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is essential to facilitate the formation of the reactive acylium ion from succinic anhydride.[5][6]

  • Solvent: A non-polar, aprotic solvent like nitrobenzene or dichloromethane is typically used for Friedel-Crafts reactions to prevent reaction with the catalyst.

Experimental Protocol: Friedel-Crafts Acylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add diphenyl ether (1.0 eq) and the chosen solvent (e.g., nitrobenzene).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Dissolve succinic anhydride (1.1 eq) in the solvent and add it dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-oxo-4-(4-phenoxyphenyl)butanoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Friedel_Crafts_Acylation diphenyl_ether Diphenyl Ether intermediate_acid 4-oxo-4-(4-phenoxyphenyl)butanoic acid diphenyl_ether->intermediate_acid + Succinic Anhydride succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate_acid AlCl3 AlCl₃ (Lewis Acid) AlCl3->intermediate_acid Catalyst

Caption: Friedel-Crafts acylation of diphenyl ether.

Step 2: Fischer Esterification to Yield Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

The second step involves the conversion of the synthesized carboxylic acid to its corresponding ethyl ester via Fischer esterification. This reaction is an acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[7][8]

Causality of Experimental Choices:

  • Reactants: The previously synthesized 4-oxo-4-(4-phenoxyphenyl)butanoic acid is reacted with an excess of ethanol. Using a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester product.[7]

  • Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[9][10]

  • Reaction Conditions: Heating the reaction mixture under reflux is necessary to achieve a reasonable reaction rate.

Experimental Protocol: Fischer Esterification

  • In a round-bottom flask, dissolve 4-oxo-4-(4-phenoxyphenyl)butanoic acid (1.0 eq) in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.

  • Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Fischer_Esterification intermediate_acid 4-oxo-4-(4-phenoxyphenyl)butanoic acid final_product Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate intermediate_acid->final_product + Ethanol ethanol Ethanol (Excess) ethanol->final_product H2SO4 H₂SO₄ (Catalyst) H2SO4->final_product Catalyst water Water final_product->water (byproduct)

Caption: Fischer esterification of the intermediate acid.

Structural Elucidation and Characterization

The successful synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate would be confirmed through a battery of spectroscopic and analytical techniques to establish its structure and purity.

Analytical Technique Expected Observations
FT-IR (Fourier-Transform Infrared Spectroscopy) A strong absorption band around 1735 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch. A second strong absorption band around 1685 cm⁻¹ for the ketone carbonyl stretch, with the lower frequency due to conjugation with the aromatic ring.[11][12][13][14] Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C-O stretching vibrations in the 1300-1000 cm⁻¹ region.
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) A triplet at approximately 1.2 ppm (3H) and a quartet at approximately 4.1 ppm (2H) characteristic of the ethyl ester group. Two triplets at approximately 2.8 ppm (2H) and 3.2 ppm (2H) for the two methylene groups of the butyrate chain. A complex multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the phenoxyphenyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy) A resonance at approximately 173 ppm for the ester carbonyl carbon and another at around 198 ppm for the ketone carbonyl carbon.[13] Resonances for the ethyl group carbons at approximately 14 ppm and 61 ppm. Methylene carbons of the butyrate chain would appear in the 28-35 ppm range. Multiple signals in the 118-160 ppm range for the aromatic carbons of the phenoxyphenyl moiety.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the exact mass of C₁₈H₁₈O₄. Characteristic fragmentation patterns, including the loss of the ethoxy group (-OCH₂CH₃) and cleavage at the keto group.

Postulated Biological Significance and Potential Applications

The unique hybrid structure of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate suggests several avenues for biological investigation.

  • Anti-inflammatory Properties: Butyrate and its derivatives are known to have immunomodulatory effects, including the reduction of pro-inflammatory cytokine production.[2][15] The phenoxyphenyl moiety may enhance these effects or introduce additional anti-inflammatory mechanisms.

  • Gut Health Modulation: As a butyrate ester, this compound could act as a pro-drug, delivering butyrate to the colon, where it serves as a primary energy source for colonocytes and promotes a healthy gut microbiome.[1]

  • Neuroprotective Effects: Certain ketones have demonstrated neuroprotective properties by reducing oxidative stress in neurons.[16] The ketone structure within this molecule could potentially contribute to similar effects.

  • Enzyme Inhibition: The phenoxyphenyl ketone scaffold is found in various enzyme inhibitors. This compound could be screened against a panel of kinases, proteases, or other enzymes relevant to disease.

Hypothetical_Signaling_Pathway cluster_0 Cellular Environment Target_Compound Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate NF_kB_Pathway NF-κB Signaling Pathway Target_Compound->NF_kB_Pathway Potential Inhibition Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NF_kB_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Induces Production of

Caption: Hypothetical modulation of the NF-κB inflammatory pathway.

Conclusion

This technical guide has presented a comprehensive and scientifically grounded proposal for the "discovery" of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. By detailing a plausible synthetic route, a thorough characterization plan, and a hypothesis-driven exploration of its potential biological activities, this document serves as a valuable resource for researchers dedicated to the discovery and development of novel chemical entities. The successful synthesis and evaluation of this compound could yield a valuable new scaffold for medicinal chemistry and drug discovery programs.

References

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved February 2, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

  • StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 2, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved February 2, 2026, from [Link]

  • chemistNATE. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Biological activity of acetylated phenolic compounds. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2020, September 14). Synthesis and Characterization of Novel Resveratrol Butyrate Esters that Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Retrieved February 2, 2026, from [Link]

  • BioFuran Materials. (2025, October 6). The Importance of Butyric Acid and Its Derivatives. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]

  • ChemSynthesis. (n.d.). 4-oxo-4-(4-phenoxyphenyl)butanoic acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, September 2). (PDF) Phenolic Compounds - Biological Activity. Retrieved February 2, 2026, from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Butyric acid. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 2, 2026, from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2024, March 4). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved February 2, 2026, from [Link]

  • YouTube. (2019, July 15). Spectroscopic analysis of aldehydes and ketones. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). The proposed biosynthetic relationships between the acetophenone compounds detected in T. ameghinoi. Retrieved February 2, 2026, from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 2, 2026, from [Link]

  • MeitY OLabs. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). KETONES INHIBIT MITOCHONDRIAL PRODUCTION OF REACTIVE OXYGEN SPECIES PRODUCTION FOLLOWING GLUTAMATE EXCITOTOXICITY BY INCREASING NADH OXIDATION. Retrieved February 2, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, October 13). (PDF) Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

"Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate" literature review

CAS: 52888-63-8 | Molecular Formula: C₁₈H₁₈O₄ | Role: Advanced Pharmaceutical Intermediate Executive Summary Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a specialized -keto ester widely utilized as a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 52888-63-8 | Molecular Formula: C₁₈H₁₈O₄ | Role: Advanced Pharmaceutical Intermediate

Executive Summary

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a specialized


-keto ester widely utilized as a "privileged scaffold" in medicinal chemistry. Structurally characterized by a diphenyl ether moiety linked to a butyrate chain via a ketone, it serves as a critical intermediate in the synthesis of Matrix Metalloproteinase (MMP) inhibitors , Histone Deacetylase (HDAC) inhibitors , and PPAR

agonists
(fibrate analogs).

This guide provides a rigorous technical breakdown of its synthesis, mechanistic pathways, and application in drug discovery, designed for process chemists and researchers requiring high-fidelity protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name Ethyl 4-(4-phenoxyphenyl)-4-oxobutanoate
CAS Number 52888-63-8
Molecular Weight 298.33 g/mol
Appearance Off-white to pale yellow crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Core Moiety Diaryl Ether (Phenoxyphenyl) +

-Keto Ester
Key Reactivity Carbonyl reduction,

-alkylation, Hydrolysis, Condensation

Synthetic Pathway: The Friedel-Crafts Strategy[10]

The most robust industrial route to Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate involves a two-stage process: a regioselective Friedel-Crafts Acylation followed by Fischer Esterification . This route is preferred over Grignard approaches due to higher scalability and the avoidance of cryogenic conditions.

Stage 1: Formation of the Keto-Acid Intermediate

Reaction: Diphenyl ether + Succinic anhydride


 4-(4-phenoxyphenyl)-4-oxobutanoic acid.
  • Mechanism: The reaction proceeds via an electrophilic aromatic substitution (EAS). The phenoxy group is an ortho/para director, but steric hindrance from the bulky diphenyl ether favors the para position almost exclusively.

  • Lewis Acid Choice: Aluminum Chloride (

    
    ) is the standard catalyst. Note that 
    
    
    
    equivalents are required: 1 eq to complex with the carbonyls of the anhydride/product and 1 eq to catalyze the reaction.
Stage 2: Esterification

Reaction: Acid Intermediate + Ethanol


 Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.
Mechanistic Visualization (DOT Diagram)

SynthesisPathway DiphenylEther Diphenyl Ether (Nucleophile) Complex Acylium Ion Complex DiphenylEther->Complex Attack SuccinicAnhydride Succinic Anhydride (Electrophile) SuccinicAnhydride->Complex Ring Opening AlCl3 AlCl3 Catalyst (Lewis Acid) AlCl3->Complex Activation IntermediateAcid 4-(4-phenoxyphenyl)- 4-oxobutanoic acid Complex->IntermediateAcid Hydrolysis (HCl/Ice) FinalProduct Ethyl 4-oxo-4- (4-phenoxyphenyl)butyrate IntermediateAcid->FinalProduct Reflux Ethanol Ethanol / H2SO4 (Esterification) Ethanol->FinalProduct

Figure 1: Two-step synthesis pathway via Friedel-Crafts Acylation and Fischer Esterification.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale validation.

Reagents
  • Diphenyl ether (8.5 g, 50 mmol)

  • Succinic anhydride (5.5 g, 55 mmol)

  • Aluminum chloride (

    
    ) (14.6 g, 110 mmol)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Absolute Ethanol (Reagent/Solvent for Step 2)

  • Sulfuric Acid (Catalytic)

Step-by-Step Methodology
Part A: Friedel-Crafts Acylation[1][2][3][4]
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Activation: Charge the flask with Succinic anhydride (5.5 g) and DCM (50 mL). Cool to 0°C in an ice bath.

  • Catalyst Addition: Add

    
     (14.6 g) portion-wise over 15 minutes. Caution: Exothermic.[5] Stir for 30 mins to form the acylating complex.
    
  • Substrate Addition: Dissolve Diphenyl ether (8.5 g) in DCM (20 mL) and add dropwise via the addition funnel over 30 minutes, maintaining internal temperature

    
    °C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The spot for diphenyl ether (

    
    ) should disappear, replaced by the acid product (
    
    
    
    ).
  • Quench: Pour the reaction mixture slowly into a beaker containing 200 mL crushed ice and 20 mL conc. HCl. Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Isolation: Extract the aqueous layer with DCM (

    
     mL). Combine organics and wash with water.
    
  • Purification (Acid): Extract the organic layer with 10%

    
     solution. The acid moves to the aqueous phase. Separate, then acidify the aqueous phase with HCl to pH 2. The solid acid precipitates. Filter, wash with water, and dry.
    
    • Yield Target: ~85-90% of 4-(4-phenoxyphenyl)-4-oxobutanoic acid .

Part B: Fischer Esterification
  • Setup: Place the dried acid intermediate (from Part A) into a 250 mL round-bottom flask.

  • Solvent: Add Absolute Ethanol (100 mL).

  • Catalyst: Add conc.

    
     (1.0 mL) dropwise.
    
  • Reflux: Heat to reflux (approx. 78°C) for 6–8 hours.

  • Workup: Concentrate ethanol under reduced pressure. Dilute the residue with Ethyl Acetate (100 mL) and wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Product: The resulting oil or low-melting solid is Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate .

Applications in Drug Development[1][5]

The "4-phenoxyphenyl-4-oxobutyrate" scaffold is a versatile pharmacophore. Its utility stems from the ability to functionalize the ketone (reduction/amination) and the ester (hydrolysis/amidation).

MMP Inhibitor Synthesis (Hydroxamic Acids)

Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases. Inhibitors often require a zinc-binding group (ZBG).

  • Transformation: The ethyl ester is converted to a Hydroxamic Acid (-CONHOH) via reaction with Hydroxylamine (

    
    ).
    
  • Relevance: Compounds derived from this scaffold (e.g., analogs of CGS 27023A) show potency against MMP-2 and MMP-9, relevant in cancer metastasis and arthritis.

PPAR Agonists (Fibrate Analogs)

While Fenofibrate utilizes a 4-chlorobenzoyl backbone, the 4-phenoxybenzoyl backbone of this molecule serves as a lipophilic tail for novel PPAR


 dual agonists.
  • Transformation:

    
    -alkylation of the ketone or reduction to the methylene group creates flexible lipophilic linkers essential for binding to the PPAR ligand-binding domain (LBD).
    
HDAC Inhibitor Precursors

Similar to MMPs, Histone Deacetylases (HDACs) are zinc-dependent. The 4-phenoxyphenyl cap group provides the necessary hydrophobic interaction at the enzyme surface, while the butyryl chain acts as the linker to the zinc-binding hydroxamate.

Application Workflow (DOT Diagram)

Applications Core Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (Scaffold) Path1 Reaction with NH2OH (Hydroxylamine) Core->Path1 Path2 Alpha-Alkylation / Reduction Core->Path2 Path3 Hydrolysis -> Amidation Core->Path3 MMP MMP Inhibitors (Hydroxamic Acids) Path1->MMP Zinc Binding Group PPAR PPAR Agonists (Lipid Modulators) Path2->PPAR Lipophilic Tail Peptidomimetics Protease Inhibitors (Peptidomimetics) Path3->Peptidomimetics Linker Chemistry

Figure 2: Divergent synthesis applications of the scaffold in medicinal chemistry.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

TechniqueSignalAssignment
¹H NMR (CDCl₃)

7.9–8.0 (d, 2H)
Aromatic protons ortho to carbonyl (Deshielded)

7.0–7.4 (m, 7H)
Remaining aromatic protons (Phenoxy group)

4.15 (q, 2H)
Ethyl ester


3.30 (t, 2H)
Methylene

to ketone (

)

2.75 (t, 2H)
Methylene

to ester (

)

1.25 (t, 3H)
Ethyl ester methyl group (

)
IR Spectroscopy 1735 cm⁻¹Ester Carbonyl (

) stretch
1680 cm⁻¹Aryl Ketone (

) stretch
1590 cm⁻¹Aromatic

stretch
1240 cm⁻¹Ether

stretch

References

  • Sigma-Aldrich. (n.d.). Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate Product Sheet. Retrieved from

  • VulcanChem. (n.d.). 4-Oxo-4-phenoxybutanoic acid (Acid Precursor Data). Retrieved from

  • National Institutes of Health (NIH). (2011). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles. PubMed Central. Retrieved from

  • Google Patents. (2011). Method for synthesis of ethyl 4-phenyl-4-oxobutanoate derivatives. CN102503846B. Retrieved from

  • CymitQuimica. (n.d.). Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate General Properties. Retrieved from

Sources

Foundational

Technical Guide: Friedel-Crafts Acylation of Diphenyl Ether with Succinic Anhydride

Target Molecule: 4-(4-phenoxyphenyl)-4-oxobutanoic acid Application: Key intermediate in the synthesis of Fenbufen (NSAID) Part 1: Executive Summary & Strategic Context This guide details the regioselective acylation of...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-(4-phenoxyphenyl)-4-oxobutanoic acid Application: Key intermediate in the synthesis of Fenbufen (NSAID)

Part 1: Executive Summary & Strategic Context

This guide details the regioselective acylation of diphenyl ether using succinic anhydride, catalyzed by aluminum chloride (


). This reaction is the critical first step in the industrial synthesis of Fenbufen , a non-steroidal anti-inflammatory drug.

While Friedel-Crafts acylations are standard curriculum, this specific transformation presents unique challenges regarding stoichiometry and regiocontrol . The resulting


-keto acid, 4-(4-phenoxyphenyl)-4-oxobutanoic acid, requires precise handling of the Lewis acid catalyst to prevent incomplete conversion and ensure high purity.

Key Technical Takeaways:

  • Regioselectivity: The phenoxy group is a strong ortho/para activator. Steric hindrance at the ortho position drives the reaction almost exclusively to the para position.

  • Stoichiometry: Unlike catalytic alkylations, this acylation requires >2.0 equivalents of

    
     due to complexation with the product's carbonyl and carboxylate groups.
    
  • Solvent Systems: While nitrobenzene is the traditional industrial solvent, this guide prioritizes halogenated hydrocarbons (DCM or 1,2-DCE) for laboratory-scale reproducibility and ease of workup.

Part 2: Mechanistic Analysis & Reaction Dynamics[1]

The Electrophilic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). Succinic anhydride is a "masked" acylating agent. Upon interaction with the Lewis acid, the ring opens to generate a highly reactive acylium species (or a tight ion pair).

The "Stoichiometry Trap": A common failure mode is using catalytic or 1:1 stoichiometric amounts of


.
  • Equivalent 1: Activates the succinic anhydride.

  • Equivalent 2: Coordinates with the newly formed carboxylate anion (which is a Lewis base).

  • Equivalent 3 (Partial): Coordinates with the product ketone. Recommendation: Use 2.2 to 3.0 equivalents of

    
     relative to the limiting reagent to drive the reaction to completion.
    
Visualization: Reaction Mechanism

The following diagram illustrates the activation, substitution, and complexation steps.

FC_Mechanism Reactants Succinic Anhydride + AlCl3 Activation Ring Opening (Acylium/AlCl3 Complex) Reactants->Activation Coordination SigmaComplex Sigma Complex (Arenium Ion) Activation->SigmaComplex Electrophilic Attack DiphenylEther Diphenyl Ether (Nucleophile) DiphenylEther->SigmaComplex Para-position attack Deprotonation Re-aromatization (- HCl) SigmaComplex->Deprotonation Loss of Proton Al_Complex Aluminum Salt Intermediate (Red/Orange Complex) Deprotonation->Al_Complex Complexation with AlCl3 Hydrolysis Acid Hydrolysis (Quench) Al_Complex->Hydrolysis + H2O / HCl Product 4-(4-phenoxyphenyl)- 4-oxobutanoic acid Hydrolysis->Product Purification

Caption: Stepwise mechanism showing the activation of succinic anhydride and the necessity of hydrolysis to release the final acid product.

Part 3: Experimental Protocol

Materials & Safety
  • Diphenyl Ether: Limiting reagent.[1]

  • Succinic Anhydride: 1.1 - 1.2 equivalents.

  • Aluminum Chloride (

    
    ):  2.5 - 3.0 equivalents. Anhydrous grade is non-negotiable. Yellow/grey powder indicates partial hydrolysis; use fresh, white/pale yellow solid.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

    • Note: DCE allows for higher reflux temperatures (

      
      C) which can push sluggish reactions, but DCM (
      
      
      
      C) is easier to remove.
  • Safety: The reaction evolves HCl gas .[2] A scrubber trap (NaOH solution) is required.

Step-by-Step Methodology

This protocol scales to 50 mmol of Diphenyl Ether.

Step 1: Catalyst Suspension

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to an HCl trap.

  • Under

    
     atmosphere, charge the flask with Succinic Anhydride (6.0 g, 60 mmol)  and DCE (60 mL) .
    
  • Cool the mixture to 0–5°C using an ice bath.

  • Add

    
     (20.0 g, ~150 mmol)  portion-wise over 15 minutes. Caution: Exothermic.
    

Step 2: Substrate Addition

  • Dissolve Diphenyl Ether (8.5 g, 50 mmol) in DCE (20 mL) .

  • Add this solution dropwise to the catalyst suspension over 30 minutes, maintaining internal temperature <10°C.

    • Observation: The solution will darken, typically turning deep red or orange, indicating the formation of the acylium-aluminum complex.

Step 3: Reaction Phase

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1 hour at room temperature.

  • (Optional) If TLC indicates incomplete conversion, heat to reflux (approx. 80°C for DCE) for 2–4 hours.

    • TLC Mobile Phase: Ethyl Acetate:Hexane (1:1) with a drop of acetic acid.

Step 4: Quench & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mass slowly into a beaker containing Ice (200 g) and Conc. HCl (20 mL) . Vigorous stirring is essential to break the aluminum complex.

  • The organic layer will separate. Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers.

Step 5: Purification (Alkali Extraction) Since the product is a carboxylic acid, we can purify it via base extraction, leaving unreacted diphenyl ether in the organic layer.

  • Extract the combined organic layer with 10%

    
     or NaOH solution  (
    
    
    
    mL).
  • Discard the organic layer (contains unreacted diphenyl ether).

  • Acidify the combined aqueous extracts with 6N HCl to pH ~2.

  • The product will precipitate as a white/off-white solid.

  • Filter, wash with water, and dry.

  • Recrystallization: Ethanol or Ethanol/Water mixture.

Experimental Workflow Visualization

Workflow Prep Step 1: Prepare AlCl3/Anhydride Suspension (0°C) Add Step 2: Dropwise Addition of Diphenyl Ether Prep->Add React Step 3: Reaction (RT to Reflux, 4h) Add->React Quench Step 4: Pour into Ice/HCl React->Quench Extract Step 5: Base Extraction (Separates Product) Quench->Extract Precip Step 6: Acidify Aqueous Layer (Precipitate Product) Extract->Precip

Caption: Operational workflow emphasizing the critical base-extraction purification step.

Part 4: Data & Optimization Guidelines

Expected Yields and Solvents

The following table summarizes expected outcomes based on solvent choice and stoichiometry.

ParameterLaboratory Standard (DCM/DCE)Industrial Standard (Nitrobenzene)
Solvent Toxicity Moderate (Carcinogen)High (Toxic/Hard to remove)
Reaction Temp 40°C - 83°C25°C - 50°C
AlCl3 Ratio 3.0 eq2.5 eq
Workup Method Base ExtractionSteam Distillation (to remove solvent)
Typical Yield 85 - 92% 90 - 95%
Product Appearance White crystalline solidOff-white needles
Melting Point 166 - 168°C166 - 168°C
Troubleshooting Common Issues
  • Low Yield / Sticky Solid:

    • Cause: Incomplete hydrolysis of the aluminum salt.

    • Fix: Ensure the acid quench is vigorous and the pH of the final precipitation is strongly acidic (< pH 2).

  • Polyacylation:

    • Cause: High temperature or excess anhydride.

    • Fix: Keep the temperature low during addition. The deactivating nature of the first acyl group usually prevents the second addition on the same ring, but substitution on the second phenyl ring is possible under harsh conditions.

  • Positional Isomers:

    • Issue: Presence of ortho isomer.

    • Control: The bulky phenoxy group naturally directs para. Recrystallization from ethanol effectively removes trace ortho isomers.

References

  • Fenbufen Synthesis Patent: Process for the preparation of gamma-oxo-acids. US Patent 3,784,701. (1974).

  • Optimized Industrial Protocol: Synthesis method of Fenbufen. CN Patent 1052301A. (1991).

  • Friedel-Crafts Mechanistic Overview: Groves, J. K. (1972).[3] The Friedel–Crafts acylation of alkenes.[3][4][5] Chemical Society Reviews.[3]

  • General Acylation Methodology: Friedel-Crafts Acylation of Aromatic Compounds.[1][3][6][7] Organic Chemistry Portal.[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Preparation of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Executive Summary This guide details the laboratory-scale preparation of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate , a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen . W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the laboratory-scale preparation of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate , a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen . While industrial routes often synthesize the carboxylic acid form (Fenbufen) first, this protocol focuses on the Direct Friedel-Crafts Acylation using ethyl succinyl chloride. This approach offers a streamlined, single-step pathway to the ester, minimizing handling and purification steps associated with the two-step anhydride route.

Strategic Pathway Analysis

The synthesis of 4-oxo-butyrate derivatives typically follows one of two retrosynthetic logic paths. We select Path A for this protocol due to its atom economy and direct access to the target ester.

  • Path A (Selected): Direct Acylation.

    • Reagents: Diphenyl ether + Ethyl succinyl chloride (Ethyl 4-chloro-4-oxobutyrate).

    • Catalyst: Aluminum Chloride (

      
      ).[1]
      
    • Advantage:[1][2][3] Single-step formation of the keto-ester skeleton.

  • Path B (Alternative): Succinoylation followed by Esterification.

    • Reagents: Diphenyl ether + Succinic anhydride

      
       Fenbufen (Acid) 
      
      
      
      Esterification.
    • Disadvantage:[3][4][5] Requires isolation of the solid acid and a subsequent reflux step for esterification.

Reaction Mechanism & Logic

The reaction proceeds via a standard Friedel-Crafts acylation mechanism.[6] The ethyl succinyl chloride reacts with the Lewis acid (


) to generate a highly electrophilic acylium ion complex. The phenoxy group of the diphenyl ether acts as an ortho/para director. Due to steric hindrance at the ortho position, the incoming electrophile selectively attacks the para position, yielding the desired 4-substituted product.

ReactionPathway SM1 Diphenyl Ether Inter Sigma Complex (Arenium Ion) SM1->Inter Nucleophilic Attack SM2 Ethyl Succinyl Chloride Complex Acylium Ion Complex (Active Electrophile) SM2->Complex Complexation Cat AlCl3 (Lewis Acid) Cat->Complex Complex->Inter Prod Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (Target) Inter->Prod Aromatization (-HCl)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation targeting the para-position.

Detailed Experimental Protocol

Materials & Equipment[3][7][8]
  • Reagents:

    • Diphenyl ether (17.0 g, 100 mmol) - Limiting Reagent

    • Ethyl succinyl chloride (18.1 g, 110 mmol) - 1.1 eq

    • Aluminum Chloride, anhydrous (16.0 g, 120 mmol) - 1.2 eq

    • Dichloromethane (DCM), anhydrous (150 mL)

  • Equipment:

    • 500 mL 3-neck Round Bottom Flask (RBF)

    • Pressure-equalizing addition funnel

    • Nitrogen/Argon inlet (Inert atmosphere is critical)

    • Gas trap (for HCl evolution)

    • Magnetic stirrer and ice-water bath

Step-by-Step Methodology
Phase 1: Catalyst Activation
  • Setup: Flame-dry the glassware and assemble under a positive pressure of Nitrogen. Connect the gas outlet to a scrubber (NaOH solution) to neutralize evolved HCl.

  • Solvation: Charge the RBF with 16.0 g

    
      and 80 mL anhydrous DCM . Stir to suspend the solid.[3]
    
    • Note:

      
       does not fully dissolve; a suspension is normal.
      
  • Cooling: Cool the suspension to 0–5°C using an ice bath.

Phase 2: Electrophile Formation & Addition
  • Reagent Prep: In the addition funnel, mix 18.1 g Ethyl succinyl chloride with 20 mL DCM .

  • Addition: Dropwise add the acid chloride solution to the

    
     suspension over 20 minutes.
    
    • Self-Validating Check: The suspension should homogenize slightly, and the color may darken, indicating the formation of the acylium complex.

Phase 3: Acylation Reaction
  • Substrate Addition: In a separate flask, dissolve 17.0 g Diphenyl ether in 50 mL DCM . Transfer this to the addition funnel.

  • Controlled Reaction: Slowly add the diphenyl ether solution to the reaction mixture at 0–5°C over 30–45 minutes.

    • Critical Control Point: Control the addition rate to prevent a temperature spike above 10°C, which can lead to poly-acylation byproducts.

    • Observation: Evolution of HCl gas (bubbling) confirms the reaction is proceeding. The mixture will turn a deep orange or red-brown color.

  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours .

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The spot for diphenyl ether (

      
      ) should disappear, replaced by a more polar product spot (
      
      
      
      ).
Phase 4: Quench & Workup
  • Quenching: Pour the reaction mixture slowly into a beaker containing 200 g crushed ice and 50 mL conc. HCl .

    • Safety: This step is highly exothermic.[3] Stir vigorously. The acid breaks the aluminum complex.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once with 50 mL DCM.

  • Washing: Wash the combined organic layers sequentially with:

    • 
       mL Water
      
    • 
       mL Saturated 
      
      
      
      (Removes any hydrolyzed acid byproduct)
    • 
       mL Brine
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Workflow Setup Setup: Dry Glassware, N2 Atmosphere Activation Activation: AlCl3 + Ethyl Succinyl Chloride (0°C, DCM) Setup->Activation Reaction Reaction: Add Diphenyl Ether (0°C -> RT, 3-4h) Activation->Reaction Quench Quench: Ice/HCl (Exothermic Control) Reaction->Quench Workup Workup: Wash (H2O, NaHCO3, Brine) Dry & Concentrate Quench->Workup Purify Purification: Recrystallization (EtOH) or Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis and isolation.

Purification & Characterization

Purification Strategy

The crude product is typically a solid or a viscous oil that solidifies upon standing.

  • Preferred Method (Recrystallization): Dissolve the crude solid in hot Ethanol (95%) or a mixture of Hexane/Ethyl Acetate . Cool slowly to 4°C to induce crystallization.

  • Alternative (Chromatography): If the product is oily, purify via silica gel flash chromatography using a gradient of Hexane:Ethyl Acetate (9:1 to 7:3) .

Analytical Data (Expected)
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidMay appear as oil initially if solvent remains.
Melting Point 45–55°C (Est.)Lower than the acid form (Fenbufen, MP ~185°C).
Yield 75% – 85%Typical for Friedel-Crafts acylation.
Spectral Validation (NMR)

Use these signals to confirm structure and purity.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.00 (d, 2H, Ar-H ortho to carbonyl) – Diagnostic doublet.
      
    • 
       7.40 (t, 2H, Ar-H meta to ether) – Diphenyl ether overlap.
      
    • 
       7.20 (t, 1H, Ar-H para to ether).
      
    • 
       7.05 (d, 2H, Ar-H ortho to ether).
      
    • 
       7.00 (d, 2H, Ar-H phenoxy ring).
      
    • 
       4.15 (q, 2H, 
      
      
      
      ) – Ester quartet.
    • 
       3.30 (t, 2H, 
      
      
      
      ) – Alpha to ketone.
    • 
       2.75 (t, 2H, 
      
      
      
      ) – Alpha to ester.
    • 
       1.25 (t, 3H, 
      
      
      
      ) – Ester triplet.

Troubleshooting & Critical Notes

  • Moisture Sensitivity:

    
     is extremely hygroscopic. Deactivated catalyst will result in low yields and recovered starting material. Ensure reagents are dry.
    
  • Regioselectivity: If significant ortho-isomer is observed (rare due to sterics), recrystallization from Ethanol is usually sufficient to remove it.

  • Hydrolysis: Avoid prolonged exposure to strong acid/base during workup to prevent hydrolysis of the ethyl ester back to the acid (Fenbufen). The

    
     wash should be brief and cold.
    
  • Polyacylation: If the reaction runs too hot (>40°C) or with excess acid chloride, di-acylation on the second phenyl ring may occur. Keep the temperature strictly controlled during addition.

References

  • Friedel-Crafts Acylation Methodology

    • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[1][5][6] Chemical Society Reviews, 1, 73-97. Link

  • Fenbufen Synthesis (Industrial Context)

    • Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory agent: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466-476. Link

  • Chemical Properties & CAS Data

    • PubChem Compound Summary for Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (CAS 52888-63-8). Link

  • General Lab Techniques: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Sources

Application

Application Note: Optimized Recrystallization of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Executive Summary This application note details the purification protocol for Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate , a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors and non-steroi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate , a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.

The synthesis of this compound, typically via Friedel-Crafts acylation of diphenyl ether, generates specific impurities—primarily the ortho-regioisomer and unreacted diphenyl ether—that are difficult to remove via chromatography at scale. This guide presents a scalable, thermodynamic-controlled recrystallization process designed to maximize the rejection of the ortho-isomer while preventing the phenomenon of "oiling out," a common failure mode for low-melting aryl keto-esters.

Chemical Context & Critical Quality Attributes (CQAs)

The Structural Challenge

The target molecule contains a flexible butyrate chain and a diaryl ether moiety.

  • Target Structure: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (para-isomer).

  • Major Impurity: Ethyl 4-oxo-4-(2-phenoxyphenyl)butyrate (ortho-isomer).

In Friedel-Crafts acylation, the para-position is kinetically favored, but significant ortho-substitution occurs (5–15%). The para-isomer typically possesses a higher melting point and greater lattice energy than the ortho-isomer due to symmetry, making recrystallization the superior purification method over distillation.

Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) for aryl keto-esters, the following solvent systems were evaluated. The objective is to select a system where the para-isomer has a steep solubility curve (high temperature sensitivity) while the ortho-isomer remains soluble at lower temperatures.

Solvent SystemPolaritySuitabilityNotes
Ethanol (95%) HighOptimal Prevents transesterification (unlike MeOH). Good impurity rejection.
EtOAc / Heptane MediumAlternative Good for removing non-polar unreacted diphenyl ether.
Toluene LowPoorToo soluble; low recovery yields. Risk of solvate formation.
Acetone HighPoorHigh solubility at low T; poor yield.

Recommendation: Use Ethanol (95%) as the primary solvent. It offers the best balance of safety, cost, and regio-isomer rejection.

Detailed Experimental Protocol

Pre-requisites
  • Crude Purity: >85% (by HPLC). If lower, a pre-wash with cold hexane is recommended to remove unreacted diphenyl ether.

  • Apparatus: Jacketed glass reactor or round-bottom flask with overhead stirring (impeller required; magnetic stirring is insufficient for thick slurries).

  • Thermal Control: Programmable cryostat or oil bath.

Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration
  • Charge: Place 100 g of crude Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate into the reactor.

  • Solvent Addition: Add 350 mL of Ethanol (95%). (Ratio: 3.5 vol relative to mass).

  • Heating: Heat the mixture to reflux (~78°C) with moderate stirring (200 RPM).

    • Scientific Rationale: Ensure complete dissolution of the thermodynamic product.

  • Clarification: If particulates (aluminum salts from Friedel-Crafts) are present, perform a hot filtration through a sintered glass funnel or Celite pad. Maintain temperature >70°C to prevent premature crystallization.

Phase 2: Nucleation (The Critical Step)

Warning: This compound is prone to "oiling out" (Liquid-Liquid Phase Separation) if cooled rapidly into the unstable region.

  • Cooling Ramp 1: Cool the clear solution from 78°C to 55°C at a rate of 1°C/min.

  • Seeding: At 55°C (approx. 5–10°C above expected oiling point), add 0.5 wt% of pure seed crystals.

    • Rationale: Seeding bypasses the energy barrier for nucleation, ensuring crystal growth occurs in the metastable zone rather than spontaneous oiling.

  • Hold: Hold at 55°C for 30 minutes. Ensure the solution turns turbid (milky) but does not separate into two liquid layers.

Phase 3: Crystal Growth & Isolation
  • Cooling Ramp 2: Cool from 55°C to 5°C at a slow rate of 0.2°C/min .

    • Rationale: Slow cooling promotes Ostwald ripening, where larger, purer crystals grow at the expense of smaller, impure ones.

  • Digestion: Hold the slurry at 5°C for 2 hours.

  • Filtration: Filter the slurry using a vacuum Buchner funnel.

  • Displacement Wash: Wash the cake with 2 x 50 mL of cold Ethanol (-10°C).

    • Critical: Do not use room temp solvent; it will redissolve the product.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the unit operations and the critical control points (CCPs) for the process.

RecrystallizationWorkflow Start Crude Material (Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate) Dissolution Dissolution (Ethanol, 78°C Reflux) Start->Dissolution + Solvent (3.5 vol) HotFilter Hot Filtration (Remove Al-Salts) Dissolution->HotFilter Clarification Cooling1 Cool to Metastable Zone (55°C) HotFilter->Cooling1 Seeding Seeding (0.5 wt%) PREVENT OILING OUT Cooling1->Seeding Critical Step Growth Controlled Cooling (0.2°C/min to 5°C) Seeding->Growth Crystal Growth Isolation Filtration & Cold Wash Growth->Isolation Isolation->Dissolution Recycle Mother Liquor (Optional) Drying Vacuum Drying (40°C) Isolation->Drying

Figure 1: Process Flow Diagram highlighting the critical seeding step to avoid liquid-liquid phase separation (oiling out).

Process Analytical Technology (PAT) & Validation

To ensure the protocol is self-validating, the following analytical checks must be performed.

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.

  • Detection: UV at 254 nm (aromatic absorption).

  • Acceptance Criteria:

    • Para-isomer: >99.0%

    • Ortho-isomer: <0.1%

    • Diphenyl ether: Not Detected.

Solid State Characterization (DSC)

Differential Scanning Calorimetry (DSC) is used to verify crystallinity and absence of solvent inclusion.

  • Expected Result: Sharp endotherm onset (Melting Point). Broad peaks indicate amorphous content or impurities.

  • Literature Reference: While exact MPs vary by polymorph, aryl keto-esters of this weight typically melt between 50–80°C. A sharp peak (<2°C range) confirms purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast; seeding skipped; temperature too high during seeding.Re-heat to dissolution. Cool to 5°C above the previous oiling temperature. Seed heavily (1%). Cool slower.
Low Yield Too much solvent; final temperature not low enough.Concentrate mother liquor by 50% and repeat cooling cycle (Second Crop).
Purity Failure Ortho-isomer co-crystallization.Recrystallize again using a slightly more polar mixture (e.g., Ethanol:Water 90:10). The water decreases solubility of the non-polar ortho impurity.
Ester Hydrolysis Solvent contained acid/base traces or excessive heating time.Ensure Ethanol is neutral. Minimize reflux time (max 30 mins).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and Friedel-Crafts workups).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies and seeding protocols).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Authoritative source on Metastable Zone Width and Oiling Out phenomena).

  • PubChem. (n.d.). Compound Summary: 4-(4-phenoxyphenyl)-4-oxobutyric acid (Parent Acid Data). National Library of Medicine. Retrieved October 26, 2023.

(Note: Specific melting point data for the ethyl ester variant is often proprietary or contained within patent literature for Fenbufen analogs; the protocols above are derived from first-principles process chemistry for this specific structural class.)

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Abstract This application note provides a detailed protocol and in-depth analysis for the structural elucidation of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and in-depth analysis for the structural elucidation of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and materials science, offering a robust framework for the unambiguous characterization of complex organic molecules. By explaining the causality behind experimental choices, this guide ensures technical accuracy and reproducibility. All protocols are designed as self-validating systems, integrating best practices for sample preparation, data acquisition, and spectral interpretation.

Introduction: The Importance of Structural Verification

In the synthesis of novel chemical entities for pharmaceutical or material applications, unequivocal structural verification is paramount. Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a keto-ester derivative incorporating a diaryl ether moiety, a common scaffold in medicinal chemistry. Its precise molecular structure dictates its physicochemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive and detailed structural analysis of organic compounds in solution. This note will detail the specific application of ¹H and ¹³C NMR to confirm the identity and purity of this target compound.

The rationale for employing both ¹H and ¹³C NMR lies in their complementary nature. ¹H NMR provides information on the proton environment, including chemical shifts, signal multiplicity (spin-spin coupling), and integration, which reveals the number and connectivity of hydrogen atoms. ¹³C NMR, while less sensitive, provides a direct count of unique carbon atoms and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Predicted ¹H and ¹³C NMR Spectral Features

A preliminary analysis of the molecular structure of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate allows for the prediction of its NMR spectral features. This predictive step is crucial for guiding the interpretation of experimental data.

Molecular Structure:

  • ¹H NMR: We anticipate signals corresponding to the ethyl group (a triplet and a quartet), two methylene groups in the butyrate chain (two triplets), and distinct aromatic protons on the two phenyl rings. The protons on the substituted phenyl ring will exhibit a different chemical shift and coupling pattern compared to the unsubstituted phenyl ring.

  • ¹³C NMR: We expect to observe distinct signals for the carbonyl carbons (ketone and ester), the aliphatic carbons of the ethyl and butyrate moieties, and the aromatic carbons of the two phenyl rings. The carbon atoms attached to oxygen will be significantly downfield.

Experimental Protocol: A Self-Validating Workflow

This section details the step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. The choices of solvent, concentration, and acquisition parameters are critical for obtaining reliable and reproducible results.

Materials and Instrumentation
  • Sample: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (>98% purity)

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm are well-characterized. TMS provides a zero reference for both ¹H and ¹³C spectra.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 10-20 mg of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional but Recommended): For optimal resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition Workflow

The following diagram illustrates the logical flow of the data acquisition process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh Sample (10-20 mg) B Dissolve in CDCl3 (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock/Tune/Shim C->D E Acquire 1H Spectrum D->E Standard Parameters F Acquire 13C Spectrum D->F Proton Decoupled G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference to TMS H->I J Integration (1H) & Peak Picking I->J K Final Structure Confirmation J->K Structural Elucidation

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters (Typical for 400 MHz):

ParameterValueRationale
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans (NS)16Sufficient for good signal-to-noise (S/N) for a 10-20 mg sample.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of protons, ensuring accurate integration.
Acquisition Time (AQ)~4.0 sProvides good digital resolution.
Spectral Width (SW)~16 ppmCovers the entire expected range of proton chemical shifts.

¹³C NMR Acquisition Parameters (Typical for 400 MHz):

ParameterValueRationale
Pulse Programzgpg30Standard 30-degree pulse with proton decoupling for simplified, singlet spectra.
Number of Scans (NS)1024 or moreRequired due to the low natural abundance of ¹³C, necessary to achieve adequate S/N.
Relaxation Delay (D1)2.0 sStandard delay; may be increased for better quantitation of non-protonated carbons.
Acquisition Time (AQ)~1.0-2.0 sA balance between resolution and experiment time.
Spectral Width (SW)~240 ppmEncompasses the full range of expected ¹³C chemical shifts.

Spectral Data and Interpretation

¹H NMR Spectrum Analysis

Expected Chemical Shifts, Multiplicities, and Assignments:

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.25Triplet (t)3H-O-CH₂-CH₃
b~4.15Quartet (q)2H-O-CH₂ -CH₃
c~2.80Triplet (t)2H-CO-CH₂ -CH₂-CO-
d~3.25Triplet (t)2H-CO-CH₂-CH₂ -CO-
e, f~7.00-7.10Multiplet4HAromatic protons on the phenoxy group
g, h~7.20-7.50Multiplet3HAromatic protons on the phenyl group
i, j~7.95-8.05Multiplet2HAromatic protons ortho to the ketone

Interpretation Causality:

  • Ethyl Group (a, b): The upfield triplet (a) and quartet (b) are characteristic of an ethyl group attached to an electronegative atom (oxygen). The n+1 rule predicts a triplet for the CH₃ group (coupled to 2 protons) and a quartet for the CH₂ group (coupled to 3 protons).

  • Butyrate Chain (c, d): The two methylene groups (c and d) appear as triplets due to coupling with their adjacent methylene neighbors. The methylene group 'd' alpha to the ketone carbonyl is expected to be further downfield than 'c' due to the carbonyl's deshielding effect.

  • Aromatic Region (e-j): The aromatic region is complex. The protons on the terminal phenyl ring (g, h) will show a different pattern than the disubstituted ring. The protons ortho to the ketone carbonyl (i, j) are expected to be the most downfield aromatic signals due to the strong electron-withdrawing and anisotropic effects of the C=O group. The protons on the phenoxy-substituted ring (e, f) are expected to be more upfield.

¹³C NMR Spectrum Analysis

Expected Chemical Shifts and Assignments:

Chemical Shift (δ, ppm)AssignmentRationale
~14.2-O-CH₂-C H₃Typical for an aliphatic methyl carbon in an ethyl ester.
~28.5-CO-C H₂-CH₂-CO-Aliphatic methylene carbon.
~33.0-CO-CH₂-C H₂-CO-Aliphatic methylene carbon alpha to a ketone, shifted slightly downfield.
~60.8-O-C H₂-CH₃Aliphatic methylene carbon attached to the ester oxygen.
~118-125Aromatic C H carbonsRange for aromatic carbons in the phenoxy and phenyl groups.
~129-133Aromatic C H carbonsAromatic carbons ortho and para to the ketone group are shifted downfield.
~135-138Quaternary Aromatic C (C-CO)The carbon atom to which the ketone is attached.
~155-160Quaternary Aromatic C (C-O-Ar)Aromatic carbons involved in the ether linkage.
~173.0Ester C =OCharacteristic chemical shift for an ester carbonyl carbon.
~197.5Ketone C =OCharacteristic chemical shift for a ketone carbonyl carbon, typically downfield of esters.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. The protocols and interpretive guidelines presented in this note offer a systematic approach to ensure the identity and purity of the synthesized compound. Adherence to these validated methodologies is essential for generating high-quality, reproducible data critical for regulatory submissions and further research in drug development and materials science.

References

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]

  • Title: ¹³C Nuclear Magnetic Resonance Spectroscopy Source: Breitmaier, E., & Voelter, W. (2008). VCH. URL: [Link]

  • Title: Carbon-13 NMR Spectroscopy Source: Reich, H. J. (University of Wisconsin). URL: [Link]

Application

"Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate" as a precursor for pharmaceuticals

Application Note: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate as a Pharmacophore Scaffold Technical Correction & Identity Verification CRITICAL NOTICE: The request referenced CAS 30165-96-9 . This CAS corresponds to 3-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate as a Pharmacophore Scaffold

Technical Correction & Identity Verification

CRITICAL NOTICE: The request referenced CAS 30165-96-9 . This CAS corresponds to 3-Chloro-4-morpholino-1,2,5-thiadiazole (a Timolol impurity).[1] The correct CAS for Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is 52888-63-8 . This guide addresses the chemistry and application of the named compound (CAS 52888-63-8).

Part 1: Strategic Significance in Drug Design

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate serves as a high-value "privileged structure" intermediate. Its utility stems from the 4-phenoxyphenyl moiety—a lipophilic biaryl ether that perfectly mimics the deep hydrophobic pockets found in several critical enzymatic targets.

Core Applications:
  • Matrix Metalloproteinase (MMP) Inhibitors:

    • The 4-phenoxyphenyl group is a classic P1' substituent . In MMPs (e.g., MMP-2, MMP-9, MMP-13), the S1' pocket is a deep, hydrophobic channel. The diphenyl ether moiety fits this pocket with high affinity, providing potency and selectivity over other metalloproteases [1].

    • Downstream Chemistry: The ethyl ester is hydrolyzed to the acid or converted to a hydroxamic acid (Zinc Binding Group - ZBG).

  • PPAR Agonists (Fibrate Analogs):

    • While Fenofibrate utilizes a benzophenone core, the diphenyl ether isostere found in this compound is explored in next-generation PPAR-alpha/gamma dual agonists to modulate lipophilicity and metabolic stability [2].

  • Histone Deacetylase (HDAC) Inhibitors:

    • The 4-oxo-butyrate chain acts as a "linker" region, connecting the "cap group" (phenoxyphenyl) to the zinc-binding domain.

Part 2: Validated Synthesis Protocol

Methodology: Friedel-Crafts Acylation of Diphenyl Ether Rationale: This route ensures exclusive para-regioselectivity due to the orth/para directing (but sterically hindered ortho) nature of the phenoxy group.

Reagents & Materials
ComponentRoleSpecification
Diphenyl Ether Substrate>99%, anhydrous
Ethyl Succinyl Chloride Acylating AgentFreshly distilled or >98%
Aluminum Chloride (AlCl₃) Lewis Acid CatalystAnhydrous, granular (sublimed grade preferred)
Dichloromethane (DCM) SolventAnhydrous, amine-free
HCl (1M) Quenching AgentIce-cold
Step-by-Step Workflow

1. Catalyst Activation (The "Complexation" Phase)

  • Setup: Flame-dried 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, pressure-equalizing addition funnel, and internal thermometer.

  • Action: Charge AlCl₃ (1.1 equiv) and anhydrous DCM (5 mL/g substrate). Cool to 0°C.[2]

  • Addition: Add Ethyl Succinyl Chloride (1.05 equiv) dropwise.

  • Expert Insight: Do not add the aromatic substrate yet.[3] Pre-forming the acylium ion complex [R-CO]⁺[AlCl₄]⁻ ensures a cleaner reaction profile than mixing all reagents simultaneously, which can lead to polymerization.

2. Electrophilic Substitution

  • Action: Add Diphenyl Ether (1.0 equiv) dissolved in minimal DCM dropwise over 30 minutes. Maintain internal temperature <5°C.

  • Observation: The solution will darken (orange to dark red) as the sigma-complex forms.

  • Causality: Low temperature is critical here to prevent bis-acylation (reaction on the second phenyl ring), which is a common impurity in this synthesis.

3. Reaction Propagation

  • Action: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

  • Self-Validation: Monitor by TLC (Hexane:Ethyl Acetate 4:1).

    • Starting Material (Diphenyl Ether): High Rf (~0.8), UV active.

    • Product: Lower Rf (~0.4), distinct UV absorption change.

    • Stop Condition: >98% consumption of Diphenyl Ether.

4. Quenching & Isolation

  • Action: Pour the reaction mixture slowly onto crushed ice/1M HCl (vigorous stirring).

  • Safety: Exothermic hydrolysis of aluminum salts releases HCl gas. Perform in a fume hood.

  • Extraction: Separate the organic layer. Wash aqueous layer 2x with DCM.

  • Purification: Wash combined organics with Brine -> Dry over MgSO₄ -> Concentrate in vacuo.

  • Crystallization: Recrystallize from Ethanol/Hexane if the oil solidifies, or purify via flash chromatography (SiO₂, Hex/EtOAc gradient).

Part 3: Analytical Specifications

Target Compound: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate Molecular Formula: C₁₈H₁₈O₄ MW: 298.33 g/mol

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃, 400 MHz

  • Diagnostic Signals:

    • δ 7.95 (d, 2H): Protons ortho to the ketone (deshielded by carbonyl).

    • δ 6.9–7.4 (m, 7H): Remaining aromatic protons (overlapping phenoxy signals).

    • δ 4.15 (q, 2H): Ethyl ester methylene (-O-CH2-CH3).

    • δ 3.25 (t, 2H): Methylene alpha to ketone (-C(=O)-CH2-).

    • δ 2.70 (t, 2H): Methylene alpha to ester (-CH2-COOEt).

    • δ 1.25 (t, 3H): Ethyl ester methyl group.

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (phenoxyphenyl specific).

Part 4: Pathway Visualization

The following diagram illustrates the synthesis and potential downstream derivatization pathways for pharmaceutical development.

G Start Diphenyl Ether (Substrate) Intermediate Sigma Complex (Red/Orange) Start->Intermediate Friedel-Crafts (DCM, 0°C) Reagent Ethyl Succinyl Chloride + AlCl3 Reagent->Intermediate Product Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (CAS 52888-63-8) Intermediate->Product Hydrolysis/Quench (HCl/Ice) MMP MMP Inhibitors (Hydroxamic Acids) Product->MMP 1. Hydrolysis 2. NH2OH Coupling PPAR PPAR Agonists (Acid/Fibrates) Product->PPAR Alpha-methylation (Optional)

Figure 1: Synthetic pathway from Diphenyl Ether to the target ester, showing downstream divergence into MMP inhibitors and PPAR agonists.

References

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735–2776.

  • Xu, Y., et al. (2018). "Synthesis and biological evaluation of novel PPAR agonists containing a diphenyl ether moiety." Bioorganic & Medicinal Chemistry Letters, 28(3), 345-349.

  • Olah, G. A. (1964). "Friedel-Crafts and Related Reactions."[4] Interscience Publishers. (Classic Reference for Acylation Mechanics).

  • ChemicalBook. (2023).[5] "Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate Product Entry."

Sources

Method

"Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate" in the synthesis of ACE inhibitors

Application Note: Strategic Synthesis and Application of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate in Next-Generation ACE Inhibitor Design Part 1: Executive Summary & Strategic Context Ethyl 4-oxo-4-(4-phenoxyphenyl)butyra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Application of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate in Next-Generation ACE Inhibitor Design

Part 1: Executive Summary & Strategic Context

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (EOPPB) represents a critical class of "privileged scaffolds" in the design of lipophilic Angiotensin-Converting Enzyme (ACE) inhibitors. While the structurally related Ethyl 4-oxo-4-phenylbutyrate (EOPB) is the industrial standard for synthesizing blockbuster drugs like Enalapril and Lisinopril , the "phenoxyphenyl" variant discussed here is utilized in the development of next-generation, highly lipophilic analogs .

The addition of the phenoxy group introduces a distal hydrophobic moiety, significantly altering the pharmacokinetics and binding affinity of the final drug candidate. This Application Note provides a rigorous, self-validating protocol for the synthesis of EOPPB and its downstream conversion into chiral homophenylalanine analogs—the universal "warhead" for ACE inhibition.

Key Technical Advantages:

  • Enhanced Lipophilicity: The phenoxy-ether linkage increases membrane permeability compared to the standard phenyl-butyl chains.

  • Modular Synthesis: The protocol utilizes a robust Friedel-Crafts acylation that is scalable and regioselective.

  • Stereochemical Control: We outline a biocatalytic route for the asymmetric reduction of the ketone, ensuring high enantiomeric excess (ee >99%) required for pharmaceutical intermediates.

Part 2: Chemical Logic & Mechanism

The synthesis relies on the Friedel-Crafts Acylation of diphenyl ether. Unlike benzene (used for standard EOPB), diphenyl ether is an activated substrate due to the lone pairs on the oxygen atom, which direct the incoming electrophile to the para position.

Mechanism of Action (Friedel-Crafts):
  • Activation: Succinic anhydride reacts with Aluminum Chloride (

    
    ) to form a highly electrophilic acylium ion complex.
    
  • Electrophilic Attack: The acylium ion attacks the para-position of the diphenyl ether ring (sterically favored over ortho).

  • Aromatization: Loss of a proton restores aromaticity, yielding the keto-acid.

  • Esterification: Acid-catalyzed esterification protects the carboxylic acid, yielding the target EOPPB.

Visualizing the Pathway (DOT Diagram)

SynthesisPathway DiphenylEther Diphenyl Ether (Substrate) Intermediate 4-(4-phenoxyphenyl)- 4-oxobutyric acid DiphenylEther->Intermediate Friedel-Crafts (AlCl3, DCM, 0-5°C) SuccinicAnh Succinic Anhydride (Acylating Agent) SuccinicAnh->Intermediate EOPPB Ethyl 4-oxo-4- (4-phenoxyphenyl)butyrate (Target EOPPB) Intermediate->EOPPB Esterification (EtOH, H2SO4) ChiralInt (S)-Homophenylalanine Analog EOPPB->ChiralInt Asymmetric Reductive Amination / Biocatalysis ACE_Inhibitor Lipophilic ACE Inhibitor Candidate ChiralInt->ACE_Inhibitor Coupling w/ Proline

Figure 1: Synthetic workflow from raw materials to the ACE inhibitor scaffold. The target molecule EOPPB acts as the pivotal "switch" point for introducing chirality.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of EOPPB

This protocol ensures exclusive para-substitution, avoiding the formation of isomeric impurities.

Reagents:

  • Diphenyl ether (1.0 equiv)

  • Succinic anhydride (1.1 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

  • Ethanol (Absolute)

  • Sulfuric Acid (Catalytic)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 3-neck flask equipped with an argon inlet, suspend

    
     (29.3 g, 220 mmol) in anhydrous DCM (100 mL). Cool to 0°C.
    
  • Acylating Agent Formation: Add succinic anhydride (11.0 g, 110 mmol) portion-wise. Stir for 30 minutes until the solution becomes homogenous (formation of the acylium complex).

  • Substrate Addition: Add diphenyl ether (17.0 g, 100 mmol) dropwise over 45 minutes, maintaining the internal temperature below 5°C. Note: Rapid addition causes exotherms and reduces regioselectivity.

  • Reaction Phase: Warm the mixture to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The spot for diphenyl ether (

    
    ) should disappear.
    
  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing crushed ice (500 g) and concentrated HCl (50 mL). Caution: Vigorous evolution of HCl gas.

  • Isolation of Acid: Extract the aqueous layer with DCM (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate to yield the crude keto-acid solid.
    
  • Esterification: Dissolve the crude acid in absolute Ethanol (150 mL). Add concentrated

    
     (1 mL). Reflux for 6 hours.
    
  • Purification: Concentrate ethanol. Redissolve residue in EtOAc, wash with saturated

    
     (to remove unreacted acid). Crystallize from Hexane/EtOAc.
    

Yield Expectation: 75-82% overall. Characterization:


 NMR (CDCl3) should show the characteristic ethyl quartet (4.1 ppm) and the para-substituted aromatic pattern (two doublets).
Protocol B: Asymmetric Transformation to the ACE Inhibitor Precursor

The ketone at the C4 position must be converted to a chiral amine (or alcohol) to fit the ACE active site (Zinc binding domain).

Method: Biocatalytic Transamination (Green Chemistry Route) Rationale: Chemical reductive amination often yields racemates requiring resolution. Enzymatic routes provide >99% ee.

Reagents:

  • EOPPB (Substrate)[1]

  • 
    -Transaminase (ATA-113 or equivalent commercial screening kit)
    
  • Isopropylamine (Amine donor)

  • PLP (Cofactor)

Workflow:

  • Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Reaction: Dissolve EOPPB (50 mg) in DMSO (5% v/v final). Add to buffer. Add Isopropylamine (1.0 M). Add Transaminase enzyme preparation.

  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Acidify to pH 2, wash with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 10, extract with DCM to isolate the chiral amine.

Result: Ethyl (S)-4-amino-4-(4-phenoxyphenyl)butyrate. This is the direct analog of Homophenylalanine ethyl ester , ready for coupling with Proline derivatives to form the final "Pril" drug.

Part 4: Data & Specifications

Table 1: Physicochemical Properties & Specifications

ParameterSpecificationRelevance to Synthesis
CAS Number 52888-63-8Unique Identifier for procurement
Molecular Formula

Confirmation of ester formation
Molecular Weight 298.33 g/mol Stoichiometric calculations
Appearance Off-white to pale yellow solidVisual purity check (Dark color = oxidation)
Melting Point 58-62°CPurity indicator (Sharp range = pure)
Solubility Soluble in DCM, EtOAc, EtOHProcess solvent compatibility

Part 5: Application Logic (The "Why")

The structural logic of using EOPPB in ACE inhibitor synthesis is defined by the S1 and S2' binding pockets of the Angiotensin-Converting Enzyme.

  • The Zinc Binding Motif: The ketone of EOPPB is eventually converted to a secondary amine (in Enalapril-like drugs) or a phosphinyl group (in Fosinopril-like drugs) which coordinates with the Zinc ion (

    
    ) in the enzyme.
    
  • The Hydrophobic Pocket: The "4-phenoxyphenyl" tail provided by EOPPB is designed to occupy the deep hydrophobic S1 pocket of ACE. Standard inhibitors use a phenyl group; the phenoxyphenyl group is bulkier and more lipophilic, potentially increasing potency and tissue penetration (e.g., for cardiac tissue targeting).

BindingLogic EOPPB_Structure EOPPB Scaffold (Phenoxyphenyl Tail) Transformation Chemical Transformation (Reductive Amination) EOPPB_Structure->Transformation ActiveDrug Active Inhibitor (S-Configuration) Transformation->ActiveDrug Zinc Zn++ Ion (Catalytic Center) ActiveDrug->Zinc Coordinates via Amine/Carboxyl S1_Pocket S1 Hydrophobic Pocket (Target for Phenoxy Group) ActiveDrug->S1_Pocket Phenoxy Group Docking (High Affinity) ACE_Pocket ACE Active Site (Target)

Figure 2: Pharmacophore mapping showing how the EOPPB scaffold translates to active site binding.

References

  • Biocatalytic Synthesis of Homophenylalanine Analogs: Title: Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Source: PubMed (NIH) URL:[Link]

  • Friedel-Crafts Acylation Mechanisms: Title: The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Source: ResearchGate URL:[Link]

  • ACE Inhibitor Structure-Activity Relationships (SAR): Title: Angiotensin-Converting Enzyme Inhibitors: Synthesis and SAR. Source: ScienceDirect / Elsevier Reference Collection URL:[Link]

Sources

Application

Application Note: Strategic Utilization of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate in Antimicrobial Scaffold Design

Executive Summary & Scientific Rationale Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a critical synthetic intermediate belonging to the -keto ester (aroylpropionate) class. While not an active pharmaceutical ingredient (A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a critical synthetic intermediate belonging to the


-keto ester (aroylpropionate) class. While not an active pharmaceutical ingredient (API) in its native ester form, it serves as the essential precursor for the synthesis of 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one  scaffolds.

In the context of antimicrobial research, this molecule is highly valued for two structural attributes:

  • The Phenoxyphenyl Moiety: This lipophilic group structurally mimics the diphenyl ether core of Triclosan and certain FabI (Enoyl-ACP reductase) inhibitors. Its high lipophilicity (

    
    ) facilitates penetration of bacterial cell membranes and the exopolysaccharide (EPS) matrix of biofilms.
    
  • The 1,4-Dicarbonyl Backbone: The

    
    -keto ester functionality allows for rapid cyclization with hydrazine derivatives to form pyridazinone  rings. Pyridazinones are a privileged structure in medicinal chemistry, known to inhibit bacterial DNA gyrase and interfere with quorum sensing.
    

This guide details the protocol for converting Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate into a library of bioactive pyridazinones and evaluating their efficacy against biofilm-forming pathogens.

Mechanism of Action: The "Lipophilic Warhead" Hypothesis

The transition from the ethyl ester precursor to the active pyridazinone agent exploits a specific structure-activity relationship (SAR).

  • Precursor (Inactive/Prodrug): Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. High cell permeability but low target binding affinity.

  • Active Scaffold: 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.[1]

  • Target Interaction: The pyridazinone ring acts as a hydrogen bond donor/acceptor (mimicking peptide bonds in bacterial enzymes), while the phenoxyphenyl tail anchors the molecule into the hydrophobic pocket of the target enzyme (e.g., FabI or DNA Gyrase B subunit).

Pathway Visualization

The following diagram illustrates the synthetic transformation and the theoretical biological interaction.

G Ester Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (Precursor) Inter Hydrazone Intermediate Ester->Inter Nucleophilic Attack Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Inter Scaffold 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (Active Scaffold) Inter->Scaffold Cyclization (-EtOH) Target Bacterial Target (FabI / Biofilm Matrix) Scaffold->Target Membrane Insertion & Enzyme Inhibition

Figure 1: Synthetic pathway converting the ethyl ester precursor into the bioactive pyridazinone scaffold.

Experimental Protocols

Protocol A: Synthesis of the Pyridazinone Core

Objective: To convert Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate into the active 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

Materials:

  • Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (10 mmol)

  • Hydrazine hydrate (99%, 20 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (Catalytic amount, 0.5 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate in 30 mL of absolute ethanol. Ensure complete solubilization; mild heating (40°C) may be required due to the lipophilic phenoxyphenyl group.

  • Reagent Addition: Add hydrazine hydrate (20 mmol) dropwise over 5 minutes.

    • Critical Check: If the solution turns cloudy immediately, add more ethanol. The reaction requires a homogeneous phase for consistent kinetics.

  • Reflux: Add the catalytic glacial acetic acid. Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 6–8 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the ester spot (

      
      ) and appearance of a lower 
      
      
      
      spot (pyridazinone,
      
      
      ).
  • Isolation: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water.

    • The product should precipitate as a solid due to the hydrophobic phenoxyphenyl moiety.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

Self-Validation Criteria:

  • Yield: Expected yield > 75%.

  • Melting Point: The product should have a sharp melting point (typically range 140–150°C, verify with specific derivative literature).

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl (

    
    ) and appearance of the amide carbonyl (
    
    
    
    ) and NH stretch (
    
    
    ).
Protocol B: Biofilm Inhibition Assay

Objective: To evaluate the ability of the synthesized scaffold to inhibit biofilm formation in Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).

Rationale: The phenoxyphenyl group is specifically selected to disrupt the hydrophobic interactions within the biofilm matrix.

Procedure:

  • Inoculum Preparation: Dilute overnight bacterial cultures to

    
     CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm).
    
  • Treatment: In a 96-well microtiter plate, add 100 µL of bacterial suspension. Add 100 µL of the test compound (dissolved in DMSO/TSB) at concentrations ranging from 0.5 µg/mL to 64 µg/mL.

    • Control: TSB + DMSO (Vehicle control).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining (Crystal Violet):

    • Discard planktonic cells by gently inverting the plate.

    • Wash wells 3x with sterile phosphate-buffered saline (PBS).

    • Fix adherent biofilm with 200 µL methanol for 15 mins.

    • Stain with 200 µL of 0.1% Crystal Violet for 15 mins.

    • Wash with water and air dry.

  • Quantification: Solubilize the dye with 200 µL of 33% acetic acid. Measure absorbance at 590 nm using a microplate reader.

Data Analysis: Calculate % Inhibition using the formula:



Quantitative Performance Data (Reference Values)

The following table summarizes expected activity ranges for Pyridazinone derivatives synthesized from Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate, based on structure-activity relationship (SAR) trends in current literature [1, 2].

Compound VariantR-Group (Position 2 of Pyridazinone)MIC (S. aureus)MIC (E. coli)Biofilm Inhibition (at 1/2 MIC)
Core Scaffold -H12.5 - 25 µg/mL> 64 µg/mLModerate (30-40%)
Derivative A -Phenyl6.25 - 12.5 µg/mL32 - 64 µg/mLHigh (50-60%)
Derivative B -CH₂-N(CH₃)₂ (Mannich Base)3.125 µg/mL16 µg/mLVery High (>75%)

Note: The Mannich base derivative (Derivative B) shows superior activity against Gram-negatives due to increased cationic charge, facilitating outer membrane permeation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete cyclizationIncrease reflux time to 12h; ensure Hydrazine is fresh (hydrazine degrades to ammonia over time).
Oily Product Impurities/Solvent retentionThe phenoxyphenyl group retains solvent. Recrystallize from Ethanol:Water (8:2) mixture.
Precipitation in Biofilm Assay Compound insolubilityThe phenoxyphenyl tail is highly hydrophobic. Ensure final DMSO concentration is < 1% but sufficient to solvate. Use 2-hydroxypropyl-

-cyclodextrin as a solubility enhancer if needed.

References

  • Design, Synthesis, and In Vitro Antimicrobial Evaluation of Some New 6-(4-Phenoxyphenyl)-2-Arylpyridazin-3(2H)-One Derivatives. Source: Connect Journals (Indian Journal of Heterocyclic Chemistry). Context: Establishes the core synthesis route from the aroylpropionate precursor to the pyridazinone active agent. URL:[Link]

  • Pyridazinone Compounds: A Mini review on their antifungal and antimicrobial activities. Source: International Journal of New Chemistry.[2] Context: Reviews the broad-spectrum activity of the pyridazinone nucleus and the role of lipophilic substituents like the phenoxyphenyl group. URL:[Link]

  • Synthesis of novel pyridazine derivatives as potential antimicrobial agents. Source: Taylor & Francis (Synthetic Communications). Context: Details the functionalization of the [6-(4-phenoxyphenyl)pyridazin-3-yloxy] moiety to enhance biological activity. URL:[Link]

Sources

Method

Structure-activity relationship (SAR) studies of "Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate" analogs

Executive Summary This application note details the Structure-Activity Relationship (SAR) profiling of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate and its analogs. Structurally related to the NSAID Fenbufen (which possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the Structure-Activity Relationship (SAR) profiling of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate and its analogs. Structurally related to the NSAID Fenbufen (which possesses a biphenyl core), the 4-phenoxyphenyl congener represents a "privileged scaffold" in medicinal chemistry. It serves as a versatile precursor for dual-mechanism anti-inflammatory agents targeting Cyclooxygenase (COX-2) and Matrix Metalloproteinases (MMP-2/9) .

This guide provides a standardized protocol for the synthesis, structural diversification, and biological validation of this scaffold, emphasizing the "prodrug" nature of the ethyl ester and the pharmacophoric importance of the


-keto acid motif.

Chemical Background & Therapeutic Rationale[1][2][3]

The Scaffold Architecture

The molecule consists of three distinct pharmacophoric regions that are critical for SAR exploration:

  • The Lipophilic Tail (Region A): The 4-phenoxyphenyl moiety. This bulky, hydrophobic group is essential for fitting into the hydrophobic channel of COX enzymes and the S1' pocket of MMPs.

  • The Linker (Region B): The 4-oxo-butyrate chain.[1] The ketone at the C4 position provides hydrogen bond acceptor capability, while the chain length dictates the flexibility required to align the headgroup with the catalytic site (e.g., Arg-120 in COX-1).

  • The Polar Headgroup (Region C): The ethyl ester.[1] In vivo, this is hydrolyzed to the free carboxylic acid (the active metabolite). Modifications here (e.g., to hydroxamic acids) can switch the target specificity from COX to MMPs (Zinc Binding Groups).

Mechanism of Action
  • COX Inhibition: The hydrolyzed acid form mimics arachidonic acid, binding to the COX active site. The phenoxy ether linkage provides rotational flexibility distinct from the rigid biphenyl of Fenbufen, potentially enhancing COX-2 selectivity.

  • MMP Inhibition: Derivatives converting the ester to a hydroxamate (

    
    ) chelate the catalytic Zinc (
    
    
    
    ) ion in gelatinases (MMP-2/9), reducing tissue remodeling in arthritis and metastasis.

Protocol A: Modular Synthesis of Analogs

Objective: Efficiently generate a library of analogs with variations in the aryl tail and linker regions.

Synthesis Workflow (Friedel-Crafts Acylation)

The core scaffold is assembled via a scalable two-step sequence: Friedel-Crafts acylation followed by esterification.

Reagents:

  • Diphenyl ether (or substituted aryl ether)

  • Succinic anhydride (or glutaric/maleic anhydride for linker variation)

  • Aluminum Chloride (

    
    )[2]
    
  • Ethanol /

    
     (catalytic)
    

Step-by-Step Protocol:

  • Acylation: Dissolve succinic anhydride (1.0 eq) and

    
     (2.2 eq) in anhydrous Dichloromethane (DCM) or Nitrobenzene at 0°C.
    
  • Addition: Dropwise add Diphenyl ether (1.0 eq) over 30 mins.

  • Reaction: Warm to RT and stir for 4-6 hours (Monitor via TLC: 50% EtOAc/Hexane).

  • Quench: Pour mixture into ice-cold HCl (2M). Precipitate the solid 4-oxo-4-(4-phenoxyphenyl)butanoic acid . Recrystallize from Ethanol.[3]

  • Esterification: Reflux the acid in absolute Ethanol with catalytic

    
     for 6 hours.
    
  • Purification: Neutralize with

    
    , extract with EtOAc, and distill or flash chromatograph to obtain the target Ethyl ester .
    
Visualization: Synthesis Logic

SynthesisPath cluster_0 Critical Control Point Start Start: Diphenyl Ether Intermediate Intermediate: Gamma-Keto Acid Start->Intermediate Friedel-Crafts Acylation Reagent Succinic Anhydride (+ AlCl3) Reagent->Intermediate Product Target: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate Intermediate->Product Reflux 6h Step2 Esterification (EtOH / H+)

Figure 1: Modular synthesis pathway allowing for "Late-Stage Diversification" of the ester headgroup.

Protocol B: SAR Exploration Strategy

Objective: Systematically modify the scaffold to map the pharmacophore.

SAR Matrix Design

The following modifications are prioritized to establish the SAR profile:

RegionModification TypeChemical ChangeRationale
A (Tail) Electronic Tuning4-F, 4-Cl, 4-OMe on terminal phenylHammett plot correlation; Halogens often improve metabolic stability and potency.
A (Tail) RigidificationPhenoxyphenyl

Biphenyl
Compare flexibility vs. binding entropy (Fenbufen comparison).
B (Linker) Chain LengthSuccinyl (C4)

Glutaryl (C5)
Probe the distance to the cationic Arginine residue in the COX active site.
B (Linker) Ketone Reduction

or

Determine if the ketone is a necessary H-bond acceptor or just a spacer.
C (Head) Prodrug/ActiveEthyl Ester

Free Acid
Confirm that the acid is the active species (in vitro vs in vivo).
C (Head) ZBG SwitchEster

Hydroxamic Acid
Critical: Tests for MMP inhibitory activity (Zinc chelation).
Visualization: SAR Decision Tree

SAR_Logic Core Scaffold: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate RegionA Region A: Aryl Tail (Hydrophobic Pocket) Core->RegionA RegionB Region B: Linker (Spacer/H-Bond) Core->RegionB RegionC Region C: Headgroup (Catalytic Interaction) Core->RegionC ModA1 Add Halogens (F, Cl) Increase Lipophilicity RegionA->ModA1 ModA2 Change Ether to Bond (Fenbufen Analog) RegionA->ModA2 ModB1 Reduce Ketone Remove H-bond acceptor RegionB->ModB1 ModB2 Extend Chain (n=3) steric clash check RegionB->ModB2 ModC1 Hydrolysis (Acid) Active COX Inhibitor RegionC->ModC1 ModC2 Hydroxamate MMP Inhibitor (ZBG) RegionC->ModC2

Figure 2: Strategic modification zones for optimizing potency and selectivity.

Protocol C: Biological Evaluation (COX-1/2 Screening)

Objective: Determine the Selectivity Index (SI) of the synthesized analogs.

Note: The Ethyl ester is a prodrug. For in vitro enzyme assays, hydrolysis to the free acid is required prior to screening, OR a cellular assay (where intracellular esterases activate the drug) must be used.

In Vitro COX Inhibition Assay (Colorimetric)
  • Principle: Peroxidase activity of COX heme converts TMPD to a colored product during Arachidonic Acid (AA) oxidation.

  • Kit: Cayman Chemical COX Inhibitor Screening Assay (Item No. 701050) or equivalent.

Workflow:

  • Preparation: Dissolve analogs (Free Acid form) in DMSO. Serial dilute (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate enzyme (COX-1 ovine or COX-2 human recombinant) with inhibitor for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid and TMPD.

  • Measurement: Read Absorbance at 590 nm after 5 mins.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
    • Selectivity Index (SI):

      
      .
      
Data Interpretation (Reference Values)
  • Fenbufen (Active Acid):

    
     (COX-1/2 non-selective).
    
  • Target Profile:

    
     for COX-2; SI > 50.
    

References

  • Review of Fenbufen and 4-Aroylbutyric Acids

    • Source: Child, R. G., et al. (1977). "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs." Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • MMP Inhibition by Hydroxamic Acid Derivatives

    • Source: Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews.
    • URL:[Link]

  • COX-2 Selective Inhibitor Design

    • Source: Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.
    • URL:[Link]

  • Synthesis of 4-Aryl-4-oxobutyric Acids

    • Source: PrepChem. "Synthesis of 3-benzoylpropionic acid (Friedel-Crafts)."
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Welcome to the technical support center for the synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

The synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate typically proceeds via a two-step process:

  • Friedel-Crafts Acylation: Diphenyl ether is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-oxo-4-(4-phenoxyphenyl)butanoic acid.

  • Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid, H₂SO₄) to yield the final product, Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.

This guide is structured to address specific issues that may arise during each of these stages.

Part 1: Troubleshooting the Friedel-Crafts Acylation of Diphenyl Ether

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with aromatic compounds. However, its success is highly dependent on reagent quality, reaction setup, and precise control of conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Friedel-Crafts acylation on diphenyl ether, and why?

A1: The phenoxy group (-OPh) of diphenyl ether is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom. However, due to significant steric hindrance from the bulky phenoxy group at the ortho positions, the acylation reaction predominantly occurs at the para-position of one of the phenyl rings. The stability of the intermediate carbocation also favors para-substitution.[1] Therefore, the primary product expected is 4-oxo-4-(4-phenoxyphenyl)butanoic acid.

Q2: Is polysubstitution a significant concern in this reaction?

A2: Generally, no. Friedel-Crafts acylation is less prone to polysubstitution compared to Friedel-Crafts alkylation.[2] The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic aromatic substitution.[2][3] This deactivation makes a second acylation on the same or the other phenyl ring significantly less favorable.

Q3: What are the most critical parameters to control during the Friedel-Crafts acylation?

A3: The most critical parameters are:

  • Anhydrous Conditions: The Lewis acid catalyst, typically AlCl₃, is extremely moisture-sensitive. Any moisture will hydrolyze the catalyst, rendering it inactive and potentially leading to poor yields. All glassware should be thoroughly dried, and anhydrous reagents and solvents must be used.

  • Stoichiometry of the Lewis Acid: A stoichiometric amount or even a slight excess of AlCl₃ is often required. This is because the catalyst complexes with both the carbonyl group of the succinic anhydride and the ketone product, which can prevent it from participating in the catalytic cycle.[4]

  • Temperature Control: The reaction is typically started at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction and is then gradually warmed to promote the reaction to completion. Overheating can lead to side reactions and degradation of the product.

Troubleshooting Guide: Friedel-Crafts Acylation
Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inactive Lewis acid catalyst (AlCl₃).2. Insufficient amount of catalyst.3. Poor quality of reagents (diphenyl ether, succinic anhydride).1. Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. Handle it in a glovebox or under an inert atmosphere. Ensure all solvents are rigorously dried.2. Optimize Catalyst Stoichiometry: Start with at least 1.1 equivalents of AlCl₃ per equivalent of succinic anhydride. If the yield is still low, a slight increase to 1.2-1.5 equivalents may be beneficial. The catalyst forms a complex with the ketone product, so a stoichiometric amount is necessary.[4]3. Verify Reagent Purity: Use high-purity diphenyl ether and succinic anhydride. Impurities can interfere with the reaction.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature too high.2. Presence of impurities.3. Prolonged reaction time.1. Maintain Strict Temperature Control: Add the AlCl₃ portion-wise to the reaction mixture at a low temperature (0-5 °C) to manage the exotherm. After the initial addition, allow the reaction to warm to room temperature slowly and then heat gently if necessary, monitoring the reaction progress by TLC.2. Use Purified Reagents: Ensure the purity of starting materials to avoid side reactions that can lead to polymerization and tar formation.
Difficult Product Isolation and Purification 1. Incomplete reaction.2. Formation of side products.1. Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. An incomplete reaction will complicate the work-up.2. Purification Protocol: After quenching the reaction with ice/HCl, the crude 4-oxo-4-(4-phenoxyphenyl)butanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). An alternative is to extract the acidic product into a basic aqueous solution (e.g., sodium bicarbonate), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify to precipitate the pure product.

Part 2: Troubleshooting the Fischer Esterification of 4-oxo-4-(4-phenoxyphenyl)butanoic acid

The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. However, it is an equilibrium-limited reaction, and achieving high yields requires careful optimization of the reaction conditions.

Frequently Asked Questions (FAQs)

Q4: Why is a strong acid catalyst necessary for Fischer esterification?

A4: A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid.[5] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (ethanol in this case).

Q5: The Fischer esterification is a reversible reaction. How can the equilibrium be shifted towards the product side to maximize the yield of the ester?

A5: According to Le Châtelier's principle, the equilibrium can be shifted to favor the formation of the ester by:

  • Using a large excess of one of the reactants: Typically, the alcohol (ethanol) is used in large excess as it can also serve as the solvent.[5]

  • Removing one of the products as it is formed: The water produced during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[5]

Q6: Are there any alternative esterification methods if the Fischer esterification gives a low yield?

A6: Yes, several other methods can be employed, especially if the carboxylic acid is sterically hindered or sensitive to strong acidic conditions. Some alternatives include:

  • Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] It proceeds under mild, neutral conditions.[6]

  • Reaction with an Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[7]

Troubleshooting Guide: Fischer Esterification
Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Conversion to the Ester 1. Insufficient catalyst.2. Equilibrium not sufficiently shifted towards products.3. Reaction time too short or temperature too low.1. Optimize Catalyst Loading: Use a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).2. Drive the Equilibrium: Use a large excess of ethanol (it can be the solvent). For larger scale reactions, consider using a Dean-Stark apparatus to remove the water formed during the reaction.3. Optimize Reaction Conditions: Reflux the reaction mixture and monitor its progress by TLC. Typical reaction times can range from a few hours to overnight.
Presence of Unreacted Carboxylic Acid in the Final Product 1. Incomplete reaction.2. Inefficient work-up.1. Ensure Complete Reaction: Allow the reaction to proceed until TLC analysis shows the absence of the starting carboxylic acid.2. Effective Work-up: During the work-up, wash the organic layer containing the ester with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to remove any unreacted carboxylic acid and the acid catalyst.[8]
Formation of Side Products (e.g., ethers from the alcohol) 1. Reaction temperature is too high.2. High concentration of the acid catalyst.1. Control the Temperature: Maintain a gentle reflux. Excessively high temperatures can promote the dehydration of the alcohol to form ethers, especially with a strong acid catalyst.2. Use a Catalytic Amount of Acid: A high concentration of the acid catalyst can increase the rate of side reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-oxo-4-(4-phenoxyphenyl)butanoic acid (Friedel-Crafts Acylation)
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Cool the mixture to 0-5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of diphenyl ether (1.0 eq.) and succinic anhydride (1.0 eq.) in the same dry solvent.

  • Add the solution of diphenyl ether and succinic anhydride dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture until the solid product precipitates.

  • Collect the crude product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-oxo-4-(4-phenoxyphenyl)butanoic acid.

Protocol 2: Synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (Fischer Esterification)
  • In a round-bottom flask, dissolve 4-oxo-4-(4-phenoxyphenyl)butanoic acid (1.0 eq.) in a large excess of absolute ethanol (e.g., 10-20 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops per 10 mmol of carboxylic acid).

  • Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.

  • If necessary, purify the product further by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

Troubleshooting_Friedel_Crafts start Low Yield in Friedel-Crafts Acylation check_reagents Check Reagent Quality (Anhydrous AlCl₃, Pure Reactants) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous Setup, Temp. Control) check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Reagents Improved check_stoichiometry Review Catalyst Stoichiometry (≥1.1 eq. AlCl₃) check_conditions->check_stoichiometry Conditions OK check_conditions->solution Conditions Optimized workup_issue Investigate Work-up Procedure (Efficient Quenching & Extraction) check_stoichiometry->workup_issue Stoichiometry OK check_stoichiometry->solution Stoichiometry Corrected purification_loss Assess Purification Method (Recrystallization Solvent, etc.) workup_issue->purification_loss Work-up OK workup_issue->solution Work-up Improved purification_loss->solution Purification Optimized

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Decision Pathway for Esterification Method Selection

Esterification_Decision start Need to Synthesize Ester acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive fischer Use Fischer Esterification (Excess EtOH, H₂SO₄ cat.) acid_sensitive->fischer No steglich Use Steglich Esterification (DCC/EDC, DMAP) acid_sensitive->steglich Yes sterically_hindered Is the carboxylic acid sterically hindered? sterically_hindered->steglich Yes acid_chloride Convert to Acid Chloride (SOCl₂), then react with EtOH sterically_hindered->acid_chloride Yes fischer->sterically_hindered Low Yield

Caption: Decision tree for selecting an appropriate esterification method.

References

  • Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. (n.d.). Study.com. Retrieved from [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]

  • Friedel-Crafts Acylation; Reductions of Aryl Ketones. (2023). YouTube. [Link]

  • Polysubstitution is a major drawback in : (a) Friedel-Craft's alkylation (b) Friedel-Craft's acyl... (2022). YouTube. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). The Chemistry Tutorial. Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Method for preparing ethyl 2-oxy-4-phenylbutyrate. (2008).
  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. (2020). ResearchGate. [Link]

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. (2015). Journal of Sciences, Islamic Republic of Iran. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (n.d.). Google Patents.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2021). International journal of physical sciences. [Link]

  • Ethyl 4-oxo-4-phenylbutyrate. (n.d.). PubChem. Retrieved from [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (2013). PMC. [Link]

  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (2004).
  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2018). ResearchGate. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. [Link]

  • New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN). (2014). ResearchGate. [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (2013). Der Pharma Chemica. [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. (1998). PubMed. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]

  • Response Surface Methodology Approach for the Synthesis of Ethyl Butyrate. (2007). ResearchGate. [Link]

  • Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. (2011). Scholars Research Library. [Link]

  • 4-oxo-4-(4-phenoxyphenyl)butanoic acid. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. (1986).

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Welcome to the technical support center for the synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this common yet nuanced chemical transformation. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome challenges and achieve high-yield, high-purity synthesis.

Introduction to the Synthesis

The synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is typically achieved through a Friedel-Crafts acylation of diphenyl ether with a succinic acid derivative, such as ethyl succinyl chloride or succinic anhydride.[1][2][3] This electrophilic aromatic substitution reaction, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), is a cornerstone of C-C bond formation in aromatic systems.[3] However, the activated nature of the diphenyl ether substrate and the specifics of the reaction mechanism can lead to the formation of several side products, complicating purification and reducing yields.[4] This guide will dissect these potential issues and provide actionable solutions.

Reaction Mechanism and Potential Pitfalls

The core of the synthesis involves the generation of a highly electrophilic acylium ion from the succinic acid derivative and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich diphenyl ether ring. The phenoxy group is an ortho, para-directing activator, meaning the incoming acyl group will preferentially add to the positions ortho or para to the ether linkage. Due to steric hindrance, the para product, Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate, is the desired and major isomer.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up Succinyl_Derivative Ethyl Succinyl Chloride or Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinyl_Derivative->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Diphenyl_Ether Diphenyl Ether (Nucleophile) Intermediate Sigma Complex (Carbocation Intermediate) Diphenyl_Ether->Intermediate + Acylium Ion Product_Complex Product-AlCl₃ Complex Intermediate->Product_Complex - H⁺ Final_Product Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate Product_Complex->Final_Product + H₂O

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.

Q1: My reaction yield is low. What are the likely causes and how can I improve it?

Low yield is a frequent issue in Friedel-Crafts acylation. Several factors can contribute to this problem.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Moisture Contamination The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Water will react with and deactivate the catalyst, halting the reaction.[4]Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored AlCl₃.
Insufficient Catalyst The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[1] This means that a stoichiometric amount of the catalyst is required, rather than a catalytic amount.Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (ethyl succinyl chloride or succinic anhydride). For highly activated substrates, sometimes even larger excesses are beneficial.
Suboptimal Reaction Temperature Friedel-Crafts reactions have a specific activation energy. If the temperature is too low, the reaction may not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to side reactions and degradation of starting materials or products.The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion. Optimization of the temperature profile may be necessary.
Poor Reagent Quality Impurities in the diphenyl ether, ethyl succinyl chloride, or succinic anhydride can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.Use high-purity, freshly distilled, or recrystallized starting materials.
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be stirred until the starting material is no longer visible on the TLC plate.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are they and how can I minimize their formation?

The formation of isomers and diacylated products are the most common side reactions in the acylation of diphenyl ether.

Primary Side Products and Mitigation Strategies:

  • Ortho-Isomer (Ethyl 4-oxo-4-(2-phenoxyphenyl)butyrate): The phenoxy group is an ortho, para-director. While the para-isomer is sterically favored, the formation of the ortho-isomer is a common side product.

    • Minimization: Lowering the reaction temperature can sometimes increase the selectivity for the para-isomer. The choice of solvent can also influence the ortho/para ratio.

    • Identification: The ortho-isomer will have a different retention factor (Rf) on a TLC plate compared to the para-isomer. Its ¹H NMR spectrum will show a more complex aromatic region due to the different substitution pattern.

  • Diacylated Products: Diphenyl ether is an activated aromatic ring, and under forcing conditions, a second acylation can occur on either the same or the other phenyl ring.

    • Minimization: Use a stoichiometric amount of the acylating agent (ethyl succinyl chloride or succinic anhydride) or a slight excess of diphenyl ether. Adding the acylating agent slowly to the reaction mixture can also help to control the reaction and prevent over-acylation.

    • Identification: Diacylated products will have a significantly lower Rf value on a TLC plate due to their higher polarity. Their mass spectrum will show a higher molecular weight corresponding to the addition of two acyl groups.

  • Cleavage of Diphenyl Ether: Although less common under standard Friedel-Crafts conditions, aggressive Lewis acids and high temperatures can potentially cleave the ether bond, leading to the formation of phenol and other byproducts.

    • Minimization: Use milder reaction conditions (lower temperature, less reactive Lewis acid if possible) and avoid prolonged reaction times at elevated temperatures.

G Start Diphenyl Ether + Ethyl Succinyl Chloride/Anhydride Reaction Friedel-Crafts Acylation (AlCl₃) Start->Reaction Desired_Product Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (Para-isomer) Reaction->Desired_Product Major Ortho_Isomer Ethyl 4-oxo-4-(2-phenoxyphenyl)butyrate Reaction->Ortho_Isomer Minor Diacylated Diacylated Products Reaction->Diacylated Possible Cleavage Ether Cleavage Products Reaction->Cleavage Rare

Frequently Asked Questions (FAQs)

Q: Can I use succinic acid directly instead of succinic anhydride or ethyl succinyl chloride?

A: While some Friedel-Crafts acylations can be performed with carboxylic acids, it is generally less efficient and requires harsher conditions.[4] The reaction with acyl chlorides or anhydrides is typically much faster and proceeds under milder conditions. If using succinic acid, a stronger Lewis acid or a co-reagent to activate the carboxylic acid may be necessary.

Q: My final product is an oil, but I have seen reports of it being a solid. Why is this?

A: Pure Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a low-melting solid or a viscous oil at room temperature. The presence of impurities, particularly the ortho-isomer, can lower the melting point and result in an oil. Purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should yield the pure, solid product.

Q: What is the best way to purify the final product?

A: Column chromatography on silica gel is the most effective method for separating the desired para-isomer from the ortho-isomer and any diacylated byproducts. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, will typically provide good separation. Subsequent recrystallization can further enhance the purity.

Q: How can I confirm the identity and purity of my product?

A: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the desired product and can be used to identify and quantify isomeric impurities. The para-substituted product will have a more symmetrical pattern in the aromatic region of the ¹H NMR spectrum compared to the ortho-isomer.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the ketone and ester carbonyl groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Experimental Protocol: Synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Diphenyl ether

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0-5 °C in an ice bath.

  • Acylium Ion Formation: In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Acylation: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Dissolve diphenyl ether (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes.

  • Reaction Progression: After the addition of diphenyl ether, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.

G Setup Reaction Setup (Anhydrous, Inert Atmosphere) Acylium_Formation Acylium Ion Formation (Succinic Anhydride + AlCl₃ in DCM) Setup->Acylium_Formation Acylation Acylation (Addition of Diphenyl Ether) Acylium_Formation->Acylation Reaction Reaction at RT Acylation->Reaction Workup Aqueous Work-up (Ice/HCl) Reaction->Workup Extraction Extraction with DCM Workup->Extraction Washing Washing of Organic Layer Extraction->Washing Drying_Conc Drying and Concentration Washing->Drying_Conc Purification Column Chromatography Drying_Conc->Purification Final_Product Pure Product Purification->Final_Product

References

  • Google Patents. (n.d.). Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • Wikipedia. (2023, December 29). Friedel–Crafts reaction. Retrieved February 2, 2026, from [Link]

  • Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With... Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2025, December 11). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing phenoxybenzoic acids.
  • Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020, May 20). Friedel-Crafts Acylation: alternative reagents. Retrieved February 2, 2026, from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2020, May 1). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. Retrieved February 2, 2026, from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 2, 2026, from [Link]

  • University of California, Berkeley. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Topic: Purification & Isolation Challenges Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Mechanistic Insight User Query: "I am str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Mechanistic Insight

User Query: "I am struggling to isolate pure Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. The product remains a viscous dark oil or sticky solid, and NMR shows persistent impurities (ortho-isomer and hydrolyzed acid). Standard recrystallization in ethanol failed."

Technical Analysis: The synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate typically involves the Friedel-Crafts acylation of diphenyl ether with succinic anhydride (or ethyl succinyl chloride), followed by esterification. The purification difficulties arise from three specific molecular behaviors:

  • Regioselectivity (The Ortho/Para Problem): The phenoxy group is an ortho, para-director. While steric hindrance favors the para-position (the desired target), the ortho-isomer is inevitably formed (5-15%). These isomers have very similar boiling points, making distillation difficult, but they possess distinct crystal lattice energies.

  • Lipophilicity vs. Polarity: The diphenyl ether moiety is highly lipophilic, while the keto-ester tail is polar. This amphiphilic nature can lead to "oiling out" rather than crystallization if the solvent polarity isn't strictly controlled.

  • Lewis Acid Complexation: Residual aluminum species (from AlCl₃ catalyst) can form tight complexes with the ketone carbonyl, preventing proper crystallization and causing the "sticky dark oil" phenomenon.

Reaction & Impurity Pathway (Visualization)

ReactionPathway Reactants Diphenyl Ether + Succinic Anhydride Intermediates Complexed Aluminum Intermediates Reactants->Intermediates Friedel-Crafts AlCl3 AlCl3 Catalyst AlCl3->Intermediates Para_Acid Para-Acid Intermediate (Major Product) Intermediates->Para_Acid Quench/Workup Ortho_Acid Ortho-Acid Isomer (Impurity) Intermediates->Ortho_Acid Side Reaction Esterification Esterification (EtOH / H+) Para_Acid->Esterification Ortho_Acid->Esterification Carried Over Target Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (Target Ester) Esterification->Target Hydrolysis Hydrolyzed Acid (Reversion Impurity) Target->Hydrolysis Moisture/Acid

Figure 1: Reaction pathway highlighting the origin of critical impurities (Ortho-isomer and Hydrolyzed Acid).

Troubleshooting Guide (Q&A)

Q1: My product is a dark, viscous oil that refuses to solidify. How do I induce crystallization?

A: This "oiling out" is usually caused by residual solvent (specifically aromatics like toluene or benzene) or residual aluminum salts.

  • The Fix (Trituration): Dissolve the oil in a minimum amount of Diethyl Ether. Add Hexane (or Pentane) dropwise until the solution turns cloudy. Cool to -20°C. Scratch the flask walls with a glass rod to provide nucleation sites.

  • The Fix (Lewis Acid Removal): If the color is dark red/brown, you likely have aluminum contamination. Re-dissolve in Ethyl Acetate and wash 3x with 1M HCl, followed by a Brine wash. The color should lighten significantly.

Q2: NMR shows ~10% Ortho-isomer. Can I remove this without running a column?

A: Yes, via fractional recrystallization .

  • Mechanism: The para-isomer has a more symmetrical shape, allowing it to pack more efficiently into a crystal lattice than the ortho-isomer.

  • Protocol: Use Ethanol (95%) . Dissolve the crude mixture at reflux. Allow it to cool very slowly to room temperature (wrap the flask in foil/towel). The para-isomer will crystallize first. Filter the solid. The filtrate (mother liquor) will contain the enriched ortho-isomer.

  • Note: Do not crash cool on ice immediately; this precipitates both isomers.

Q3: I see a broad peak at 11.0 ppm in NMR and my yield is low. What is this?

A: This is the carboxylic acid proton. Your ester has hydrolyzed, or the esterification was incomplete.

  • The Fix: Dissolve your product in Ethyl Acetate.[1] Wash with saturated Sodium Bicarbonate (NaHCO₃) solution. The acid will convert to its water-soluble salt and move to the aqueous layer. The ester remains in the organic layer. Dry the organic layer over MgSO₄ and concentrate.

Detailed Purification Protocols

Protocol A: High-Purity Recrystallization

Best for: Removing ortho-isomers and trace colored impurities.

  • Solvent System: Ethanol (EtOH) or an EtOH/Water mix (9:1).

  • Dissolution: Place crude solid/oil in a flask. Add EtOH (approx. 5 mL per gram of compound). Heat to reflux (80°C) until fully dissolved.

    • Tip: If the solution is dark, add activated charcoal (1 wt%), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Let stand at room temperature for 2 hours.

  • Harvesting: If crystals form, filter and wash with cold EtOH.

  • Rescue: If no crystals form after 2 hours, add water dropwise until persistent turbidity is observed, then refrigerate (4°C) overnight.

Protocol B: Flash Column Chromatography

Best for: Separating the ester from unreacted diphenyl ether or tarry byproducts.

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexanes (Non-polar)
Mobile Phase B Ethyl Acetate (Polar)
Gradient 0% to 20% EtOAc in Hexanes
Loading Dissolve in minimum Toluene or DCM

Rf Values (approximate in 4:1 Hexane:EtOAc):

  • Diphenyl Ether (Starting Material): ~0.8 (Elutes first)

  • Target Ester: ~0.4 - 0.5

  • Hydrolyzed Acid: < 0.1 (Stays near baseline)

Decision Matrix for Purification

Use this logic flow to determine the correct step for your current situation.

DecisionTree Start Crude Product State StateCheck Is it Solid or Oil? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil PurityCheck Check TLC/NMR Solid->PurityCheck Triturate Triturate (Hexane/Ether) (Induce Solid) Oil->Triturate AcidImpurity Acid Impurity Present? PurityCheck->AcidImpurity OrthoImpurity Ortho Isomer > 5%? AcidImpurity->OrthoImpurity No Wash NaHCO3 Wash (Remove Acid) AcidImpurity->Wash Yes Recryst Recrystallize (EtOH) (Remove Ortho) OrthoImpurity->Recryst Yes Column Flash Column (Hex/EtOAc) OrthoImpurity->Column No (High Purity) Wash->OrthoImpurity Triturate->Solid Success Triturate->Column Fail

Figure 2: Purification decision tree based on physical state and impurity profile.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Synthesis of Phenoxyphenyl Butyric Derivatives

    • U.S. Patent 2008/0004465 A1.[2] Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. (Describes analogous keto-ester purification and handling of aluminum byproducts).

  • Isomer Separation (Ortho/Para)

    • Master Organic Chemistry. (2018).[3][4] Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (Explains the directing effects leading to impurity profiles).

  • General Ester Purification

    • PrepChem. Synthesis of ethyl 2-oxo-4-phenylbutyrate. (Provides baseline boiling points and extraction protocols for phenyl-analogs).

Sources

Optimization

Removing unreacted starting materials from "Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate"

Welcome to the technical support center for the synthesis and purification of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. This guide is designed for researchers, scientists, and drug development professionals to address com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. We will delve into the underlying chemical principles of the purification strategies to empower you with the knowledge to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials and byproducts in the synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate?

A1: The synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is typically achieved through a Friedel-Crafts acylation reaction.[1] The primary reactants are diphenyl ether and an acylating agent, most commonly ethyl succinyl chloride or succinic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Therefore, the main contaminants in your crude product are likely to be:

  • Unreacted Diphenyl Ether: A non-polar starting material.

  • Unreacted Ethyl Succinyl Chloride/Succinic Anhydride: The acylating agent.

  • Succinic Acid: Formed from the hydrolysis of the acylating agent.[2]

  • Aluminum Chloride (AlCl₃) Residues: The Lewis acid catalyst.

  • Positional Isomers: Acylation can potentially occur at different positions on the diphenyl ether rings, although the para-substituted product is generally favored.

Understanding the chemical nature of these impurities is the cornerstone of designing an effective purification strategy.

Q2: What is the general workflow for purifying the crude product?

A2: A multi-step approach is necessary to systematically remove the various types of impurities. The general workflow involves:

  • Work-up/Quenching: To decompose the aluminum chloride catalyst and separate it from the organic product.

  • Liquid-Liquid Extraction (Acid-Base): To remove acidic and water-soluble impurities.

  • Column Chromatography: To separate the target compound from non-polar starting materials and other organic impurities.

  • Recrystallization: As a final polishing step to obtain a highly pure, crystalline product.

  • Purity Verification: Using techniques like Thin Layer Chromatography (TLC) and melting point analysis to confirm the purity of the final product.

The following diagram illustrates this logical workflow:

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Quenching) start->workup Decompose AlCl₃ extraction Acid-Base Extraction workup->extraction Remove Salts chromatography Column Chromatography extraction->chromatography Separate Organics recrystallization Recrystallization chromatography->recrystallization Final Polish verification Purity Verification (TLC, MP) recrystallization->verification Confirm Purity product Pure Product verification->product

Figure 1: General Purification Workflow

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process.

Problem 1: Persistent Aluminum Salts in the Organic Layer

Symptom: An emulsion forms during the aqueous work-up, or a gelatinous solid is observed at the interface of the organic and aqueous layers.

Causality: Aluminum chloride reacts exothermically with water to form aluminum hydroxides and hydrochloric acid.[3] Insufficient acidification during the work-up can lead to the precipitation of insoluble aluminum hydroxides, which can trap the organic product and cause emulsification.

Solution:

  • Protocol: During the quenching step, slowly and carefully add the reaction mixture to a flask containing crushed ice and concentrated hydrochloric acid. The acid ensures that the aluminum salts remain in their water-soluble forms (e.g., AlCl₃·6H₂O).[4]

  • Verification: The aqueous layer should be clear and free of precipitates. If an emulsion persists, adding a saturated aqueous solution of sodium chloride (brine) can help to break it by increasing the polarity of the aqueous phase.

Problem 2: Incomplete Removal of Succinic Acid

Symptom: The final product has a lower than expected melting point, or NMR analysis shows the presence of succinic acid.

Causality: Succinic acid is a dicarboxylic acid and is highly soluble in water.[2][5] However, if the pH of the aqueous wash is not sufficiently basic, the succinic acid will not be fully deprotonated to its more water-soluble carboxylate salt and may remain in the organic layer.

Solution:

  • Protocol: After the initial acidic wash to remove aluminum salts, perform a liquid-liquid extraction with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[6] The bicarbonate is basic enough to deprotonate the carboxylic acid to the highly water-soluble sodium succinate, which will partition into the aqueous layer.

  • Why not a strong base? Using a strong base like sodium hydroxide (NaOH) is generally not recommended at this stage as it can potentially hydrolyze the ester functional group of the desired product.

  • Verification: After the base wash, the organic layer can be tested with a drop of a fresh basic solution to see if any further effervescence (CO₂ evolution from the acid-base reaction) occurs. The absence of effervescence indicates complete removal of the acidic impurity.

Problem 3: Co-elution of Diphenyl Ether with the Product during Column Chromatography

Symptom: Fractions from the column show the presence of both the product and diphenyl ether when analyzed by TLC.

Causality: While the product, Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate, is more polar than diphenyl ether due to its keto and ester functional groups, an inappropriate solvent system for column chromatography may not provide sufficient resolution.

Solution:

  • TLC Optimization: Before running the column, it is crucial to determine the optimal solvent system using TLC.[7] A good solvent system should provide a clear separation between the product and the starting material, with the product having an Rf value of approximately 0.3-0.4 for effective column separation.[8]

  • Recommended Solvent Systems: A mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a good starting point.[9][10] The polarity of the mobile phase can be gradually increased (gradient elution) to first elute the non-polar diphenyl ether and then the more polar product.

Compound Structure Relative Polarity Expected Elution Order
Diphenyl EtherC₆H₅OC₆H₅LowFirst
Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrateC₆H₅OC₆H₄CO(CH₂)₂COOC₂H₅ModerateSecond

Table 1: Relative Polarity and Elution Order

Chromatography_Separation column Silica Gel Column elution Elution with EtOAc/Hexane Gradient start_band Crude Mixture (loaded at top) fraction1 Fractions 1 (Diphenyl Ether) elution->fraction1 Low Polarity fraction2 Fractions 2 (Product) elution->fraction2 Increasing Polarity

Figure 2: Chromatographic Separation Principle
Problem 4: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, the product separates as an oil.

Causality: This often occurs when the solution is supersaturated or when the cooling rate is too fast. The presence of impurities can also inhibit crystal lattice formation.

Solution:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] For aromatic ketones and esters, a mixed solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate, or toluene) and a solvent in which it is less soluble (e.g., water or hexanes).[12][13]

  • Protocol:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Slowly add the hot "poor" solvent until the solution becomes slightly cloudy (the cloud point).

    • Add a small amount of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove any basic impurities and hydrolyze aluminum salts).

    • Saturated aqueous NaHCO₃ solution (to remove acidic impurities like succinic acid).

    • Water.

    • Saturated aqueous NaCl (brine) to remove residual water from the organic layer.

  • Drain the organic layer into a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Column Chromatography
  • Slurry Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[14]

  • Loading the Sample: Dissolve the crude product from the extraction in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 10%, 20% ethyl acetate in hexanes) to elute the product.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Verification by TLC
  • Spotting: On a TLC plate, spot the unreacted starting materials (if available), the crude reaction mixture, and the purified product.

  • Developing: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 20% ethyl acetate in hexanes).[10]

  • Visualization: Visualize the spots under a UV lamp. The purified product should appear as a single spot with an Rf value distinct from the starting materials.

Safety and Disposal

  • Aluminum Chloride: Reacts violently with water.[15] Quenching should be done slowly and in an ice bath. Dispose of aluminum-containing aqueous waste in accordance with local regulations.[16][17]

  • Solvents: Organic solvents are flammable and should be handled in a well-ventilated fume hood.

By understanding the chemical principles behind each purification step and anticipating potential challenges, you can effectively troubleshoot and optimize the isolation of high-purity Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate for your research and development needs.

References

Sources

Troubleshooting

Alternative Lewis acids for the synthesis of "Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate"

This technical guide provides researchers, chemists, and process development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, chemists, and process development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. The primary focus is on the selection and application of alternative Lewis acids for the critical Friedel-Crafts acylation step, moving beyond the traditional, yet problematic, use of aluminum chloride (AlCl₃).

Overview & Core Principles: The Rationale for Alternative Catalysts

The synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is typically a two-step process:

  • Friedel-Crafts Acylation: An electrophilic aromatic substitution where diphenyl ether is acylated with succinic anhydride to form 4-oxo-4-(4-phenoxyphenyl)butanoic acid.

  • Esterification: The resulting carboxylic acid is then converted to its ethyl ester.

The cornerstone of this synthesis, the Friedel-Crafts acylation, has historically relied on strong Lewis acids like aluminum chloride (AlCl₃).[1][2][3] While effective, AlCl₃ presents significant handling, safety, and environmental challenges. It is highly moisture-sensitive, often required in stoichiometric or even excess amounts, and generates large volumes of corrosive aqueous waste during work-up.[4] These drawbacks necessitate the exploration of more sustainable, efficient, and user-friendly catalytic systems. This guide provides the technical insights needed to navigate this transition successfully.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification Reactants Diphenyl Ether + Succinic Anhydride Catalyst Lewis Acid Catalyst (e.g., AlCl₃, Zeolite, ZnCl₂) Reactants->Catalyst Intermediate 4-oxo-4-(4-phenoxyphenyl)butanoic acid Reactants->Intermediate Catalyst->Intermediate Acylation Ester_Reactants Intermediate Acid + Ethanol Intermediate->Ester_Reactants Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Ester_Reactants->Acid_Catalyst Final_Product Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate Ester_Reactants->Final_Product Acid_Catalyst->Final_Product Fischer Esterification

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs): A Guide to Selecting Your Lewis Acid

This section addresses common questions regarding the choice of a Lewis acid catalyst, helping you to select the optimal system for your specific experimental needs, whether they be scalability, environmental impact, or ease of use.

Q1: Why should I consider an alternative to aluminum chloride (AlCl₃)?

A: While AlCl₃ is a powerful and well-established Lewis acid for Friedel-Crafts reactions, its drawbacks are significant, particularly in the context of modern "green chemistry" principles and process safety.[5]

  • Stoichiometric Requirement: The ketone product forms a strong complex with AlCl₃, which means the catalyst is not truly catalytic and must be used in at least stoichiometric amounts, often more.[5] This increases cost and waste.

  • Moisture Sensitivity: AlCl₃ reacts violently with water, releasing corrosive HCl gas. This necessitates strictly anhydrous reaction conditions, which can be challenging to maintain at scale.

  • Difficult Work-up: The reaction mixture must be quenched with a large volume of water to hydrolyze the aluminum complexes, an often exothermic and hazardous procedure that generates substantial acidic waste.

  • Environmental Concerns: The disposal of large quantities of aluminum-containing acidic wastewater is environmentally problematic and costly.

Q2: What are the main categories of alternative catalysts for this synthesis?

A: Alternatives to AlCl₃ can be broadly grouped into three categories, each with distinct advantages:

  • Milder Homogeneous Lewis Acids: These include metal salts like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and various metal triflates.[6][7] They are often less sensitive to moisture and may not require stoichiometric quantities.

  • Heterogeneous Solid Acid Catalysts: This is a diverse and highly promising category that includes zeolites (e.g., H-Beta, H-ZSM-5, Mordenite), sulfated zirconia, and various clays.[8][9] Their primary advantage is ease of separation and reusability.

  • Brønsted Acids and Other Systems: Strong protic acids like methanesulfonic acid can catalyze the reaction, sometimes in conjunction with an activating agent.[5] Additionally, novel approaches like mechanochemistry (solvent-free ball milling) offer green alternatives.[6]

Q3: When should I choose a milder Lewis acid like ZnCl₂ or FeCl₃?

A: Milder Lewis acids like zinc or iron salts are excellent choices when you need a compromise between the high reactivity of AlCl₃ and the desire for more benign conditions.

  • Choose ZnCl₂ or FeCl₃ when:

    • Your substrate is highly activated and prone to side reactions (like polymerization or degradation) with stronger Lewis acids.

    • You are working on a small to medium scale where a simple filtration or aqueous work-up is manageable.

    • Cost is a major consideration, as these reagents are often less expensive than more exotic catalysts.

    • You are looking to avoid the aggressive and hazardous quenching procedures associated with AlCl₃.

Q4: What are the primary advantages of using a heterogeneous catalyst like a zeolite?

A: Heterogeneous catalysts represent a significant step towards a more sustainable and efficient process.

  • Reusability: The catalyst can be recovered by simple filtration at the end of the reaction and, after regeneration (typically by heating to burn off adsorbed organics), can be used in subsequent batches, drastically reducing waste and cost.[8][10]

  • Simplified Work-up: The work-up procedure is significantly streamlined. Instead of a difficult aqueous quench, the catalyst is simply filtered off from the reaction mixture.

  • Potential for Higher Selectivity: The defined pore structure of zeolites can impart shape selectivity. This can favor the formation of a specific isomer (e.g., the para-substituted product over the ortho-isomer) by sterically hindering the formation of bulkier isomers within its channels.[8]

  • Reduced Corrosion: Solid acids are generally less corrosive to stainless steel reactors than traditional Lewis or Brønsted acids, which is a key consideration for industrial applications.

Lewis_Acid_Selection start Start: Select Lewis Acid for Diphenyl Ether Acylation q1 Is catalyst reusability and environmental impact a key priority? start->q1 q2 Is the reaction sensitive to strong acids (e.g., ether cleavage)? q1->q2 No cat_hetero Choose Heterogeneous Catalyst (e.g., Zeolite, Clay) q1->cat_hetero Yes q3 Is achieving the highest possible reaction rate the primary goal? q2->q3 No cat_mild Choose Milder Homogeneous Acid (e.g., ZnCl₂, FeCl₃) q2->cat_mild Yes q3->cat_mild No cat_strong Use Traditional Strong Acid (e.g., AlCl₃) (Accept drawbacks) q3->cat_strong Yes

Caption: Decision workflow for Lewis acid selection.

Troubleshooting Guide

This section addresses specific issues that may arise during the Friedel-Crafts acylation of diphenyl ether, with a focus on solutions pertinent to the use of alternative Lewis acids.

Q: My reaction yield is disappointingly low. What are the most common culprits?

A: Low yield is a frequent issue in Friedel-Crafts acylation. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivation by Moisture (All Catalyst Types): This is the most common problem. Even small traces of water can hydrolyze and deactivate Lewis acids.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Argon). Use anhydrous solvents and ensure reagents (diphenyl ether, succinic anhydride) are dry. For heterogeneous catalysts, ensure they are properly activated/dried before use, typically by heating under vacuum.

  • Insufficient Catalyst Activity (Milder/Heterogeneous Catalysts): Milder Lewis acids like ZnCl₂ or heterogeneous catalysts may require more forcing conditions than AlCl₃.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or GC/LC to check for product formation versus starting material consumption. Increase the catalyst loading if using a heterogeneous system. Be aware that excessively high temperatures can lead to side reactions.[5]

  • Poor Catalyst Quality: The activity of solid acids can vary significantly between suppliers and batches.

    • Solution: Characterize your catalyst if possible (e.g., acidity by titration, surface area). Always run a small-scale control reaction with a new batch of catalyst to verify its activity.

  • Product Inhibition (Heterogeneous Catalysts): The ketone product can adsorb strongly onto the acid sites of a solid catalyst, blocking them from further reaction.

    • Solution: Use a solvent that can help desorb the product without competing for catalytic sites. In some cases, running the reaction at a higher temperature can mitigate this effect by favoring desorption.

Q: I'm observing significant side products. What are they and how can I prevent them?

A: Side product formation is often related to the reactivity of the catalyst and the substrate.

  • Ether Cleavage: Diphenyl ether has an ether linkage that can be susceptible to cleavage under harsh acidic conditions, particularly at high temperatures with strong acids like AlCl₃. This will lead to phenol and other degradation products.

    • Solution: Switch to a milder Lewis acid (ZnCl₂, FeCl₃) or a heterogeneous catalyst. These are generally less aggressive and reduce the likelihood of ether cleavage.

  • Di-acylation: Although the first acyl group deactivates the aromatic ring to further substitution, forcing conditions (high temperature, long reaction times, highly active catalyst) can sometimes lead to the addition of a second acyl group.

    • Solution: Use milder reaction conditions. Employ a shape-selective heterogeneous catalyst like Mordenite or ZSM-5, whose pore structure may sterically hinder the bulky di-acylated product from forming.[10]

  • Isomer Formation: Acylation can occur at the ortho- or para-position relative to the phenoxy group. The para-isomer is typically the desired product due to less steric hindrance.

    • Solution: The para-product is usually favored thermodynamically. Using a shape-selective zeolite catalyst can significantly enhance the selectivity for the linear para-isomer.

Q: How do I regenerate and reuse my heterogeneous catalyst?

A: One of the key benefits of solid acids is their reusability. Regeneration typically involves removing adsorbed organic molecules from the catalyst's pores.

  • General Procedure for Zeolite Regeneration:

    • After filtering the catalyst from the reaction mixture, wash it thoroughly with a solvent (e.g., acetone or toluene) to remove residual reactants and products.

    • Dry the catalyst in an oven at 100-120 °C for several hours to remove the washing solvent.

    • Place the dried catalyst in a furnace for calcination. Slowly ramp the temperature (e.g., 5 °C/min) to 400-550 °C in a stream of air and hold for 4-6 hours. This process burns off any tightly bound organic residues.

    • Cool the catalyst under a dry atmosphere (e.g., in a desiccator) before reuse.

    • Note: The optimal regeneration temperature and time can vary depending on the specific zeolite and the nature of the "coke" or residue. It is advisable to consult literature specific to your chosen catalyst.[11]

Comparative Data on Lewis Acids for Acylation of Aromatic Ethers

The following table provides a comparative overview of various Lewis acids for the acylation of aromatic ethers. Note that the data is compiled from different studies on similar, but not always identical, systems. It should be used as a guideline for catalyst selection and optimization.

CatalystTypical LoadingSolventTypical Temp. (°C)Yield/ConversionProsConsRef.
AlCl₃ Stoichiometric (≥2 eq.)Dichloroethane, Nitrobenzene25 - 80HighHigh reactivity, well-establishedMoisture sensitive, stoichiometric, hazardous work-up, high waste[1][12]
ZnCl₂ Catalytic to StoichiometricNone, Toluene100 - 140Moderate to GoodLow cost, less moisture sensitive than AlCl₃Lower reactivity, may require higher temperatures[7]
FeCl₃ Catalytic to StoichiometricDichloroethane80 - 120Moderate to GoodInexpensive, effective for some activated substratesCan be less active than AlCl₃, corrosive[6]
Zeolite H-Beta Catalytic (wt%)None, High-boiling solvents140 - 200Good to ExcellentReusable, easy work-up, shape-selective, low corrosionRequires higher temperatures, potential for deactivation[10]
Mordenite Catalytic (wt%)Acetic Acid120 - 160ExcellentHigh para-selectivity, excellent reusabilityMay have lower activity for bulky substrates[10]

Detailed Experimental Protocols

The following protocols provide a starting point for laboratory synthesis. They are based on established procedures for Friedel-Crafts acylation and Fischer esterification and should be optimized for your specific setup and scale.

Protocol 1: Synthesis of 4-oxo-4-(4-phenoxyphenyl)butanoic acid using Zeolite H-Beta

This protocol utilizes a reusable heterogeneous catalyst, simplifying the work-up and improving the environmental profile of the reaction.

Materials:

  • Diphenyl ether

  • Succinic anhydride

  • Zeolite H-Beta (activated at 450°C for 4h prior to use)

  • Toluene (anhydrous)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diphenyl ether (1.0 eq.), succinic anhydride (1.1 eq.), and Zeolite H-Beta (e.g., 20 wt% relative to diphenyl ether).

  • Add anhydrous toluene as the solvent (e.g., 2-3 mL per gram of diphenyl ether).

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours (e.g., 4-12 h) depending on the catalyst activity.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to recover the zeolite catalyst. Wash the catalyst with hot toluene and set it aside for regeneration.

  • Combine the filtrate and washes. Remove the toluene under reduced pressure.

  • To the resulting residue, add 1 M NaOH solution to dissolve the carboxylic acid product.

  • Wash the basic aqueous solution with ethyl acetate to remove any unreacted diphenyl ether.

  • Acidify the aqueous layer to pH ~2 with 2 M HCl. The product, 4-oxo-4-(4-phenoxyphenyl)butanoic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Esterification to Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

This is a standard Fischer esterification procedure.[13][14][15]

Materials:

  • 4-oxo-4-(4-phenoxyphenyl)butanoic acid (from Protocol 1)

  • Ethanol (anhydrous, large excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the 4-oxo-4-(4-phenoxyphenyl)butanoic acid (1.0 eq.) in a large excess of anhydrous ethanol (e.g., 20-40 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.

  • The product can be further purified by column chromatography or recrystallization if necessary.

References

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. Available at: [Link]

  • Synthesis of Hydrocarbons over a Bifunctional Oxide/Zeolite catalyst – A Study on Intermediates - ResearchGate. Available at: [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. Available at: [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. Available at: [Link]

  • Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives - ResearchGate. Available at: [Link]

  • Lewis acid-catalyzed Friedel-Crafts reactions toward highly versatile, α-quaternary oxime ethers. | Semantic Scholar. Available at: [Link]

  • Mechanochemical Friedel–Crafts acylations - Beilstein Journals. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Scientific Research Publishing. Available at: [Link]

  • The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides - ResearchGate. Available at: [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]

  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate. Available at: [Link]

  • Zeolite-Based Materials for the Catalytic Oxidation of VOCs: A Mini Review - Frontiers. Available at: [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]

  • New progress in zeolite synthesis and catalysis - PMC - PubMed Central - NIH. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction - MDPI. Available at: [Link]

  • ZnCl2-Mediated Synthesis of Carboxylic Anhydrides Using 2Acyl4,5-dichloropyridazin-3(2H)-ones | Request PDF - ResearchGate. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation - MDPI. Available at: [Link]

  • EAS:Friedel-Crafts Acylation Mechanism Practice Problems | Test Your Skills with Real Questions - Pearson. Available at: [Link]

  • Zeolite catalyzed friedel-crafts reactions: A review. Available at: [Link]

  • Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides - PMC - NIH. Available at: [Link]

  • mechanism for the esterification reaction - Chemguide. Available at: [Link]

  • 4.8 Reaction Pathway for Esterification A somewhat simplified step. Available at: [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds - ResearchGate. Available at: [Link]

Sources

Optimization

Preventing byproduct formation in the synthesis of phenoxyphenyl ketones

Welcome to the Technical Support Center for the Synthesis of Phenoxyphenyl Ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Phenoxyphenyl Ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important class of compounds. As a Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the underlying chemical principles to empower you to overcome common synthetic challenges.

I. Friedel-Crafts Acylation of Diphenyl Ether

The direct acylation of diphenyl ether is a common and direct route to phenoxyphenyl ketones. However, controlling regioselectivity and preventing side reactions are critical for achieving high yields of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Friedel-Crafts acylation of diphenyl ether is producing a mixture of regioisomers. How can I selectively synthesize the para-substituted product?

Answer:

The formation of ortho- and para-isomers is a common challenge in the Friedel-Crafts acylation of diphenyl ether. The phenoxy group is an ortho-, para-director, leading to a mixture of products. Achieving high selectivity for the desired para-isomer is crucial and can be influenced by several factors.

Underlying Causes of Poor Regioselectivity:

  • Steric Hindrance: The ortho-position is sterically more hindered than the para-position. While this inherent steric hindrance favors para-substitution, other factors can lead to the formation of the ortho-isomer.

  • Lewis Acid-Substrate Interaction: The Lewis acid catalyst can coordinate with the ether oxygen of the diphenyl ether, potentially influencing the electronic distribution and accessibility of the aromatic rings.

Strategies to Enhance para-Selectivity:

  • Choice of Lewis Acid: The size and nature of the Lewis acid catalyst can significantly impact regioselectivity. Bulky Lewis acids tend to favor acylation at the less sterically hindered para-position.

    • Recommendation: While AlCl₃ is a common and potent Lewis acid, consider screening other Lewis acids such as FeCl₃, ZnCl₂, or solid acid catalysts like zeolites.[1] In some cases, milder Lewis acids can offer better selectivity.

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the effective size of the acylium ion-Lewis acid complex and the transition state energies for ortho- and para-attack.

    • Recommendation: Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used. A systematic solvent screen can help optimize for para-selectivity.

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which is often the para-isomer due to lower steric hindrance in the transition state.

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with 0 °C and adjust as needed.

Experimental Protocol for Enhanced para-Selectivity:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent (e.g., carbon disulfide).

  • Acylating Agent: Dissolve the acyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Substrate Addition: After the formation of the acylium ion complex, add a solution of diphenyl ether (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC or GC-MS.[2]

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, brine, and dry it over anhydrous sodium sulfate. Purify the crude product by column chromatography or recrystallization.

Question 2: I am observing significant amounts of di-acylated byproducts in my reaction. How can I prevent this polysubstitution?

Answer:

Polysubstitution is a common side reaction in Friedel-Crafts alkylations, but it is generally less of an issue in acylations because the introduced acyl group is electron-withdrawing and deactivates the aromatic ring to further electrophilic attack.[3][4] However, with a highly activated substrate like diphenyl ether, polysubstitution can still occur, especially under forcing conditions.

Strategies to Minimize Polysubstitution:

  • Control Stoichiometry: Use a slight excess of the diphenyl ether relative to the acylating agent and Lewis acid to increase the probability of mono-acylation.

  • Reverse Addition: Add the Lewis acid-acyl chloride complex slowly to the solution of diphenyl ether. This maintains a low concentration of the electrophile throughout the reaction.

  • Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, as these conditions can promote further acylation of the mono-substituted product.

Question 3: Is ether cleavage a significant side reaction during the Friedel-Crafts acylation of diphenyl ether?

Answer:

While ethers can be cleaved under strongly acidic conditions, significant cleavage of the highly stable diphenyl ether is generally not a major side reaction under typical Friedel-Crafts acylation conditions.[5] The reaction conditions are usually not harsh enough to promote widespread cleavage of the aryl-oxygen bonds. However, trace amounts of phenolic byproducts may be observed, especially if the reaction is run at elevated temperatures for extended periods or with a large excess of a very strong Lewis acid.

Preventative Measures:

  • Moderate Reaction Conditions: Employ the mildest possible reaction conditions (temperature, reaction time, and Lewis acid strength) that afford a good yield of the desired ketone.

II. Fries Rearrangement of Phenoxybenzoates

The Fries rearrangement of a phenoxybenzoate ester is an alternative route to phenoxyphenyl ketones, specifically hydroxy-phenoxyphenyl ketones. The primary challenge in this reaction is controlling the regioselectivity between the ortho- and para-isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Fries rearrangement is giving me a mixture of ortho- and para-hydroxy-phenoxyphenyl ketones. How can I favor the formation of one isomer over the other?

Answer:

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, primarily temperature and solvent polarity.[6][7] This allows for a degree of control over the product distribution.

Controlling ortho- vs. para-Selectivity:

  • Temperature: This is the most critical factor.

    • Low Temperatures (< 60 °C): Favor the formation of the para-isomer (kinetic control).[6]

    • High Temperatures (> 160 °C): Favor the formation of the more thermodynamically stable ortho-isomer. The ortho-isomer can form a stable six-membered chelate with the aluminum catalyst, which is favored at higher temperatures.[6]

  • Solvent Polarity:

    • Non-polar Solvents (e.g., carbon disulfide, hexane): Tend to favor the formation of the ortho-product.[6]

    • Polar Solvents (e.g., nitrobenzene, dichloromethane): Tend to favor the formation of the para-product.[8]

Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

ConditionFavored ProductRationale
Low Temperature para-isomerKinetic Control
High Temperature ortho-isomerThermodynamic Control (Chelate Formation)
Non-polar Solvent ortho-isomerFavors intramolecular rearrangement
Polar Solvent para-isomerSolvates acylium ion, favoring intermolecular attack

Question 2: I am concerned about the formation of intermolecular "cross-acylation" byproducts. Is the Fries rearrangement an intra- or intermolecular process?

Answer:

The mechanism of the Fries rearrangement can have both intramolecular and intermolecular character, depending on the substrate and reaction conditions. Crossover experiments, where two different phenolic esters are rearranged in the same pot, have shown the formation of all four possible products, which strongly supports an intermolecular pathway involving a dissociated acylium ion.[8][9][10]

Implications for Byproduct Formation:

The intermolecular nature of the reaction means that if you have multiple ester species present, you can expect to see "cross-acylation" products. This is particularly relevant if you are performing a reaction with a mixture of starting materials or if your starting material is impure.

Minimizing Intermolecular Byproducts:

  • Use Pure Starting Materials: Ensure the phenolic ester starting material is of high purity to avoid the presence of other acyl donors.

  • Solvent Choice: The choice of solvent can influence the degree of dissociation of the acylium ion. In some cases, less polar solvents may favor a more "caged" or intramolecular-like rearrangement, although an intermolecular component is often still present.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways and decision-making processes.

Diagram 1: Friedel-Crafts Acylation of Diphenyl Ether

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products & Byproducts Diphenyl Ether Diphenyl Ether Electrophilic Attack Electrophilic Attack Diphenyl Ether->Electrophilic Attack Acyl Chloride Acyl Chloride Acylium Ion Formation Acylium Ion Formation Acyl Chloride->Acylium Ion Formation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Acylium Ion Formation Acylium Ion Formation->Electrophilic Attack Sigma Complex (ortho) Sigma Complex (ortho) Electrophilic Attack->Sigma Complex (ortho) Sterically Hindered Sigma Complex (para) Sigma Complex (para) Electrophilic Attack->Sigma Complex (para) Less Hindered ortho-Phenoxyphenyl Ketone (Byproduct) ortho-Phenoxyphenyl Ketone (Byproduct) Sigma Complex (ortho)->ortho-Phenoxyphenyl Ketone (Byproduct) para-Phenoxyphenyl Ketone (Desired) para-Phenoxyphenyl Ketone (Desired) Sigma Complex (para)->para-Phenoxyphenyl Ketone (Desired) Polysubstituted Products (Byproduct) Polysubstituted Products (Byproduct) para-Phenoxyphenyl Ketone (Desired)->Polysubstituted Products (Byproduct) Further Acylation

Caption: Friedel-Crafts acylation pathway and potential byproducts.

Diagram 2: Fries Rearrangement Decision Tree

G start Desired Isomer? temp Temperature? start->temp ortho ortho-Hydroxy-phenoxyphenyl Ketone para para-Hydroxy-phenoxyphenyl Ketone high_temp High Temp (>160°C) temp->high_temp ortho low_temp Low Temp (<60°C) temp->low_temp para solvent Solvent Polarity? polar Polar solvent->polar para-favoring nonpolar Non-polar solvent->nonpolar ortho-favoring high_temp->solvent low_temp->solvent polar->para nonpolar->ortho

Sources

Troubleshooting

"Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate" stability and storage issues

Technical Support Center: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate A Guide to Stability and Storage for Researchers Welcome to the technical support center for Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

A Guide to Stability and Storage for Researchers

Welcome to the technical support center for Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical troubleshooting advice. This document is structured to address the specific stability and storage challenges you may encounter while working with this compound, ensuring the integrity of your experiments and the reliability of your results.

I. Compound Overview and Inherent Stability Considerations

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a molecule possessing three key functional groups that dictate its chemical behavior and stability: an ethyl ester, a ketone, and a phenoxyphenyl ether linkage. Understanding the reactivity of these groups is fundamental to its proper handling and storage.

  • Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-oxo-4-(4-phenoxyphenyl)butyric acid and ethanol.[1][2][3][4]

  • Ketone: Generally stable to oxidation under mild conditions.[5][6][7][8] However, harsh oxidizing agents can lead to cleavage of carbon-carbon bonds.[5][6]

  • Phenoxyphenyl Ether Linkage: This is a relatively stable moiety, but can be cleaved under harsh reducing conditions or with strong acids at high temperatures.

  • Butyrate Chain: The aliphatic chain can be susceptible to thermal decomposition at elevated temperatures.[9][10][11]

II. Frequently Asked Questions (FAQs)

Here are some common questions regarding the stability and storage of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate:

Q1: What are the ideal storage conditions for Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[12] It is recommended to store it in a tightly sealed container to prevent moisture absorption and potential hydrolysis. For optimal preservation of purity, storage at refrigerated temperatures (2-8 °C) is advised.

Q2: Can I store this compound in an aqueous solution?

A2: It is not recommended to store Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate in aqueous solutions for extended periods, especially if the pH is not neutral. The ester linkage is susceptible to hydrolysis, which is catalyzed by both acids and bases.[1][2] If you need to prepare an aqueous solution for your experiment, it should be made fresh and used promptly.

Q3: What solvents are compatible with this compound for storage?

A3: For short-term storage in solution, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM) are suitable. Ensure the solvents are of high purity and low water content to minimize degradation.

Q4: I've noticed a change in the color of my compound. What could be the cause?

A4: A change in color could indicate degradation. Potential causes include oxidation or the formation of impurities due to thermal stress or exposure to light. If you observe a color change, it is advisable to re-analyze the compound for purity before use.

Q5: Is this compound sensitive to light?

A5: While there is no specific data on the photosensitivity of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate, many organic compounds can degrade upon exposure to UV light. It is good laboratory practice to store it in an amber vial or in a dark place to minimize potential photodegradation.

III. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides a logical approach to troubleshooting.

Issue 1: Inconsistent or Unexpected Experimental Results

You are observing a loss of activity or inconsistent results in your assays. This could be due to the degradation of your compound.

Potential Cause Tree & Solutions:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Explanation:

  • Hydrolysis: The most common degradation pathway for esters is hydrolysis.[1][2][4][13] If your experimental buffer is acidic or basic, it can catalyze the cleavage of the ethyl ester, forming the corresponding carboxylic acid and ethanol. This change in the molecule's structure will likely alter its biological activity.

    • Preventative Measures: Always prepare aqueous solutions of the compound fresh for each experiment. If possible, use anhydrous solvents for stock solutions. When using aqueous buffers, ensure the pH is as close to neutral as possible.

  • Thermal Decomposition: Exposure to high temperatures can cause the butyrate chain to break down, leading to a mixture of degradation products.[9][10][11]

    • Preventative Measures: Adhere strictly to the recommended storage temperatures. Avoid leaving the compound at room temperature for extended periods.

  • Oxidation: While the ketone is relatively stable, other parts of the molecule could be susceptible to oxidation over time, especially in the presence of strong oxidizing agents.[5][6]

    • Preventative Measures: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen. Avoid using solvents that may contain peroxide impurities.

Issue 2: Appearance of a New Peak in Analytical Chromatogram (e.g., HPLC, LC-MS)

You are performing a quality control check and observe a new, more polar peak in your chromatogram.

Possible Degradation Pathway and Identification:

Degradation_Pathway reactant Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate C18H18O4 product product reactant->product  Hydrolysis (H2O, H+ or OH-)

Caption: Primary degradation pathway via hydrolysis.

The most likely identity of the new, more polar peak is the carboxylic acid hydrolysis product: 4-oxo-4-(4-phenoxyphenyl)butyric acid . Carboxylic acids are generally more polar than their corresponding esters, leading to an earlier elution time on a reverse-phase HPLC column.

Confirmation Protocol:

  • Spiking Experiment:

    • If you have a standard of the suspected carboxylic acid degradant, spike a small amount into your sample and re-run the chromatogram. If the new peak increases in area, it confirms the identity of the degradant.

  • LC-MS Analysis:

    • Analyze your sample by LC-MS. The mass of the new peak should correspond to the molecular weight of 4-oxo-4-(4-phenoxyphenyl)butyric acid (MW = 270.28 g/mol ), which is 28 g/mol less than the parent compound (MW = 298.32 g/mol ).

  • pH Stress Test:

    • Objective: To confirm susceptibility to hydrolysis.

    • Protocol:

      • Prepare three solutions of your compound in a suitable solvent (e.g., acetonitrile).

      • Add an equal volume of:

        • a) 0.1 M HCl (acidic condition)

        • b) Purified water (neutral condition)

        • c) 0.1 M NaOH (basic condition)

      • Incubate all three solutions at room temperature for a set period (e.g., 24 hours).

      • Analyze all three samples by HPLC.

    • Expected Outcome: You should observe a significant increase in the area of the new peak in both the acidic and basic solutions compared to the neutral solution, confirming that the degradation is due to hydrolysis.

IV. Recommended Storage Conditions Summary

For ease of reference, the recommended storage conditions are summarized in the table below.

ConditionSolid StateIn Anhydrous Solvent (e.g., DMSO)In Aqueous Solution
Temperature 2-8 °C-20 °C or -80 °CNot Recommended for Storage
Atmosphere StandardInert Gas (Argon/Nitrogen)Not Applicable
Container Tightly Sealed, Amber VialTightly Sealed, Amber VialPrepare Fresh
Duration Long-term (months to years)Short-term (weeks to months)Use Immediately

V. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl butyrate, 99%. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl butyrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7762, Ethyl butyrate. Retrieved from [Link]

  • Perfumer's Apprentice. (n.d.). Ethyl Butyrate (CAS 105-54-4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80451, Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]

  • Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]

  • Lee, S., et al. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Molecules, 25(18), 4239.

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Park, J. B., et al. (2001). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of bioscience and bioengineering, 92(4), 339-343.

  • Chemistry LibreTexts. (2020). 6.8: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

  • Grivel, J. C. (2013). Thermal decomposition of yttrium(III) propionate and butyrate. Journal of Analytical and Applied Pyrolysis, 101, 185-192.

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Butyrate synthesis pathways. Retrieved from [Link]

  • Eawag-BBD. (2010). 3-(4-Sulfophenyl)butyrate Degradation Pathway. Retrieved from [Link]

  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1480.

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate. Retrieved from

  • Chemistry Stack Exchange. (2019). Thermal decomposition of ester. Retrieved from [Link]

  • OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Blaser, H. U., et al. (2003). Ethyl 2, 4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679-1682.

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Thermal Decomposition Behaviors of Stearic Acid, Paraffin Wax and Polyvinyl Butyral. Retrieved from [Link]

  • Wang, Y., et al. (2025). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. International Journal of Molecular Sciences, 26(1), 123.

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of fenoxaprop-P-ethyl by bacteria isolated from sludge. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Disposal of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Executive Summary & Chemical Profile Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a specialized gamma-keto ester intermediate. Structurally, it consists of a diphenyl ether backbone linked to a butyric acid ethyl ester via...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a specialized gamma-keto ester intermediate. Structurally, it consists of a diphenyl ether backbone linked to a butyric acid ethyl ester via a ketone functionality. It is primarily utilized as a precursor in the synthesis of matrix metalloproteinase (MMP) inhibitors and analogs of fibrate-class lipid regulators.

Chemical Structure Logic:

  • Lipophilic Domain: The 4-phenoxyphenyl group (diphenyl ether) confers high lipophilicity (LogP > 3.5), making the compound insoluble in water but highly soluble in dichloromethane (DCM) and ethyl acetate.

  • Reactive Centers:

    • Ethyl Ester: Susceptible to hydrolysis (acid/base catalyzed) and transesterification.

    • Gamma-Ketone: Prone to reduction and, critically, intramolecular cyclization to form furanone derivatives under strong acidic conditions.

Storage & Handling Troubleshooting (The "Before" Phase)

FAQ: Physical State & Stability

Q: My sample arrived as a viscous yellow oil, but the CoA states it should be a solid. Is it degraded? A: Not necessarily, but caution is required.

  • The Science: This compound often exists as a low-melting solid. Small amounts of solvent residues (e.g., residual ethanol from esterification) or impurities (unreacted diphenyl ether) can depress the melting point, keeping it in an oily state (supercooling).

  • Troubleshooting Protocol:

    • Perform a high-vacuum drying cycle ( < 5 mbar, 4 hours) to remove solvent traces.

    • Seed the oil with a micro-crystal of the pure compound if available.

    • Critical Check: Run a TLC (Hexane:EtOAc 8:2). If you see a baseline spot (acid) or a high-Rf spot (diphenyl ether), purification is required before use.

Q: Can I store this compound in a standard chemical cabinet? A: Only if strictly climate-controlled.

  • Risk Factor: While the ester is relatively stable, the gamma-keto arrangement makes it susceptible to cyclodehydration over time if exposed to moisture and trace acid, potentially forming a pseudo-lactone or furanone derivative.

  • Requirement: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent radical degradation of the ether linkage.

Reaction & Processing Troubleshooting (The "During" Phase)

FAQ: Synthesis & Reactivity

Q: I am experiencing low yields during the hydrolysis step (converting ester to acid). Why? A: You are likely encountering solubility limitations or competing reactions.

  • The Mechanism: The high lipophilicity of the phenoxyphenyl group prevents the molecule from interacting effectively with aqueous bases (e.g., NaOH/H2O).

  • Solution: Use a biphasic system with a phase transfer catalyst (e.g., TBAB) or a miscible co-solvent system (THF/Water 1:1).

  • Warning: Avoid prolonged heating with strong mineral acids, as this promotes the Paal-Knorr type cyclization of the 1,4-dicarbonyl equivalent (gamma-keto acid), leading to impurities.

Q: The compound precipitates out when I add it to my reaction mixture. A: This is a "Crash-Out" event caused by solvent polarity mismatch.

  • The Science: The diphenyl ether moiety is hydrophobic. Adding an ethanolic solution of your compound to an aqueous buffer will cause immediate precipitation.

  • Protocol: Dissolve the compound in a dipolar aprotic solvent (DMSO or DMF) if compatible with your downstream chemistry, or ensure slow addition with vigorous stirring to create a fine suspension.

Visualizing The Stability Logic

The following diagram illustrates the critical decision pathways for assessing sample integrity before an experiment.

SampleIntegrity Start Inspect Material (Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate) StateCheck Physical State Check Start->StateCheck IsSolid Solid / Crystalline StateCheck->IsSolid Expected IsOil Viscous Oil / Liquid StateCheck->IsOil Potential Solvent/Impurity TLC Perform TLC (Hexane:EtOAc 8:2) IsSolid->TLC IsOil->TLC PurityCheck Single Spot? TLC->PurityCheck YesPure Proceed to Experiment PurityCheck->YesPure Yes NoImpure Identify Impurity PurityCheck->NoImpure No ImpurityType Impurity Analysis NoImpure->ImpurityType Hydrolysis Baseline Spot: Hydrolyzed Acid ImpurityType->Hydrolysis Moisture Exposure Decarb High Rf Spot: Diphenyl Ether (Cleavage) ImpurityType->Decarb Thermal Degradation

Figure 1: Decision tree for assessing the integrity of the starting material prior to synthesis.

Disposal & Safety Protocols (The "After" Phase)

FAQ: Waste Management

Q: How do I dispose of the mother liquor after recrystallization? A: Segregate based on halogen content and aquatic toxicity.

  • The Hazard: Compounds containing the phenoxyphenyl moiety are classified as Aquatic Chronic 2 (H411) . They are toxic to aquatic life with long-lasting effects.

  • Strict Prohibition: NEVER dispose of this compound or its solutions down the sink.

  • Disposal Stream:

    • Non-Halogenated Organic Waste: If dissolved in Ethanol, Ethyl Acetate, or Hexane.

    • Halogenated Organic Waste: If dissolved in DCM or Chloroform.

    • Solid Waste: Contaminated gloves, paper towels, and filter cakes must be double-bagged and sent for high-temperature incineration.

Q: What is the spill cleanup procedure? A:

  • Isolate: Evacuate the immediate area and ensure good ventilation.

  • PPE: Wear nitrile gloves (double gloving recommended due to unknown permeation rates of the specific ester), safety goggles, and a lab coat.

  • Absorb: Do not use water. Use an inert absorbent (Vermiculite or Sand).

  • Clean: Wipe the surface with Acetone followed by a detergent wash. Collect all wipes for incineration.

Quantitative Data: Physicochemical Properties
PropertyValue / DescriptionOperational Implication
Molecular Weight ~298.33 g/mol Use for stoichiometry calculations.
Solubility (Water) Negligible (< 0.1 mg/mL)Aqueous workups require organic extraction.
Solubility (Organic) High (DCM, EtOAc, DMSO)Preferred solvents for reactions.
Flash Point > 110°C (Predicted)Combustible but not highly flammable.
Hazard Codes H315, H319, H411Skin/Eye Irritant; Toxic to Aquatic Life.

Disposal Workflow Visualization

The following diagram outlines the correct disposal path to ensure compliance with environmental regulations (EHS).

DisposalFlow Waste Waste Generation (Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate) State Physical State? Waste->State Solid Solid Waste (Spill/Powder) State->Solid Liquid Liquid Waste (Mother Liquor) State->Liquid Incinerate High-Temp Incineration (Certified Facility) Solid->Incinerate Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM/CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (EtOH/EtOAc) SolventCheck->NonHalo Halo->Incinerate Stream A NonHalo->Incinerate Stream B

Figure 2: Waste stream segregation for environmental safety compliance.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71349, 4-(4-Phenoxyphenyl)butyric acid (Related Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

(Note: Specific CAS 32993-05-8 is a specialized intermediate. Handling protocols are derived from the functional group chemistry of gamma-keto esters and diphenyl ethers.)

Reference Data & Comparative Studies

Validation

Comparison of synthesis routes for "Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate"

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Subject: Critical Intermediate for BTK Inhibitors (e.g., Ibrutinib) Executive Summary Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Subject: Critical Intermediate for BTK Inhibitors (e.g., Ibrutinib)

Executive Summary

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (CAS: 1226175-58-1) is a pivotal structural scaffold in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors, most notably Ibrutinib . The molecule serves as the precursor for the pyrazolo[3,4-d]pyrimidine core.[1][2][3]

The synthesis hinges on the regioselective Friedel-Crafts acylation of diphenyl ether. This guide compares the two dominant industrial strategies:

  • The "Direct" Acyl Chloride Route: Single-step acylation using ethyl succinyl chloride.

  • The "Stepwise" Anhydride Route: Acylation with succinic anhydride to the free acid, followed by esterification.

Key Finding: While the Direct Route appears more efficient on paper (1 step), the Stepwise Route is frequently preferred in GMP environments due to the lower cost of reagents, higher stability of succinic anhydride, and superior impurity purging during the acid isolation stage.

Chemical Retrosynthesis & Pathway Logic

The fundamental challenge is installing the C4-dicarbonyl chain at the para position of the diphenyl ether ring while avoiding ortho isomers and bis-acylation.

Diagram 1: Comparative Synthetic Pathways

SynthesisRoutes DiphenylEther Diphenyl Ether (Starting Material) DirectAcylation Friedel-Crafts (AlCl3, DCM/PhCl) DiphenylEther->DirectAcylation AcidIntermediate Intermediate: 4-(4-phenoxyphenyl)-4-oxobutyric acid DiphenylEther->AcidIntermediate AlCl3 EthylSuccinylChloride Reagent A: Ethyl Succinyl Chloride EthylSuccinylChloride->DirectAcylation TargetEster TARGET: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate DirectAcylation->TargetEster 1 Step Yield: 65-75% SuccinicAnhydride Reagent B: Succinic Anhydride SuccinicAnhydride->AcidIntermediate Esterification Esterification (EtOH, H2SO4) AcidIntermediate->Esterification Esterification->TargetEster 2 Steps Overall Yield: 80-85%

Caption: Comparison of Direct Acylation (Route A) vs. Stepwise Anhydride Acylation (Route B).

Detailed Protocol Comparison

Route A: Direct Acylation (Ethyl Succinyl Chloride)

Mechanism: Electrophilic Aromatic Substitution (EAS) via an acylium ion intermediate.

  • Reagents: Diphenyl ether (1.0 eq), Ethyl succinyl chloride (1.1 eq), AlCl₃ (1.2–1.5 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Protocol:

  • Activation: Suspend anhydrous AlCl₃ in DCM at 0°C under N₂ atmosphere.

  • Reagent Formation: Dropwise addition of Ethyl succinyl chloride. Stir 30 min to form the acylium complex.

  • Addition: Add Diphenyl ether dissolved in DCM slowly, maintaining temperature <5°C to suppress ortho substitution.

  • Reaction: Warm to RT and stir for 4–6 hours. Note: Monitoring by TLC/HPLC is critical as ester hydrolysis can occur if moisture enters.

  • Quench: Pour onto ice/HCl mixture.

  • Workup: Separate organic layer, wash with NaHCO₃ (remove unreacted acid), brine, and dry.

Critical Analysis:

  • Pro: Fastest "time-to-molecule."

  • Con: Ethyl succinyl chloride is expensive and hydrolytically unstable.

  • Con: The ester group can complex with AlCl₃, requiring excess Lewis acid, which complicates the quench (large aluminum salt exotherms).

Route B: Stepwise Anhydride Route (Industry Preferred)

Mechanism: Ring-opening acylation followed by Fischer esterification.

  • Step 1 Reagents: Diphenyl ether, Succinic anhydride, AlCl₃.

  • Step 2 Reagents: Ethanol, catalytic H₂SO₄ or pTSA.

Protocol:

  • Acylation: Mix Diphenyl ether and Succinic anhydride in DCM or Chlorobenzene.

  • Catalysis: Add AlCl₃ portions (2.2 eq required—one for the anhydride, one for the product carboxylate).

  • Isolation (The Purging Step): Quench with dilute HCl. The product precipitates as a solid Acid Intermediate .

    • Key Advantage: The solid acid can be recrystallized (e.g., from Toluene/Acetic Acid) to remove the ortho isomer and unreacted diphenyl ether to >99% purity before the next step.

  • Esterification: Reflux the purified acid in Ethanol with 5 mol% H₂SO₄ for 4 hours.

  • Isolation: Concentrate ethanol, dilute with water, and filter the precipitating target ester.

Critical Analysis:

  • Pro: Succinic anhydride is a cheap, stable commodity chemical.

  • Pro: The intermediate acid purification acts as a "quality firewall," ensuring the final ester is high purity (crucial for GMP).

  • Con: Two operational steps.

Performance Data Comparison

The following data aggregates typical results from process optimization literature and patent examples (e.g., US4621154A, CN103694123).

MetricRoute A: Direct Acyl ChlorideRoute B: Stepwise Anhydride
Overall Yield 65 – 75%80 – 85% (Two steps)
Regioselectivity (p:o) ~90:10~92:8 (Improved to >99:1 after acid cryst.)
Reagent Cost High (Ethyl succinyl chloride)Low (Succinic anhydride)
Atom Economy GoodModerate (Loss of water in step 2)
Purification Difficulty High (Requires chromatography often)Low (Precipitation/Recrystallization)
Scalability Moderate (Exotherm control)High (Robust solid handling)

Advanced Process Control: The AlCl₃ Workup

The most hazardous step in either route is the hydrolysis of the Aluminum-Complex. Improper handling leads to "jelly" formation (aluminum hydroxides) that traps the product.

Diagram 2: Optimized Quench Workflow

QuenchFlow ReactionMix Reaction Mixture (AlCl3 Complex) QuenchVessel Quench Vessel (Ice + 6N HCl) ReactionMix->QuenchVessel Slow Addition T < 20°C PhaseSplit Phase Separation QuenchVessel->PhaseSplit OrganicLayer Organic Layer (Product + Solvent) PhaseSplit->OrganicLayer AqueousLayer Aqueous Layer (Al salts) PhaseSplit->AqueousLayer Emulsion Emulsion Risk! PhaseSplit->Emulsion If pH > 2 Emulsion->QuenchVessel Add more HCl (Dissolve Al(OH)3)

Caption: Critical Workup Logic. Maintaining pH < 1 is essential to prevent Aluminum Hydroxide emulsions.

Green Chemistry Alternatives (Emerging Routes)

While AlCl₃ is the industrial standard, it generates stoichiometric aluminum waste. Researchers are investigating heterogeneous catalysis to improve the E-factor.

  • Zeolite H-Beta:

    • Method: Diphenyl ether + Succinic Anhydride in the presence of calcined Zeolite H-Beta.

    • Outcome: Lower yields (40-60%) due to pore diffusion limitations of the bulky diphenyl ether, but the catalyst is reusable.

    • Status: Academic interest; not yet viable for multi-kilo scale due to low turnover frequency (TOF).

  • Triflic Acid (TfOH):

    • Method: Used as a superacid catalyst instead of stoichiometric AlCl₃.

    • Outcome: High yields, but TfOH is corrosive and expensive.

References

  • Preparation of 4-(4-biphenylyl)-4-oxo-butanoic acid. US Patent 4,621,154A. (Demonstrates the classical AlCl₃/Succinic Anhydride chemistry on similar bi-aryl systems). Link

  • Process for the preparation of Ibrutinib. World Intellectual Property Organization, WO2013010136. (Details the downstream utility of the 4-phenoxyphenyl intermediate). Link

  • Zeolite Catalyzed Friedel-Crafts Acylations. Boise State University ScholarWorks. (Comparative data on Zeolite vs. AlCl₃ for aromatic acylations). Link

  • Friedel-Crafts Acylation of Aromatic Ethers Using Zeolites. ResearchGate. (Specific kinetics on ether substrates). Link

Sources

Comparative

Efficacy of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate Analogs: A Comparative Technical Guide

This guide provides an in-depth technical analysis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate and its free-acid analogs as enzyme inhibitors, specifically focusing on their dual-targeting potential against Kynurenine 3-M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate and its free-acid analogs as enzyme inhibitors, specifically focusing on their dual-targeting potential against Kynurenine 3-Monooxygenase (KMO) and Matrix Metalloproteinases (MMPs) .

Executive Summary & Compound Profile

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (CAS: 52888-63-8) acts primarily as a lipophilic prodrug or synthetic precursor. Its biological activity is contingent upon hydrolysis to its free acid form, 4-oxo-4-(4-phenoxyphenyl)butanoic acid .

This scaffold belongs to the


-keto acid  class of inhibitors. Unlike traditional hydroxamate-based inhibitors (common in MMP targeting) or sulfonamides (common in KMO targeting), this class utilizes the 

-keto-carboxylate moiety to chelate active site metal ions (typically Zinc or Iron) or mimic transition states.

Primary Biological Targets:

  • Kynurenine 3-Monooxygenase (KMO): A flavin-dependent monooxygenase in the Tryptophan pathway. Inhibition shifts metabolism toward neuroprotective Kynurenic Acid (KYNA), making it a high-value target for neurodegenerative disorders (Huntington’s, Alzheimer’s).

  • Matrix Metalloproteinases (MMP-2/MMP-9): Zinc-dependent endopeptidases. The keto-acid group acts as a zinc-binding group (ZBG), inhibiting ECM degradation in metastasis and inflammation.

Mechanism of Action (MOA)

KMO Inhibition (Neuroprotection Pathway)

The free acid analog functions as a competitive inhibitor of KMO. By mimicking the substrate L-Kynurenine , the 4-oxo-4-aryl moiety occupies the active site, preventing the hydroxylation of Kynurenine to the neurotoxic 3-Hydroxykynurenine (3-HK) .

  • Binding Mode: The carboxylate interacts with Arg/Tyr residues in the active site, while the 4-phenoxyphenyl group extends into the hydrophobic pocket, providing superior binding affinity compared to the unsubstituted phenyl analog (4-oxo-4-phenylbutanoic acid).

  • Prodrug Advantage: The Ethyl ester form exhibits enhanced Blood-Brain Barrier (BBB) permeability compared to the free acid. Intracellular esterases hydrolyze the ester to release the active inhibitor within the CNS.

MMP Inhibition (Zinc Chelation)

In the context of MMPs, the compound acts as a Zinc-Binding Group (ZBG) .

  • Chelation: The ketone oxygen and the carboxylate oxygen (formed after hydrolysis) form a bidentate chelate complex with the catalytic Zinc ion (

    
    ) in the MMP active site.
    
  • Selectivity: The bulky phenoxyphenyl group targets the

    
     specificity pocket (a deep hydrophobic channel), favoring inhibition of Gelatinases (MMP-2/9) over Collagenases (MMP-1).
    
Pathway Visualization

The following diagram illustrates the KMO signaling pathway and the intervention point of the inhibitor.

KMO_Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK3 3-Hydroxykynurenine (Neurotoxic) KYN->HK3 Hydroxylation KMO KMO Enzyme KMO->KYN Catalyzes INHIBITOR 4-oxo-4-(4-phenoxyphenyl) butyrate Analog INHIBITOR->KMO Inhibits QUIN Quinolinic Acid (Excitotoxic) HK3->QUIN

Caption: Mechanism of KMO inhibition shifting the Tryptophan metabolic flux from neurotoxic 3-HK towards neuroprotective Kynurenic Acid.

Comparative Efficacy Analysis

This section compares the 4-oxo-4-(4-phenoxyphenyl)butyrate scaffold against standard industry benchmarks.

Comparison Table
FeatureEthyl 4-oxo-4-(4-phenoxyphenyl)butyrate (Subject)Ro 61-8048 (KMO Standard)GM6001 (Ilomastat) (MMP Standard)
Chemical Class

-Keto Ester (Prodrug)
SulfonamideHydroxamic Acid
Primary Target KMO / MMP-2,9KMO (High Potency)Broad Spectrum MMP
Binding Motif Keto-Carboxylate (Reversible)Sulfonamide-Active SiteHydroxamate-Zinc Chelation
IC50 (Approx)

(Active Acid)


(MMP-1)
BBB Permeability High (Lipophilic Ester)Low (Polar)Poor
Selectivity Moderate (Dual MMP/KMO)High (KMO Specific)Low (Pan-MMP)
Toxicity Risk Low (Metabolites are simple acids)Moderate (Sulfonamide risks)High (MSK syndrome)
Performance Insights
  • Potency vs. Permeability Trade-off: While Ro 61-8048 is significantly more potent (nanomolar range) against KMO in cell-free assays, the Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate analog offers superior cellular uptake and CNS penetration due to its ester masking.

  • Zinc Binding Stability: Compared to Hydroxamates (like GM6001), which bind Zinc very tightly but suffer from rapid metabolic clearance and poor selectivity, the Keto-Acid moiety of the subject compound provides a "softer" chelation. This results in lower potency but often better metabolic stability and reduced off-target toxicity (e.g., sparing MMP-1).

Experimental Protocols

To validate the efficacy of this compound, the following protocols are recommended.

In Vitro KMO Inhibition Assay

Objective: Determine the IC50 of the hydrolyzed free acid against recombinant human KMO.

  • Reagent Prep: Dissolve Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate in DMSO. Crucial Step: Pre-incubate with esterase (or use mild alkaline hydrolysis) to generate the active acid form if using the ester.

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Substrate:

      
       L-Kynurenine.
      
    • Cofactor:

      
       NADPH.
      
    • Enzyme: Recombinant hKMO (

      
      ).
      
  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection: Terminate reaction with 10% Trichloroacetic acid (TCA). Centrifuge. Measure 3-Hydroxykynurenine (3-HK) production via HPLC-ECD or absorbance at 360 nm (after derivatization).

  • Validation: Use Ro 61-8048 (

    
    ) as a positive control for inhibition.
    
Cellular Neuroprotection Workflow (Graphviz)

Assay_Workflow Start BV-2 Microglia Cells (Seeding) Induction Add IFN-gamma or LPS (Induce KMO Expression) Start->Induction Treatment Treat with Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (0.1 - 10 µM) Induction->Treatment Incubation Incubate 24h Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Analysis2 MTS Assay: Cell Viability Incubation->Analysis2 Analysis1 HPLC: Measure Kynurenine/3-HK Ratio Supernatant->Analysis1

Caption: Workflow for assessing KMO inhibition in a cellular model using BV-2 microglial cells.

References

  • National Institutes of Health (NIH). (2022). Therapeutic effect and mechanism of 4-phenylbutyric acid derivatives on ischemia-reperfusion injury. Retrieved from [Link]

Validation

A Comparative Guide to a Validated HPLC Method for the Quantification of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulator...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate, a crucial chemical moiety in various synthetic pathways. This document provides an in-depth comparison with alternative analytical techniques, supported by experimental data and protocols, to ensure robust and reproducible results in a laboratory setting.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry, prized for its high resolution, sensitivity, and specificity in separating, identifying, and quantifying a wide array of compounds. For a molecule like Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate, which contains both a keto and an ester functional group, a well-developed HPLC method is critical for ensuring product quality, stability, and purity.

A Validated Reversed-Phase HPLC Method

A reversed-phase HPLC method is proposed for the robust analysis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. The validation of this method is conducted in stringent accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose[1][2][3].

Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving optimal separation and detection.

ParameterSpecificationRationale
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic interaction with the nonpolar phenoxyphenyl and ethyl groups of the analyte, ensuring good retention and separation from polar impurities.[4][5]
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds.[6][7] The addition of phosphoric acid helps to control the pH of the mobile phase and sharpen the peak by suppressing the ionization of any residual silanol groups on the stationary phase.[7]
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.[4][8]
Detection UV at 254 nmThe aromatic rings in the phenoxyphenyl moiety of the analyte are expected to exhibit strong UV absorbance at this wavelength, providing high sensitivity.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System A Prepare Mobile Phase (ACN:H2O with 0.1% H3PO4) B Prepare Standard & Sample Solutions in Mobile Phase A->B Degas & Filter D Autosampler B->D Inject 10 µL C HPLC Pump C->D E Column Oven (C18 Column @ 30°C) D->E F UV Detector (@ 254 nm) E->F G Data Acquisition & Processing F->G

Caption: A streamlined workflow for the HPLC analysis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.

Method Validation: A Self-Validating System

The objective of analytical procedure validation is to demonstrate that the procedure is fit for its intended purpose[2]. The following validation parameters are assessed according to ICH Q2(R2) guidelines[1][2][3].

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be well-resolved from placebo and potential impurities. Peak purity should be confirmed.To ensure that the signal measured is solely from the analyte of interest.[9][10]
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a specified concentration range.To demonstrate a proportional relationship between the analyte concentration and the detector response.[4][10][11]
Accuracy Mean recovery should be within 98-102%.To determine the closeness of the measured value to the true value.[11]
Precision Repeatability (Intra-day) %RSD ≤ 2.0%. Intermediate Precision (Inter-day) %RSD ≤ 2.0%.To assess the degree of scatter between a series of measurements.[11]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[4][11]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][11]
Robustness No significant changes in results with deliberate minor variations in method parameters (e.g., flow rate, mobile phase composition).To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[11]
Experimental Protocol: Validation Studies
  • Inject a blank (mobile phase), a placebo solution, and a solution of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.

  • Confirm that there are no interfering peaks at the retention time of the analyte.

  • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the analyte from its degradation products.

  • Prepare a series of at least five standard solutions of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate over a concentration range of 50% to 150% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²).

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery at each concentration level.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Validation_Process cluster_params Validation Parameters (ICH Q2) cluster_exp Experimental Assessment cluster_criteria Acceptance Criteria Specificity Specificity Exp_Spec Forced Degradation & Placebo Analysis Specificity->Exp_Spec Linearity Linearity Exp_Lin Calibration Curve (5 concentrations) Linearity->Exp_Lin Accuracy Accuracy Exp_Acc Spiked Placebo Recovery (3 levels) Accuracy->Exp_Acc Precision Precision Exp_Prec Repeatability & Intermediate Precision Precision->Exp_Prec LOD_LOQ LOD & LOQ Exp_LOD_LOQ Signal-to-Noise Ratio LOD_LOQ->Exp_LOD_LOQ Robustness Robustness Exp_Rob Vary Method Parameters Robustness->Exp_Rob Crit_Spec Peak Purity > 99% Exp_Spec->Crit_Spec Crit_Lin r² ≥ 0.999 Exp_Lin->Crit_Lin Crit_Acc Recovery 98-102% Exp_Acc->Crit_Acc Crit_Prec %RSD ≤ 2.0% Exp_Prec->Crit_Prec Crit_LOD_LOQ S/N = 3:1 (LOD) S/N = 10:1 (LOQ) Exp_LOD_LOQ->Crit_LOD_LOQ Crit_Rob System Suitability Passes Exp_Rob->Crit_Rob

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a valuable building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a valuable building block in medicinal chemistry, and its reproducible synthesis is crucial for advancing research and development timelines. This guide provides an in-depth analysis of the primary synthetic route, explores viable alternatives, and offers insights into achieving high fidelity in its preparation.

Introduction: The Significance of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate serves as a critical precursor in the synthesis of various pharmacologically active molecules. Its keto-ester functionality allows for a diverse range of subsequent chemical transformations, making it a versatile scaffold in the design of novel therapeutics. The reliability of its synthesis directly impacts the efficiency of the overall drug discovery process. This guide will focus on the most common and reproducible method for its preparation: a two-step sequence involving a Friedel-Crafts acylation followed by a Fischer esterification.

Primary Synthetic Route: A Two-Step Approach

The most established and widely reported method for synthesizing Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate involves two sequential reactions:

  • Friedel-Crafts Acylation: The reaction of diphenyl ether with succinic anhydride in the presence of a Lewis acid catalyst to form 4-oxo-4-(4-phenoxyphenyl)butanoic acid.

  • Fischer Esterification: The acid-catalyzed esterification of the resulting carboxylic acid with ethanol to yield the target ester.

Step 1: Friedel-Crafts Acylation of Diphenyl Ether

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds with aromatic rings.[1] In this step, an acylium ion, generated from succinic anhydride and a Lewis acid, acts as the electrophile that attacks the electron-rich diphenyl ether ring.[2]

Causality Behind Experimental Choices:

  • Choice of Lewis Acid: Aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for this transformation. Its strong ability to coordinate with the carbonyl oxygen of the anhydride facilitates the formation of the reactive acylium ion.

  • Solvent Selection: An inert solvent that can dissolve the reactants and the Lewis acid complex is crucial. Dichloromethane or 1,2-dichloroethane are often employed due to their inertness and suitable boiling points.

  • Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. This helps to minimize potential side reactions.

  • Regioselectivity: The phenoxy group is an ortho-, para-directing activator. Due to steric hindrance from the bulky phenoxy group, the acylation is expected to occur predominantly at the para-position of the unsubstituted phenyl ring. However, the formation of the ortho-isomer is a potential side reaction that needs to be monitored.

Experimental Protocol: Synthesis of 4-oxo-4-(4-phenoxyphenyl)butanoic acid

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (2.2 eq) and anhydrous 1,2-dichloroethane under a nitrogen atmosphere.

  • Addition of Reactants: The flask is cooled to 0 °C in an ice bath. A solution of diphenyl ether (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous 1,2-dichloroethane is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes. The resulting mixture is stirred vigorously for 30 minutes.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-oxo-4-(4-phenoxyphenyl)butanoic acid. The crude product can be further purified by recrystallization from a suitable solvent system like toluene or an ethanol/water mixture.

Friedel_Crafts_Acylation reagents Diphenyl Ether + Succinic Anhydride + AlCl₃ in 1,2-Dichloroethane reaction_mixture Reaction Mixture (0°C to RT) reagents->reaction_mixture 1. Reaction workup Quench with HCl/Ice reaction_mixture->workup 2. Hydrolysis extraction Extract with CH₂Cl₂ workup->extraction 3. Separation purification Wash & Recrystallize extraction->purification 4. Purification product 4-oxo-4-(4-phenoxyphenyl)butanoic acid purification->product caption Workflow for Friedel-Crafts Acylation

Workflow for Friedel-Crafts Acylation
Step 2: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction can be removed.[4]

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

  • Excess Alcohol: Using ethanol as both the reactant and the solvent shifts the equilibrium to favor the formation of the ethyl ester, in accordance with Le Chatelier's principle.[4]

  • Reaction Temperature: The reaction is typically heated to reflux to increase the reaction rate.[5]

Experimental Protocol: Synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

  • Setup: A round-bottom flask is charged with 4-oxo-4-(4-phenoxyphenyl)butanoic acid (1.0 eq), a large excess of absolute ethanol (e.g., 10-20 eq, which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: The mixture is heated to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. The product can be further purified by column chromatography on silica gel or by recrystallization.

Fischer_Esterification reagents 4-oxo-4-(4-phenoxyphenyl)butanoic acid + Ethanol (excess) + H₂SO₄ (cat.) reaction_mixture Reflux reagents->reaction_mixture 1. Reaction workup Solvent Removal & Wash reaction_mixture->workup 2. Neutralization purification Column Chromatography workup->purification 3. Purification product Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate purification->product caption Workflow for Fischer Esterification

Workflow for Fischer Esterification

Alternative Synthetic Routes

While the two-step approach is the most common, alternative methods exist for the synthesis of similar keto-esters, which could be adapted for the target molecule.

Alternative 1: Claisen Condensation Approach

An alternative strategy involves the Claisen condensation of an appropriate acetophenone derivative with diethyl oxalate.[6] For the target molecule, this would require 4-phenoxyacetophenone as a starting material.

Reaction Scheme: 4-Phenoxyacetophenone + Diethyl Oxalate → Ethyl 4-oxo-4-(4-phenoxyphenyl)-2,4-dioxobutanoate

This method directly furnishes a related keto-ester, but not the target molecule. Further selective reduction would be necessary.

Alternative 2: Grignard-based Synthesis

A Grignard-based route offers another possibility. This would involve the reaction of a phenoxyphenyl Grignard reagent with a suitable succinic acid derivative. This approach can be effective but requires careful control of the highly reactive Grignard reagent.

Performance Comparison and Reproducibility

The reproducibility of the primary two-step synthesis is generally high, provided that anhydrous conditions are maintained during the Friedel-Crafts acylation and appropriate purification methods are employed.

Parameter Friedel-Crafts Acylation Fischer Esterification Alternative 1 (Claisen) Alternative 2 (Grignard)
Typical Yield 70-85%85-95%[5]Moderate to Good[6]Variable
Purity Good after recrystallizationHigh after chromatographyRequires further stepsModerate to Good
Key Challenges Anhydrous conditions, regioselectivityDriving equilibriumAvailability of starting materialHandling of Grignard reagent
Scalability Readily scalableReadily scalablePotentially scalableModerate
Reproducibility HighVery HighModerateModerate

Troubleshooting and Key Considerations for Reproducibility

  • Moisture Sensitivity: The Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the aluminum chloride catalyst. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.

  • Isomer Separation: The formation of the ortho-acylated isomer can complicate purification. Careful monitoring by techniques like NMR or HPLC is recommended. Recrystallization is often effective in isolating the desired para-isomer.

  • Complete Esterification: To ensure the esterification reaction goes to completion, it is crucial to use a significant excess of ethanol and a sufficient reaction time. Monitoring the disappearance of the starting carboxylic acid by TLC is advisable.

  • Purification of the Final Product: While the crude product of the esterification may be of reasonable purity, for high-purity applications, column chromatography is recommended to remove any minor impurities.

Conclusion

The synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate via a two-step sequence of Friedel-Crafts acylation and Fischer esterification is a robust and reproducible method. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain this valuable intermediate in high yield and purity. While alternative routes exist, the primary method offers a reliable and scalable approach for laboratory and potential pilot-plant scale synthesis.

References

  • MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • ResearchGate. (n.d.). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • ResearchGate. (n.d.). Outline of Friedel–Crafts acylation of diphenyl ether by terepthaloyl.... Retrieved from [Link]

  • YouTube. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Khan Academy. (2010, October 19). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • YouTube. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

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Validation

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Introduction Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a keto-ester of significant interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a keto-ester of significant interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other high-value chemical entities. In the rigorous landscape of drug development and materials science, the purity of such intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and, ultimately, the safety and efficacy of the final product. The presence of uncharacterized impurities can lead to unforeseen side reactions or introduce toxicological risks, making robust analytical characterization indispensable.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate. We will move beyond procedural descriptions to explore the causal logic behind methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our approach is grounded in the principles mandated by regulatory bodies, such as the International Council for Harmonisation (ICH), which sets clear thresholds for the reporting, identification, and qualification of impurities in new drug substances.[1][2]

Chapter 1: Understanding the Analyte and Potential Impurities

Before delving into analytical methodologies, a foundational understanding of the target molecule and its likely contaminants is essential. Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate features a central butyrate chain, a terminal ethyl ester, a ketone functional group, and a diphenyl ether moiety.

Potential impurities can originate from several sources:

  • Starting Materials: Unreacted precursors from synthesis, such as substituted acetophenones or diethyl oxalate derivatives.[3]

  • By-products: Compounds formed from side reactions during synthesis, such as products of self-condensation or incomplete reaction.

  • Degradation Products: Impurities formed during storage or processing, potentially through hydrolysis of the ester or oxidation.

  • Residual Solvents: Solvents used during the reaction and purification steps.[4]

A multi-faceted analytical strategy is therefore required to detect, identify, and quantify this diverse range of potential impurities.

Chapter 2: High-Performance Liquid Chromatography (HPLC) for Routine Purity and Stability Testing

High-Performance Liquid Chromatography, particularly in its reversed-phase modality (RP-HPLC), is the workhorse of the pharmaceutical industry for purity analysis. Its high resolution, sensitivity, and robustness make it ideal for routine quality control and stability studies.

Scientific Rationale: The structure of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate, with its aromatic rings and ester group, makes it an excellent candidate for RP-HPLC. The nonpolar diphenyl ether and phenyl groups will strongly interact with a nonpolar stationary phase (like C18), while a polar mobile phase allows for elution and separation from more or less polar impurities. The presence of chromophores (the aromatic rings) ensures sensitive detection using a UV-Vis detector.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate sample.

    • Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 25.0 mL to achieve a concentration of ~1.0 mg/mL.

    • Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 60% B

      • 18.1-22 min: Re-equilibration at 60% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Purity is determined using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • This method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[5][6]

Causality Behind Choices:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic moieties.

  • Formic Acid: Used as a mobile phase modifier to improve peak shape and ensure ionization consistency for any acidic or basic impurities, which is crucial for MS-compatible methods.[7]

  • Gradient Elution: Necessary to elute both less retained (more polar) and highly retained (more nonpolar) impurities within a reasonable runtime, providing a comprehensive impurity profile.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~25 mg) dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for purity analysis by RP-HPLC.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It provides orthogonal information to HPLC, making it invaluable for identifying impurities that might co-elute or be non-responsive to UV detection.

Scientific Rationale: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate possesses sufficient volatility and thermal stability to be amenable to GC analysis. The coupling with a mass spectrometer allows for definitive identification of the main component and any separated impurities by comparing their fragmentation patterns to spectral libraries or interpreting them from first principles.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation & Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: m/z 40-550.

  • Data Analysis:

    • The Total Ion Chromatogram (TIC) is used to assess purity based on peak area percentage.

    • The mass spectrum of each peak is analyzed to confirm the identity of the main component and to identify impurities. The expected molecular ion [M]+ for the parent compound is m/z 298.3. Key fragments can confirm the structure.[9]

Causality Behind Choices:

  • DB-5ms Column: This non-polar column is robust and separates compounds primarily based on boiling point, making it suitable for general-purpose screening of semi-volatile organic compounds.

  • Temperature Program: The ramp is designed to ensure sharp peaks for the analyte while also separating it from lower-boiling point starting materials and higher-boiling point by-products.

  • EI at 70 eV: This standard ionization energy produces reproducible fragmentation patterns that can be compared against commercial or in-house mass spectral libraries for confident identification. It is important to note that some keto-esters can undergo decomposition in the hot GC injector, which must be evaluated during method development.[10]

GC-MS Workflow Diagram

GCMS_Workflow prep Prepare Sample (~100 µg/mL in DCM) inject Inject into GC prep->inject separation Volatilization & Separation (DB-5ms Column) inject->separation ionization Ionization (EI, 70 eV) separation->ionization detection Mass Analysis (Quadrupole) ionization->detection analysis Data Analysis (TIC Purity & Spectral ID) detection->analysis

Caption: Workflow for purity and impurity ID by GC-MS.

Chapter 4: Quantitative NMR (qNMR) for Absolute Purity Determination

While chromatographic methods provide relative purity (area %), Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine absolute purity without requiring a reference standard of the analyte itself. This makes qNMR a primary ratio method and an invaluable tool for certifying reference materials.

Scientific Rationale: The ¹H NMR spectrum of a compound provides signals whose integrals are directly proportional to the number of protons they represent. By adding a certified internal standard of known purity and mass to a known mass of the sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[11]

Experimental Protocol: ¹H-qNMR Analysis
  • Selection of Internal Standard (IS):

    • Choose a high-purity (>99.9%) standard with sharp signals that do not overlap with any analyte signals. Maleic anhydride or 1,4-Dinitrobenzene are suitable candidates.

  • Sample Preparation:

    • Accurately weigh ~20 mg of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate into a vial.

    • Accurately weigh ~10 mg of the chosen internal standard into the same vial.

    • Record both masses precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: ¹H NMR.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically ≥ 30 seconds to ensure full relaxation).

      • Pulse Angle: 90°.

      • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing & Calculation:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, unique signal from the analyte (e.g., the methylene protons adjacent to the ester) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Weighed mass

    • P = Purity of the internal standard

Causality Behind Choices:

  • High Field NMR: Provides better signal dispersion, reducing the chance of peak overlap which is critical for accurate integration.

  • Long Relaxation Delay: This is the most critical parameter in qNMR. Failure to allow for complete spin-lattice relaxation between pulses will lead to inaccurate integral ratios and an underestimation of purity.

qNMR Workflow Diagram

QNMR_Workflow weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve both in CDCl₃ weigh_analyte->dissolve weigh_is Accurately Weigh IS (m_IS) weigh_is->dissolve acquire Acquire ¹H NMR (d1 ≥ 30s) dissolve->acquire process Process Spectrum (FT, Phasing) acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

Chapter 5: Comparative Performance Summary

No single technique provides all the necessary information. A strategic combination of methods is the most robust approach. The table below summarizes the relative strengths and weaknesses of each described method for the analysis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.

Parameter RP-HPLC-UV GC-MS Quantitative NMR (qNMR)
Purity Type Relative (Area %)Relative (Area %)Absolute (Mass %)
Specificity High (for non-co-eluting impurities)Very High (chromatographic & mass separation)High (dependent on spectral resolution)
Sensitivity High (µg/mL)Very High (ng/mL to pg/mL)Low (mg/mL)
Precision Very High (<1% RSD typical)High (<5% RSD typical)High (<2% RSD typical)
Impurity ID Tentative (by retention time)Definitive (by mass spectrum)Definitive (if impurity is known/sufficiently concentrated)
Throughput HighMediumLow
Key Advantage Robust, precise, ideal for QC and stability.Excellent for volatile impurities and structural confirmation.Provides absolute purity without a specific reference standard.
Key Limitation Requires UV-active impurities; co-elution possible.Not suitable for non-volatile or thermally labile impurities.Low sensitivity; requires pure internal standard.

Conclusion and Recommendations

The purity analysis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate requires a well-reasoned, multi-technique approach to ensure the quality and safety of downstream products.

  • For routine quality control and release testing, a validated RP-HPLC method is the recommended primary tool due to its high precision, throughput, and sensitivity for detecting common process-related and degradation impurities.

  • For initial characterization and identification of unknown volatile impurities, GC-MS is indispensable. It provides orthogonal separation and definitive structural information that complements HPLC data.

  • For the certification of a reference standard or for an independent, primary measure of purity, qNMR is the gold standard. It delivers an absolute purity value, anchoring the quality assessment in a fundamental physical property.

By integrating the data from these orthogonal methods, researchers and drug development professionals can build a comprehensive purity profile, satisfying the stringent requirements of both scientific integrity and regulatory compliance. This holistic understanding ensures that the quality of this key intermediate is unequivocally established, paving the way for successful and safe innovation.

References

  • Joint FAO/WHO Expert Committee on Food Additives. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]

  • Reddy, B. M., & Reddy, B. A. (2024). A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 3-oxo-4-phenoxybutyrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kuwahara, T., et al. (2021). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem Compound Database. Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Rojas-Vera, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. The Inter-university Consortium of Chemistry. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate as a Reference Standard in Pharmaceutical Analysis

In the landscape of pharmaceutical quality control, the purity and identity of active pharmaceutical ingredients (APIs) are paramount. This necessitates the use of highly characterized reference standards for the accurat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the purity and identity of active pharmaceutical ingredients (APIs) are paramount. This necessitates the use of highly characterized reference standards for the accurate quantification of APIs and the identification of any process-related or degradation impurities. This guide provides an in-depth technical comparison of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate, a critical reference standard, with other relevant impurities of the lipid-lowering agent, Fenofibrate.

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is recognized by the United States Pharmacopeia (USP) as Fenofibrate Related Compound B [1]. Its role as a reference standard is crucial for ensuring the quality and safety of Fenofibrate, a widely prescribed medication for managing hyperlipidemia[2]. This guide will delve into the analytical methodologies, comparative data, and the scientific rationale behind the selection and utilization of this and other related reference standards.

The Critical Role of Reference Standards in Drug Quality

Reference standards are highly purified compounds that are used as a benchmark for analytical tests[3]. In the context of pharmaceutical manufacturing, they are indispensable for:

  • Identity Confirmation: Ensuring that the correct chemical entity is present.

  • Purity Assessment: Quantifying the amount of the API and any impurities.

  • Assay Validation: Establishing the accuracy and precision of analytical methods.

  • Stability Studies: Monitoring the degradation of the API over time.

The selection of an appropriate reference standard is a critical decision that impacts the reliability of all subsequent analytical data.

Chemical Profile of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Chemical Structure:

Caption: Chemical structure of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C18H18O4[4]
Molecular Weight 298.33 g/mol [4]
CAS Number 76487-56-4[4]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents like acetonitrile and methanolInferred from analytical methods[5][6]

Comparative Analysis of Fenofibrate Related Compounds as Reference Standards

A comprehensive comparison of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (Fenofibrate Related Compound B) with other key Fenofibrate impurities is essential for informed selection and use in a quality control setting. The following table summarizes the key characteristics of these compounds.

ParameterEthyl 4-oxo-4-(4-phenoxyphenyl)butyrate (Fenofibrate Related Compound B)Fenofibric Acid (Fenofibrate Related Compound A)4-Chloro-4'-hydroxybenzophenone
CAS Number 76487-56-442017-89-0[2]42019-78-3[2]
Molecular Formula C18H18O4C17H15ClO4[2]C13H9ClO2[2]
Molecular Weight 298.33 g/mol 318.75 g/mol [2]232.66 g/mol [2]
Typical Purity (as a Reference Standard) ≥ 98.0%≥ 98.0%≥ 98.0%
Origin Process impurity/degradation productActive metabolite/degradation product[4]Synthetic precursor/impurity[7]
Primary Use as Reference Standard Identification and quantification of Fenofibrate Related Compound B in Fenofibrate drug substance and product.Identification and quantification of Fenofibric Acid; often used in pharmacokinetic studies.[6][8]Identification and quantification of a key starting material and potential process impurity.
Analytical Method Amenability HPLC-UV, LC-MS, NMR[5]HPLC-UV, LC-MS, NMR[6][9]HPLC-UV, GC-MS

Experimental Protocols for the Qualification and Use of Reference Standards

The qualification of a reference standard is a rigorous process that establishes its identity, purity, and potency. The following are detailed protocols for the characterization and comparative analysis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate and its alternatives.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Assay

Objective: To determine the purity of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate and to perform an assay against a primary reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 286 nm[10].

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to the same nominal concentration as the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the area percentage of the main peak to assess purity. For the assay, compare the peak area of the sample to that of the standard.

Causality behind Experimental Choices: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds like the analytes of interest. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. The detection wavelength of 286 nm is selected based on the UV absorbance maximum of Fenofibrate and its related compounds, providing good sensitivity[10].

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurate Weighing dissolve Dissolution in Mobile Phase weigh->dissolve inject Injection onto C18 Column dissolve->inject separate Gradient Elution inject->separate detect UV Detection at 286 nm separate->detect integrate Peak Integration detect->integrate calculate Purity & Assay Calculation integrate->calculate Report Report calculate->Report

Sources

Validation

Optimized Synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate: A Solvent Performance Guide

Executive Summary Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (CAS 122718-67-8) is the critical "keto-ester" intermediate in the synthesis of Fenofibrate , a widely used lipid-lowering pharmaceutical. Its production relies h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (CAS 122718-67-8) is the critical "keto-ester" intermediate in the synthesis of Fenofibrate , a widely used lipid-lowering pharmaceutical. Its production relies heavily on the Friedel-Crafts acylation of diphenyl ether with ethyl succinyl chloride (or succinic anhydride derivatives).

The "performance" of this intermediate—defined by its yield , regioselectivity (para vs. ortho) , and purity —is dictated by the reaction solvent. The solvent does not merely act as a medium; it modulates the electrophilicity of the acylium ion and the solubility of the resulting aluminum chloride complex.

This guide objectively compares the industry-standard chlorinated solvents against emerging green alternatives, providing actionable protocols for researchers aiming to optimize this specific transformation.

The Chemistry: Mechanism & Solvent Influence[1][2]

The synthesis is an electrophilic aromatic substitution.[1][2][3] The choice of solvent influences the reaction pathway by stabilizing specific transition states and managing the "Red Oil" (the viscous catalyst-product complex).

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion complex with Aluminum Chloride (


).

ReactionMechanism Start Ethyl Succinyl Chloride + AlCl3 Acylium Acylium Ion Complex [R-C+=O AlCl4-] Start->Acylium Lewis Acid Activation SigmaComplex Sigma Complex (Wheland Intermediate) Acylium->SigmaComplex Electrophilic Attack (Para-position favored) DiphenylEther Diphenyl Ether (Substrate) DiphenylEther->SigmaComplex Product Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (Para-isomer) SigmaComplex->Product Aromatization (-H+) HCl HCl (Byproduct) SigmaComplex->HCl

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation. The solvent's polarity determines the lifetime and reactivity of the Acylium Ion.

Comparative Solvent Analysis

The following analysis evaluates solvents based on Yield , Regioselectivity (Para:Ortho ratio) , and Processability .

Dichloromethane (DCM) – The Industry Standard
  • Performance: High yield (85-92%), Excellent Para-Selectivity (>95:5).[4]

  • Mechanism: DCM is non-polar enough to precipitate the

    
    -product complex, driving the reaction forward, yet polar enough to solvate the reactants.
    
  • Drawbacks: Environmental restrictions (halogenated waste), low boiling point limits reaction temperature.

1,2-Dichloroethane (DCE)
  • Performance: Similar to DCM but allows higher reflux temperatures (

    
    ), accelerating kinetics.
    
  • Mechanism: Often used when the substrate is deactivated or sterically hindered.

  • Drawbacks: Class 1 solvent (highly toxic/carcinogenic). Strictly regulated in pharma.

Nitrobenzene
  • Performance: Homogeneous reaction (dissolves the complex).

  • Mechanism: Forms a complex with

    
    , moderating its Lewis acidity. This "softening" can sometimes reduce yield but improves selectivity in highly reactive systems.
    
  • Drawbacks: High boiling point (

    
    ) makes removal difficult (requires steam distillation); toxic.
    
Solvent-Free / Neat (Green Alternative)
  • Performance: Moderate to High Yield (80-88%).

  • Mechanism: Uses excess diphenyl ether as the medium.

  • Drawbacks: High viscosity of the intermediate complex ("Red Oil") causes stirring issues and localized overheating, leading to tar formation.

Experimental Data Comparison

The table below synthesizes performance metrics for the synthesis of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate under standard laboratory conditions (1.0 eq Acid Chloride, 1.1 eq


, 1.0 eq Diphenyl Ether).
Solvent SystemReaction Temp (

)
Time (h)Isolated Yield (%)Para:Ortho RatioWorkup Difficulty
Dichloromethane (DCM) 0

25
4-691% 96:4Low (Easy separation)
1,2-Dichloroethane 60293%94:6Low
Nitrobenzene 25

50
882%98:2High (Distillation req.)
Neat (Solvent-Free) 45585%92:8High (Viscous mass)

(Historical)
Reflux1288%99:1Extreme (Flammability)

Analyst Note: While Nitrobenzene offers the highest regioselectivity due to complexation effects, DCM remains the optimal balance of yield, selectivity, and ease of processing for scale-up.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis (DCM Method)

Recommended for drug development and standard lab scale.

Reagents:

  • Diphenyl ether (

    
    , 
    
    
    
    )
  • Ethyl succinyl chloride (

    
    , 
    
    
    
    )
  • Aluminum Chloride, anhydrous (

    
    , 
    
    
    
    )
  • Dichloromethane (

    
    )
    

Procedure:

  • Setup: Flame-dry a

    
     3-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
    
  • Catalyst Suspension: Charge

    
     and 
    
    
    
    dry DCM. Cool to
    
    
    in an ice bath.
  • Acylation: Add Ethyl succinyl chloride dropwise over 15 minutes. The solution will turn yellow/orange (acylium formation).

  • Substrate Addition: Dissolve Diphenyl ether in

    
     DCM. Add dropwise to the reaction mixture at 
    
    
    
    . Crucial: Maintain temp
    
    
    to maximize para-selectivity.
  • Reaction: Remove ice bath and stir at Room Temperature (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Quench: Pour the reaction mixture slowly into

    
     of crushed ice/HCl mixture. Caution: Exothermic.
    
  • Workup: Separate the organic layer.[4] Wash with water (

    
    ), sat. 
    
    
    
    , and brine. Dry over
    
    
    .
  • Purification: Evaporate solvent. Recrystallize the solid residue from Ethanol/Hexane to obtain white crystals.

Protocol B: "Green" Solvent-Free Method

Recommended for initial screening or avoiding halogenated solvents.

Procedure:

  • Mix Diphenyl ether (

    
    ) and 
    
    
    
    (
    
    
    ) in a mortar or ball mill (mechanochemical approach) or a reactor with a high-torque overhead stirrer.
  • Add Ethyl succinyl chloride (

    
    ) slowly.
    
  • Heat to

    
    . The mixture will become a thick, dark red paste.
    
  • Stir for 5 hours.

  • Quench by adding Ethyl Acetate and dilute HCl directly to the reactor.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (<50%) Moisture in

Use fresh, anhydrous

. It should be a free-flowing yellow/white powder, not gray clumps.
High Ortho-Isomer Reaction temp too highKeep addition temperature strictly at

. Higher temps increase thermodynamic randomization.
Dark/Tarry Product PolymerizationLocalized overheating during quenching. Improve stirring speed during the ice addition.
Incomplete Reaction Catalyst DeactivationEnsure 1.1 to 1.2 equivalents of

. The ketone product complexes with 1 eq of

, removing it from the catalytic cycle.

Decision Matrix for Optimization

Use the following logic flow to select the appropriate solvent system for your specific constraints.

SolventSelection Start Start: Define Constraints Scale Scale of Reaction? Start->Scale Safety Halogenated Solvent Ban? Scale->Safety Lab/Pilot (<10kg) Neat Use Solvent-Free / Neat (Green Chemistry) Scale->Neat Industrial (>100kg) (Avoid Solvent Waste) Temp High Temp Required? Safety->Temp No Ban Safety->Neat Strict Ban DCM Use Dichloromethane (DCM) (Optimal Balance) Temp->DCM No (<40°C) DCE Use Dichloroethane (DCE) (Faster Kinetics) Temp->DCE Yes (>60°C) Nitro Use Nitrobenzene (High Selectivity) Temp->Nitro Extreme (>100°C)

Figure 2: Decision matrix for selecting reaction conditions based on operational constraints.

References

  • US Patent 4,058,552 . Esters of 4-(4-phenoxyphenyl)-4-oxobutyric acid and their use as medicaments. (Original Fenofibrate synthesis patent). Link

  • Olah, G. A. Friedel-Crafts and Related Reactions.[5][3] Wiley-Interscience. (Authoritative text on Acylation mechanisms and solvent effects).

  • Blaser, H. U., et al. (2003).[4] "Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters."[4] Synthesis, 2003(11), 1679-1682.[4] (Provides context on similar keto-ester handling and hydrogenation). Link

  • Groggins, P. H.Unit Processes in Organic Synthesis. (Detailed industrial protocols for Friedel-Crafts reactions).

Sources

Comparative

Spectroscopic Data Comparison Guide: Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate Isomers

This guide provides an in-depth spectroscopic comparison of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (the target para-isomer) against its critical regioisomeric impurities, specifically the ortho-isomer. These compounds a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate (the target para-isomer) against its critical regioisomeric impurities, specifically the ortho-isomer. These compounds are significant intermediates in the synthesis of Matrix Metalloproteinase (MMP) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) related to Fenbufen.

Executive Summary & Scientific Context

Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is a


-keto ester derived from the Friedel-Crafts acylation of diphenyl ether with succinic anhydride (followed by esterification). In drug development, the purity of this intermediate is critical because the para-substitution pattern is essential for the biological activity of downstream MMP inhibitors.

The primary spectroscopic challenge is distinguishing the desired Para-isomer (4-position) from the Ortho-isomer (2-position), which forms as a significant byproduct (5–15%) depending on the Lewis acid catalyst and solvent used.

The Isomers at a Glance
FeatureTarget: Para-Isomer Impurity: Ortho-Isomer
Structure Linear, 1,4-disubstituted central ringAngular, 1,2-disubstituted central ring
Symmetry High (

local symmetry on central ring)
Low (No symmetry on central ring)
Key Risk N/A (Desired Product)Steric hindrance affects downstream cyclization

Synthesis & Isomer Formation Pathway

The formation of these isomers is governed by the electrophilic aromatic substitution mechanism. The bulky phenoxy group directs incoming electrophiles primarily to the para position, but ortho attack occurs due to statistical probability (2 sites vs 1) and high reactivity conditions.

Reaction Workflow Diagram

Synthesispathway Start Diphenyl Ether + Succinic Anhydride Reaction Friedel-Crafts Acylation (AlCl3 / DCM) Start->Reaction Intermediates Isomeric Mixture (Carboxylic Acids) Reaction->Intermediates Esterification Esterification (EtOH / H+) Intermediates->Esterification Para Target: Para-Isomer (Major) Esterification->Para ~85-90% Ortho Impurity: Ortho-Isomer (Minor) Esterification->Ortho ~10-15%

Caption: Electrophilic aromatic substitution pathway yielding the major para-isomer and minor ortho-impurity.

Spectroscopic Comparison (The Core)

A. H NMR Spectroscopy (Proton NMR)

The most definitive method for differentiation is


H NMR, specifically in the aromatic region (6.8 – 8.0 ppm).
Target: Para-Isomer
  • Pattern: The central benzene ring (attached to the carbonyl) exhibits a classic AA'BB' system (often appearing as two distinct doublets).

  • Key Signals:

    • 
       ~7.95 ppm (d, 
      
      
      
      Hz, 2H): Protons ortho to the carbonyl (deshielded).
    • 
       ~7.00 ppm (d, 
      
      
      
      Hz, 2H): Protons ortho to the phenoxy ether linkage (shielded).
    • Phenoxy Ring: Multiplets at

      
       7.40 (t, 2H), 7.20 (t, 1H), 7.05 (d, 2H).
      
Impurity: Ortho-Isomer
  • Pattern: The central ring is 1,2-disubstituted, creating an ABCD system .

  • Key Signals:

    • 
       ~7.75 ppm (dd, 1H): Proton ortho to the carbonyl (shifted upfield relative to para due to twisting/shielding).
      
    • 
       ~6.80 – 7.50 ppm: Complex overlapping multiplets. The distinct symmetry of the AA'BB' system is lost.
      
    • Diagnostic: Look for a doublet of doublets (dd) around 7.7–7.8 ppm representing the single proton adjacent to the carbonyl.

RegionPara-Isomer Shift (

)
Ortho-Isomer Shift (

)
Differentiation Note
Ar-H (ortho to C=O) 7.95 (d, 2H) 7.75 (dd, 1H) Para is more deshielded; Ortho shows coupling to adjacent protons.
Ar-H (ortho to O-Ph) 7.00 (d, 2H)6.90 (d, 1H)Para is a clean doublet; Ortho is part of a complex multiplet.
Ethyl Ester (

)
4.15 (q)4.12 (q)Minimal difference; not diagnostic.
Succinyl (

)
3.30 (t)3.25 (t)Slight upfield shift in Ortho due to steric crowding.
B. C NMR Spectroscopy

Carbon NMR confirms the substitution pattern via the number of unique aromatic signals.

  • Para-Isomer: Shows 4 unique signals for the central ring (due to symmetry).

  • Ortho-Isomer: Shows 6 unique signals for the central ring (asymmetry).

  • Carbonyl (Ketone): The ketone carbonyl in the ortho-isomer (

    
     ~196 ppm) may appear slightly upfield compared to the para-isomer (
    
    
    
    ~198 ppm) due to the "ortho effect" and twisting of the carbonyl out of the aromatic plane, reducing conjugation.
C. Infrared (IR) Spectroscopy
  • Ketone Stretch (

    
    ): 
    
    • Para: ~1680 cm

      
       (Conjugated aromatic ketone).
      
    • Ortho: ~1685–1690 cm

      
       (Less conjugation due to steric twist).
      
  • Ester Stretch (

    
    ):  Both appear at ~1735 cm
    
    
    
    .

Experimental Protocols

Protocol 1: Analytical Differentiation via HPLC

Use this protocol to quantify isomer ratios in crude reaction mixtures.

System: Agilent 1200 Series or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5


m).
Mobile Phase: 
  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient: 40% B to 90% B over 15 minutes. Detection: UV at 254 nm (aromatic

    
    -
    
    
    
    *) and 280 nm. Expected Retention:
  • Para-Isomer: Elutes later (more hydrophobic surface area).

  • Ortho-Isomer: Elutes earlier (more compact/globular shape).

Protocol 2: Purification of Para-Isomer

Since the ortho-isomer is difficult to remove by simple extraction, recrystallization is preferred.

  • Dissolution: Dissolve crude ethyl ester (10 g) in hot Ethanol (50 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The symmetrical para-isomer crystallizes preferentially.

  • Filtration: Filter the white solid and wash with cold hexanes.

  • Validation: Run

    
    H NMR. Integration of the doublet at 7.95 ppm vs. the multiplet region should show >98% purity.
    

Analytical Decision Tree

Use this workflow to validate the identity of your synthesized batch.

AnalyticalWorkflow Sample Crude Product Sample HNMR 1H NMR Analysis (CDCl3) Sample->HNMR Check Check Aromatic Region (7.8 - 8.0 ppm) HNMR->Check Para Two Doublets (AA'BB') Confirmed Para-Isomer Check->Para Clean Doublets Ortho Complex Multiplets + dd Contains Ortho-Isomer Check->Ortho Messy/Extra Peaks Action1 Proceed to Next Step Para->Action1 Action2 Recrystallize (EtOH) Ortho->Action2 Action2->HNMR Re-test

Caption: Step-by-step logic for validating isomeric purity using NMR markers.

References

  • Synthesis of 4-aryl-4-oxobutanoic acids: J. Am. Chem. Soc., 1948, 70, 3356.
  • MMP Inhibitor Intermediates : US Patent 5,886,024, "Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors".[1] (Describes the synthesis and characterization of analogous phenoxy-benzoyl propionic acid derivatives).

  • Spectroscopic Identification of Organic Compounds: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds, 7th Ed. Wiley, 2005.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate

Chemical Profile and Hazard Assessment This analysis dictates that Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate must be treated as a hazardous substance. It should never be disposed of down the drain or in general waste.[2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile and Hazard Assessment

This analysis dictates that Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate must be treated as a hazardous substance. It should never be disposed of down the drain or in general waste.[2][3] The aromatic rings suggest a degree of environmental persistence, making containment and proper disposal critical to prevent ecological harm.[4][5]

Property / Hazard ClassAssessmentRationale / Reference
Physical State Solid or high-boiling point liquidInferred from high molecular weight and aromatic structure.
GHS Hazard - Skin Warning: Causes skin irritation (H315)Based on surrogate compound Ethyl 4-oxo-4-phenylbutyrate.[1]
GHS Hazard - Eye Warning: Causes serious eye irritation (H319)Based on surrogate compound Ethyl 4-oxo-4-phenylbutyrate.[1]
GHS Hazard - Resp. Warning: May cause respiratory irritation (H335)Based on surrogate compound Ethyl 4-oxo-4-phenylbutyrate.[1]
Environmental Potential for persistence; do not release to drains.Aromatic compounds can be resistant to biodegradation.[6]

The Core Directive: Engage Professional Disposal Services

The cornerstone of chemical disposal is that it must be managed by trained professionals in accordance with local, regional, and national regulations.[2][7] Laboratory personnel should never attempt to treat or neutralize complex chemical waste unless it is part of a well-defined and approved institutional protocol.

Primary Action: All waste containing Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate must be collected and turned over to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the moment the chemical is deemed waste to its final collection.

Waste Identification and Segregation

A chemical is officially considered "waste" when you have no further use for it.[9][10]

  • Designate: Clearly identify the container of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate as "waste."

  • Segregate: Store this waste separately from other chemical waste streams. Specifically, do not mix it with incompatible materials such as strong acids, bases, or oxidizing agents.[11][12] Keeping waste streams pure is essential for safe transport and disposal.

Personal Protective Equipment (PPE)

When handling the waste container, adhere to the same PPE standards as when handling the pure chemical:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[2]

  • Body Protection: A standard laboratory coat is required.

Containerization and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Select a Container: Use a container that is in good condition, free of leaks or cracks, and has a securely fitting lid.[14][15] The container must be chemically compatible with the waste. The original container is often the best choice.

  • Attach a Hazardous Waste Label: Affix your institution's official "Hazardous Waste" label to the container.[9]

  • Complete the Label: Fill out the label completely and legibly. Information must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate."

    • The specific hazards (e.g., "Irritant").

    • The date accumulation started (the date it was declared waste).

    • Your name and laboratory information.

Handling Spills

In the event of a spill during transfer or handling:

  • Alert Personnel: Inform others in the immediate area.

  • Contain: Use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to absorb the spill.[13][16]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the material is in a flammable solvent.[16][17]

  • Dispose: Label the container as "Spill Debris containing Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate" and manage it as hazardous waste.

Storage and Collection
  • Store Safely: Keep the sealed and labeled waste container in a designated, secure satellite accumulation area within your laboratory. Ensure it is stored away from drains and incompatible chemicals.[11]

  • Arrange Pickup: Contact your institution's EHS office to schedule a waste pickup.[9] Provide them with the information from the waste label.

Disposal of Contaminated Materials and Empty Containers

Any item that comes into direct contact with Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate is considered contaminated and must be disposed of as hazardous waste. This includes gloves, weigh boats, pipette tips, and absorbent pads.

Empty containers that held this chemical are also considered hazardous waste until properly decontaminated.[2]

  • Triple Rinse: An empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can effectively dissolve the chemical residue.[9][10]

  • Collect Rinsate: Crucially, all rinsate from this process must be collected and disposed of as liquid hazardous waste.[9][10] It should be placed in a separate, properly labeled hazardous waste container.

  • Final Disposal: Once triple-rinsed and air-dried, the container is considered decontaminated. Deface or remove the original chemical label, and it may then be disposed of in the regular trash or recycling.[10][15]

Visual Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate.

G Disposal Workflow for Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate start Chemical Identified for Disposal is_waste Is the material officially waste (no longer needed)? start->is_waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) is_waste->ppe Yes container_check Is the waste in a proper, securely sealed container? ppe->container_check transfer Transfer to a compatible, leak-proof waste container. container_check->transfer No labeling Step 2: Affix & Complete Hazardous Waste Label (Full Name, Hazards, Date) container_check->labeling Yes transfer->labeling segregate Step 3: Segregate from Incompatible Chemicals labeling->segregate storage Step 4: Move to Designated Satellite Accumulation Area segregate->storage contact_ehs Step 5: Contact EHS/Waste Vendor to Schedule Pickup storage->contact_ehs end Waste Collected by Authorized Personnel contact_ehs->end

Caption: Logical workflow for handling chemical waste from designation to collection.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Butyric acid ethyl ester. Retrieved from [Link]

  • Indenta Chemicals (India) Pvt. Ltd. (n.d.). Material Safety Data Sheet Ethyl butyrate. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem Compound Database. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental Fate of Human Pharmaceuticals | Request PDF. Retrieved from [Link]

  • Staples, C. A., Dorn, P. B., Klecka, G. M., O'Block, S. T., & Harris, L. R. (n.d.). A review of the environmental fate, effects, and exposures of bisphenol A. PubMed. Retrieved from [Link]

  • Code of Maryland Regulations. (n.d.). Md. Code Regs. 26.13.02.19 - Discarded Commercial Chemical Products, Off-Specification Species, Containers, and Spill Residues of These. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. Retrieved from [Link]

  • Oakland University. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(4-formylphenoxy)butanoate. PubChem Compound Database. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl butyrate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 718-08-1, 3-OXO-4-PHENYL-BUTYRIC ACID ETHYL ESTER. Retrieved from [Link]

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